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  • Product: 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One
  • CAS: 169814-48-6

Core Science & Biosynthesis

Foundational

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One mechanism of action

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One Authored for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazol...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Elucidating the Mechanism of Action of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole scaffold is a cornerstone in medicinal chemistry, recognized for its presence in a multitude of biologically active compounds.[1][2][3] The subject of this guide, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, is a distinct molecule within this class. While direct, extensive research on its specific mechanism of action is not yet prevalent in public-domain literature, its structural motifs—the substituted isoxazole ring and the 4-chlorophenyl group—suggest a high probability of interaction with various biological targets. This document serves as a technical and strategic guide for researchers aiming to systematically uncover and validate the mechanism of action of this compound. It moves beyond a simple literature review to provide a comprehensive roadmap, detailing the logical progression of experiments, the rationale behind methodological choices, and the interpretation of potential outcomes.

Introduction: The Isoxazole Scaffold and Therapeutic Potential

The five-membered isoxazole ring is a privileged structure in drug discovery, prized for its favorable physicochemical properties and its ability to act as a bioisosteric replacement for other functional groups.[4] Derivatives of isoxazole have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and neuroprotective effects.[1][2][3][5] This versatility stems from the isoxazole core's electronic properties and its capacity for diverse substitutions at multiple positions, allowing for fine-tuning of target affinity and selectivity.

Several isoxazole-containing drugs have reached the market, such as the immunosuppressant Leflunomide, which has also been investigated for its anticancer properties.[6] The presence of a 4-chlorophenyl group in the target molecule is also significant, as this moiety is frequently incorporated into pharmacophores to enhance binding to target proteins. Given this pedigree, a systematic investigation into the biological activity of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a scientifically compelling endeavor.

Initial Hypothesis Generation: Potential Mechanisms of Action

Based on the activities of structurally related isoxazole derivatives, we can formulate several primary hypotheses for the mechanism of action of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. These hypotheses will form the basis of our experimental roadmap.

Potential Biological Activities:

  • Anticancer/Cytotoxic Effects: Many isoxazole derivatives exhibit potent cytotoxic activity against cancer cell lines.[6][7] The mechanism could involve the induction of apoptosis, cell cycle arrest, or inhibition of key signaling proteins like kinases or heat shock proteins (HSP90).[6]

  • Enzyme Inhibition: The isoxazole scaffold is present in numerous enzyme inhibitors. For instance, related compounds have shown inhibitory activity against protein tyrosine phosphatase 1B (PTP1B) and α-glucosidase, suggesting potential applications in metabolic diseases.[8]

  • Antimicrobial Activity: Isoxazole derivatives have been reported to possess antibacterial and antifungal properties, making this a viable area of investigation.[9]

  • Modulation of Neuronal Receptors: Certain isoxazoles are known to interact with neuronal receptors, such as the AMPA receptor, indicating potential neuroprotective or neuromodulatory effects.[10][11]

This guide will now detail the experimental workflows required to systematically test these hypotheses.

Phase I: Broad Phenotypic Screening and Cytotoxicity Profiling

The first principle in elucidating a compound's mechanism of action is to determine its fundamental effect on living cells. A broad phenotypic screen is the most efficient starting point.

Cellular Viability and Cytotoxicity Assays

The initial step is to assess the compound's effect on cell viability across a panel of representative cell lines. This provides a foundational understanding of its potency and potential therapeutic window.

Experimental Protocol: MTT/XTT Assay for Cellular Viability

  • Cell Line Selection: Choose a diverse panel of human cancer cell lines (e.g., MCF-7 for breast cancer, Huh7 for liver cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293 or primary fibroblasts) to assess selectivity.

  • Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare a serial dilution of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (e.g., from 0.01 µM to 100 µM). Treat the cells and include vehicle-only (e.g., DMSO) controls.

  • Incubation: Incubate the plates for a standard duration (e.g., 48 or 72 hours).

  • Reagent Addition: Add MTT or XTT reagent to each well. These reagents are metabolically reduced by viable cells to produce a colored formazan product.

  • Data Acquisition: After a short incubation, measure the absorbance at the appropriate wavelength using a plate reader.

  • Data Analysis: Calculate the percentage of viable cells relative to the vehicle control for each concentration. Plot the data to determine the IC50 (half-maximal inhibitory concentration) value.

Causality and Interpretation: A low IC50 value in cancer cell lines, particularly if significantly lower than in non-cancerous cells, suggests potential as an anticancer agent and justifies proceeding with more detailed mechanistic studies in this area. If no significant cytotoxicity is observed, the compound may have a non-cytotoxic mechanism, such as enzyme inhibition or receptor modulation, which should then be prioritized.

Data Presentation: IC50 Values

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Adenocarcinoma[Experimental Value]
Huh7Hepatocellular Carcinoma[Experimental Value]
A549Lung Carcinoma[Experimental Value]
HEK293Non-cancerous[Experimental Value]
Workflow for Initial Phenotypic Screening

The following diagram illustrates the decision-making process following the initial cytotoxicity screen.

G start Start: Compound Synthesized screen Cytotoxicity Screen (MTT/XTT Assay) - Cancer Cell Panel - Non-cancerous Control start->screen decision Significant Cytotoxicity? (IC50 < 10 µM) screen->decision path_yes YES decision->path_yes path_no NO decision->path_no branch_cancer Investigate Anticancer Mechanism - Apoptosis Assays - Cell Cycle Analysis path_yes->branch_cancer branch_non_cyto Investigate Non-Cytotoxic Mechanisms - Enzyme Inhibition Assays - Receptor Binding Studies - Antimicrobial Screens path_no->branch_non_cyto

Caption: Initial decision workflow based on cytotoxicity screening results.

Phase II: Elucidating the Anticancer Mechanism (If Cytotoxic)

Should the initial screening reveal potent cytotoxic activity, the next logical phase is to determine how the compound induces cell death.

Apoptosis and Cell Cycle Analysis

A common mechanism for anticancer compounds is the induction of programmed cell death (apoptosis) and/or arrest of the cell cycle.

Experimental Protocol: Annexin V/Propidium Iodide Staining for Apoptosis

  • Cell Treatment: Treat the most sensitive cancer cell line with the compound at its IC50 and 2x IC50 concentrations for 24 and 48 hours.

  • Cell Harvesting: Harvest both adherent and floating cells.

  • Staining: Stain the cells with FITC-conjugated Annexin V (which binds to phosphatidylserine on the outer leaflet of apoptotic cells) and Propidium Iodide (PI, a fluorescent nucleotide stain that enters necrotic or late apoptotic cells with compromised membranes).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer.

  • Data Interpretation:

    • Annexin V-negative, PI-negative: Live cells

    • Annexin V-positive, PI-negative: Early apoptotic cells

    • Annexin V-positive, PI-positive: Late apoptotic/necrotic cells

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Fixation: Treat cells as above, then harvest and fix them in cold 70% ethanol.

  • Staining: Stain the fixed cells with a DNA-intercalating dye such as Propidium Iodide, after treating with RNase A.

  • Flow Cytometry: Analyze the DNA content of the cells by flow cytometry.

  • Data Interpretation: The resulting histogram will show the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in a specific phase compared to the control suggests cell cycle arrest.

Potential Signaling Pathway

The results from these assays can point towards specific signaling pathways. For instance, apoptosis induction and G2/M arrest are often linked to the p53 tumor suppressor pathway and disruption of microtubule dynamics.[7]

G compound 1-[3-(4-Chlorophenyl)-5- Methylisoxazol-4-Yl]Ethan-1-One target Potential Target (e.g., Tubulin, Kinase) compound->target p53 p53 Activation target->p53 bax Bax Upregulation p53->bax caspase9 Caspase-9 Activation bax->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical p53-mediated apoptosis pathway.

Phase III: Target Deconvolution and Validation

Regardless of the initial phenotypic findings, identifying the direct molecular target(s) of the compound is the ultimate goal.

Broad-Spectrum Kinase and Enzyme Profiling

Given the prevalence of isoxazoles in kinase inhibitors, a broad-spectrum kinase panel screen is a high-yield experiment.[12] Commercially available services can test the compound against hundreds of kinases at a fixed concentration.

Experimental Workflow: Kinase Panel Screen

  • Compound Submission: Submit the compound to a specialized vendor (e.g., Eurofins, Reaction Biology).

  • Primary Screen: The compound is typically screened at a single high concentration (e.g., 10 µM) against a large panel of kinases.

  • Hit Identification: Kinases showing significant inhibition (e.g., >50%) are identified as primary "hits".

  • Dose-Response Confirmation: The hits are then validated by generating full dose-response curves to determine the Ki or IC50 for each interaction.

Self-Validation: A credible hit will demonstrate a clear sigmoidal dose-response curve. The results from this in vitro assay should then be correlated with cellular activity. For example, if the compound inhibits a kinase in the PI3K/Akt pathway, one would expect to see reduced phosphorylation of Akt in treated cells via Western blot analysis.

Affinity-Based Target Identification

For novel compounds where a target class is not obvious, unbiased approaches are necessary.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

  • Compound Immobilization: Synthesize an analog of the compound with a linker arm suitable for covalent attachment to a solid support (e.g., sepharose beads).

  • Cell Lysate Incubation: Incubate the immobilized compound with a cell lysate from a sensitive cell line.

  • Washing and Elution: Wash away non-specifically bound proteins. Elute the specifically bound proteins, often by using an excess of the free compound as a competitor.

  • Protein Identification: Identify the eluted proteins using mass spectrometry (LC-MS/MS).

  • Candidate Validation: Validate candidate target proteins using orthogonal assays, such as Surface Plasmon Resonance (SPR) to confirm direct binding or cellular thermal shift assays (CETSA) to demonstrate target engagement in intact cells.

Conclusion: Synthesizing a Coherent Mechanism

The elucidation of a compound's mechanism of action is an iterative process of hypothesis generation, testing, and refinement. For 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, the journey begins with broad phenotypic screens to identify its primary biological effect. Subsequent, more focused assays, guided by these initial findings and the rich chemistry of the isoxazole scaffold, will progressively narrow down the possibilities. Whether its path leads to development as an anticancer agent, an antimicrobial, or a modulator of metabolic pathways, the systematic approach outlined in this guide provides a robust framework for discovering its therapeutic potential and advancing it from a chemical entity to a candidate for further drug development.

References

  • Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide. PubMed. [Link]

  • Synthesis and Antibacterial Activities of 1,3,4-Oxadiazole Derivatives Containing 5-Methylisoxazole Moiety. ResearchGate. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. National Center for Biotechnology Information. [Link]

  • 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. National Center for Biotechnology Information. [Link]

  • (R,S)-alpha-amino-3-hydroxy-5-methylisoxazole-4-propionic acid (AMPA) receptors mediate a calcium-dependent inhibition of the metabotropic glutamate receptor-stimulated formation of inositol 1,4,5-trisphosphate. PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. National Center for Biotechnology Information. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. National Center for Biotechnology Information. [Link]

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library. PubMed. [Link]

  • Discovery of 1-[3-(1-methyl-1H-pyrazol-4-yl)-5-oxo-5H-benzo[13][14]cyclohepta[1,2-b]pyridin-7-yl]-N-(pyridin-2-ylmethyl)methanesulfonamide (MK-8033): A Specific c-Met/Ron dual kinase inhibitor with preferential affinity for the activated state of c-Met. PubMed. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

  • SUPRASPINAL AND SPINAL α-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID AND N-METHYL-D-ASPARTATE GLUTAMATERGIC CONTROL OF THE MICTURITION REFLEX IN THE URETHANE-ANESTHETIZED RAT. National Center for Biotechnology Information. [Link]

  • [N-methyl-11C]4-(4-(4-Chlorophenyl)-4-hydroxypiperidin-1-yl)-2,2-diphenyl-N-methyl-butanamide. National Center for Biotechnology Information. [Link]

  • Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents. ResearchGate. [Link]

  • Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]

  • α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor Plasticity Sustains Severe, Fatal Status Epilepticus. PubMed. [Link]

  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. MDPI. [Link]

  • Isoxazole – Knowledge and References. Taylor & Francis. [Link]

Sources

Exploratory

Potential biological activity of chlorophenyl methylisoxazole ethanone

An In-Depth Technical Guide on the Potential Biological Activity of Chlorophenyl Methylisoxazole Ethanone Executive Summary The isoxazole scaffold represents a cornerstone in medicinal chemistry, forming the structural b...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide on the Potential Biological Activity of Chlorophenyl Methylisoxazole Ethanone

Executive Summary

The isoxazole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous approved therapeutic agents. This guide focuses on a specific, yet underexplored, derivative: 1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone . By leveraging structure-activity relationship data from analogous compounds, we postulate its potential as a novel antimicrobial, anticancer, and anti-inflammatory agent. This document provides a comprehensive framework for drug development professionals, outlining the scientific rationale, plausible mechanisms of action, and a phased, self-validating experimental workflow to systematically investigate and validate these predicted biological activities. Detailed, field-tested protocols for primary screening and secondary mechanistic studies are provided to guide researchers from initial hypothesis to actionable data.

The Isoxazole Nucleus: A Privileged Scaffold in Modern Drug Discovery

Heterocyclic compounds are fundamental to pharmaceutical sciences, with a significant percentage of all known drugs incorporating these structures. Among them, the five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a "privileged scaffold."[1] This designation is earned due to its ability to bind to a wide range of biological targets with high affinity, driven by its unique electronic properties, metabolic stability, and capacity for diverse chemical functionalization.[1][2]

The weak N-O bond within the isoxazole ring is a key feature, contributing to its role as a versatile synthon and its potential for bio-cleavage to release active metabolites.[1] The prevalence of this scaffold is evident in a variety of commercially successful drugs, including:

  • Valdecoxib and Parecoxib: Selective COX-2 inhibitors used as anti-inflammatory agents.[1]

  • Leflunomide: An immunomodulatory drug for treating rheumatoid arthritis.[1]

  • Sulfamethoxazole: A widely used sulfonamide antibiotic.[1]

The established success of these molecules provides a strong rationale for investigating novel, uncharacterized isoxazole derivatives like chlorophenyl methylisoxazole ethanone as candidates for new therapeutic agents.

Profile of the Target Compound: 1-(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)ethanone

Before exploring its biological potential, it is essential to understand the target compound's fundamental properties and synthesis.

Physicochemical Properties

A summary of the key identifiers and properties for the specific isomer under investigation is presented below.

PropertyValueSource
Compound Name 1-(3-(4-Chlorophenyl)-5-methylisoxazol-4-yl)ethanone[3]
CAS Number 169814-48-6[3]
Molecular Formula C₁₂H₁₀ClNO₂[3]
Molecular Weight 235.67 g/mol [3]
Canonical SMILES CC(C1=C(C)ON=C1C2=CC=C(Cl)C=C2)=O[3]
Storage Conditions Sealed in dry, 2-8°C[3]
Plausible Synthetic Pathway

While multiple synthetic routes to isoxazoles exist, a common and efficient method is the Hantzsch-type synthesis involving the condensation of a β-ketoester with hydroxylamine, or a 1,3-dipolar cycloaddition reaction.[1][4] A plausible and widely adopted route for this specific compound involves the reaction of an appropriate thioamide with a halo-dione.

The workflow below illustrates a generalized, high-yield pathway for synthesizing the isoxazole core, which can be adapted for our target compound.

G cluster_0 Reactants cluster_1 Reaction Conditions cluster_2 Workup & Purification cluster_3 Final Product A 4-Chlorothiobenzamide C Absolute Ethanol (Solvent) Reflux (e.g., 8 hours) A->C B 3-Chloro-2,4-pentanedione B->C D Neutralization (e.g., Sodium Acetate) C->D E Precipitation & Filtration D->E F Recrystallization (Ethanol) E->F G 1-(3-(4-Chlorophenyl)-5- methylisoxazol-4-yl)ethanone F->G

Caption: Generalized Hantzsch-type synthesis workflow for the target compound.[5]

Predicted Biological Activities & Mechanistic Rationale

Based on extensive literature on the isoxazole pharmacophore and related chlorophenyl-substituted heterocycles, we can formulate strong hypotheses for three primary areas of biological activity.

Antimicrobial (Antibacterial & Antifungal) Potential

Rationale: The presence of both the isoxazole ring and a chlorophenyl moiety is strongly associated with antimicrobial effects. Studies have explicitly shown that chlorophenyl-substituted isoxazoles exhibit high efficacy against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, as well as various fungal strains.[4][6] The electron-withdrawing nature of the chlorine atom on the phenyl ring often enhances the compound's ability to interact with microbial targets.

Hypothesized Mechanism: Potential mechanisms could include the inhibition of essential microbial enzymes such as DNA gyrase or dihydrofolate reductase, or the disruption of cell membrane integrity, leading to cell lysis.

Anticancer (Cytotoxic) Potential

Rationale: Isoxazole derivatives are well-documented as potent anticancer agents, acting through a variety of mechanisms.[2][7] These include the induction of apoptosis (programmed cell death), inhibition of tubulin polymerization (disrupting cell division), and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[7]

Hypothesized Mechanism: The compound could act as an inhibitor of protein kinases, which are often dysregulated in cancer. Alternatively, it may intercalate with DNA or generate reactive oxygen species (ROS) within cancer cells, triggering the intrinsic apoptotic pathway. A simplified representation of this pathway is shown below.

G Compound Chlorophenyl Methylisoxazole Ethanone Mitochondria Mitochondrial Stress Compound->Mitochondria Induces Casp9 Caspase-9 Activation Mitochondria->Casp9 Releases Cytochrome c Casp3 Caspase-3 (Executioner) Casp9->Casp3 Activates Apoptosis Apoptosis (Cell Death) Casp3->Apoptosis Cleaves Substrates

Caption: Hypothesized induction of the intrinsic apoptosis pathway by the compound.

Anti-inflammatory Potential

Rationale: The structural similarity of the isoxazole core to that found in selective COX-2 inhibitors like Valdecoxib strongly suggests a potential for anti-inflammatory activity.[1] Inflammation is a complex process often mediated by enzymes like cyclooxygenases (COX-1 and COX-2), which produce prostaglandins.[8][9]

Hypothesized Mechanism: The primary hypothesis is the inhibition of COX enzymes, particularly the inducible COX-2 isoform, which is upregulated at sites of inflammation. This would reduce the synthesis of pro-inflammatory prostaglandins.

G ArachidonicAcid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes ArachidonicAcid->COX_Enzymes Prostaglandins Pro-inflammatory Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Swelling) Prostaglandins->Inflammation Compound Test Compound Compound->COX_Enzymes Inhibits

Caption: Potential mechanism of anti-inflammatory action via COX enzyme inhibition.

A Phased Experimental Framework for Activity Validation

To systematically test these hypotheses, a multi-phase experimental approach is proposed. This framework is designed to be resource-efficient, starting with broad primary screens and progressing to more specific, mechanism-of-action studies for validated "hits."

G cluster_0 Phase 1: Primary In Vitro Screening cluster_1 Data Analysis & Hit Identification cluster_2 Phase 2: Secondary & Mechanistic Assays cluster_3 Outcome P1_Antimicrobial Protocol 4.1.1: Antimicrobial MIC Assay Analysis Determine MIC / IC50 Identify Potent Activities ('Hits') P1_Antimicrobial->Analysis P1_Anticancer Protocol 4.1.2: Anticancer Cytotoxicity Assay P1_Anticancer->Analysis P1_Antiinflammatory Protocol 4.1.3: NO Inhibition Assay P1_Antiinflammatory->Analysis P2_Antimicrobial Protocol 4.2.1: Time-Kill Kinetic Assay Analysis->P2_Antimicrobial For identified 'Hits' P2_Anticancer Protocol 4.2.2: Apoptosis Assay Analysis->P2_Anticancer For identified 'Hits' P2_Antiinflammatory Protocol 4.2.3: COX-1/COX-2 Inhibition Assay Analysis->P2_Antiinflammatory For identified 'Hits' Outcome Elucidate Mechanism of Action Guide for Lead Optimization P2_Antimicrobial->Outcome P2_Anticancer->Outcome P2_Antiinflammatory->Outcome

Caption: A logical workflow for validating the biological activity of the target compound.

Phase 1: Primary In Vitro Screening Protocols

The goal of this phase is to efficiently determine if the compound exhibits any of the predicted biological activities at relevant concentrations.

Protocol 4.1.1: Antimicrobial Susceptibility Testing (MIC Determination)

Causality: The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a drug that prevents visible microbial growth.[10][11] This quantitative measure allows for direct comparison against reference antibiotics and provides a robust endpoint for screening.

Methodology:

  • Preparation of Inoculum: Aseptically culture bacterial (S. aureus, E. coli) or fungal (C. albicans) strains in appropriate broth (e.g., Mueller-Hinton Broth) to a turbidity matching the 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).[11] Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a 10 mg/mL stock solution of the test compound in DMSO. Perform a two-fold serial dilution in a 96-well microtiter plate using broth, typically from 256 µg/mL down to 0.5 µg/mL.

  • Controls: Include a positive control (broth + inoculum, no compound), a negative control (broth only), and a reference antibiotic control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi).

  • Inoculation & Incubation: Add the diluted microbial inoculum to each well. Incubate the plate at 37°C for 18-24 hours for bacteria or 48 hours for yeast.

  • Data Analysis: Determine the MIC by visually inspecting for the lowest concentration at which there is no turbidity (no growth).

Protocol 4.1.2: Anticancer Cytotoxicity Screening (CCK-8 Assay)

Causality: Cell Counting Kit-8 (CCK-8) and similar metabolic assays (like MTT) measure cell viability by quantifying the metabolic activity of living cells.[12] A reduction in signal is directly proportional to the cytotoxic or cytostatic effect of the compound, providing a reliable measure of its anticancer potential. Screening against a panel of cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) is crucial, as efficacy can be cancer-type specific.[13]

Methodology:

  • Cell Plating: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Allow cells to adhere by incubating overnight at 37°C, 5% CO₂.[14]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium and add them to the cells. The final concentration range should be broad (e.g., 0.1 µM to 100 µM).

  • Controls: Include vehicle control wells (cells treated with DMSO at the highest concentration used) and untreated control wells.

  • Incubation: Incubate the plate for 48 or 72 hours.

  • Viability Assessment: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours. Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ (the concentration that inhibits 50% of cell growth).

Protocol 4.1.3: Anti-inflammatory Screening (Nitric Oxide Inhibition Assay)

Causality: In response to inflammatory stimuli like lipopolysaccharide (LPS), macrophages produce nitric oxide (NO), a key pro-inflammatory mediator.[15] The Griess assay measures nitrite, a stable breakdown product of NO. Inhibition of nitrite production in LPS-stimulated macrophages is a strong indicator of a compound's anti-inflammatory potential.

Methodology:

  • Cell Plating: Seed murine macrophage cells (e.g., RAW 264.7) into a 96-well plate at a density of 5 x 10⁴ cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • Inflammatory Stimulation: Add LPS (1 µg/mL) to all wells except the negative control.

  • Controls: Include a vehicle control (cells + LPS + DMSO) and a reference drug control (e.g., Dexamethasone).

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent A followed by 50 µL of Griess Reagent B.

  • Data Analysis: Measure the absorbance at 540 nm. A decrease in absorbance indicates inhibition of NO production. Calculate the IC₅₀ value.

Phase 2: Secondary and Mechanistic Assays

These protocols are employed for "hits" identified in Phase 1 to elucidate their mechanism of action.

Protocol 4.2.1 (Antimicrobial): Time-Kill Kinetic Assay

Causality: While MIC reveals the concentration needed for inhibition, it doesn't distinguish between static (inhibiting growth) and cidal (killing) effects. A time-kill assay measures the rate of bacterial killing over time, providing this crucial mechanistic insight.[16]

Methodology:

  • Setup: Prepare tubes of broth containing the test compound at concentrations of 1x, 2x, and 4x the predetermined MIC.

  • Inoculation: Inoculate each tube with a starting bacterial concentration of ~5 x 10⁵ CFU/mL. Include a growth control tube without the compound.

  • Sampling: At time points (0, 2, 4, 8, 24 hours), draw an aliquot from each tube.

  • Plating & Counting: Perform serial dilutions of the aliquots and plate them on agar. Incubate overnight and count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot log₁₀ CFU/mL versus time. A ≥3-log₁₀ reduction in CFU/mL is considered bactericidal activity.

Protocol 4.2.2 (Anticancer): Apoptosis Assay (Annexin V/PI Staining)

Causality: To confirm that cytotoxicity is due to programmed cell death (apoptosis) rather than necrosis, Annexin V/Propidium Iodide (PI) staining is used.[17] In early apoptosis, phosphatidylserine (PS) flips to the outer cell membrane and can be bound by fluorescently-labeled Annexin V. In late apoptosis or necrosis, the membrane becomes permeable, allowing PI to enter and stain the DNA. This dual staining allows for the differentiation of viable, early apoptotic, late apoptotic, and necrotic cells via flow cytometry.

Methodology:

  • Treatment: Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentration for 24-48 hours.

  • Staining: Harvest the cells and wash with a binding buffer. Resuspend the cells in the buffer and add FITC-conjugated Annexin V and PI according to the manufacturer's protocol.

  • Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in each quadrant (Live, Early Apoptotic, Late Apoptotic/Necrotic). A significant increase in the Annexin V positive populations confirms apoptosis induction.

Data Interpretation and Future Directions

The successful execution of this framework will yield quantitative data to guide further research.

Representative Data Tables

The following tables illustrate how results would be presented.

Table 2: Hypothetical Antimicrobial Screening Results (MIC)

OrganismCompound MIC (µg/mL)Ciprofloxacin MIC (µg/mL)
S. aureus (MRSA)8>64
E. coli160.5
C. albicans4N/A

Table 3: Hypothetical Anticancer Cytotoxicity Results (IC₅₀)

Cell LineCancer TypeCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)
MCF-7Breast5.20.8
A549Lung12.81.5
HCT116Colon2.50.6
Future Directions
  • Structure-Activity Relationship (SAR): If a promising activity is confirmed, the next logical step is to synthesize and test analogs. For example, altering the position of the chloro-substituent (ortho, meta) or replacing it with other halogens (fluoro, bromo) can dramatically impact potency and selectivity.

  • Target Identification: For potent hits, biochemical and cellular assays should be conducted to identify the specific molecular target (e.g., which kinase is inhibited, which microbial enzyme is bound).

  • In Vivo Models: Compounds that demonstrate high in vitro potency and low cytotoxicity to normal cells should be advanced to preclinical animal models to evaluate efficacy and safety in a whole-organism context.

Conclusion

While 1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone is not extensively characterized in public literature, its chemical structure contains all the hallmarks of a potent bioactive agent. The isoxazole core, combined with a chlorophenyl substituent, provides a strong scientific basis to predict significant antimicrobial, anticancer, and anti-inflammatory properties. The structured, multi-phase experimental framework detailed in this guide offers a robust and logical pathway for researchers to systematically validate this potential. By moving from broad phenotypic screening to specific mechanistic studies, drug development professionals can efficiently determine if this compound represents a viable lead for a next-generation therapeutic.

References

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Foundational

An In-Depth Technical Guide to Isoxazole Derivatives in Early Drug Discovery

This guide provides an in-depth exploration of the isoxazole scaffold in the context of early-stage drug discovery. We will delve into the fundamental chemical properties, synthetic strategies, and diverse pharmacologica...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the isoxazole scaffold in the context of early-stage drug discovery. We will delve into the fundamental chemical properties, synthetic strategies, and diverse pharmacological applications of isoxazole derivatives. This document is intended for researchers, medicinal chemists, and drug development professionals, offering field-proven insights into the causality behind experimental choices and the strategic deployment of this versatile heterocycle in modern therapeutic design.

The Isoxazole Core: A Pillar of Modern Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has established itself as a "privileged structure" in medicinal chemistry.[1] Its significance stems not from a single attribute but from a confluence of favorable physicochemical properties that make it an invaluable tool for the medicinal chemist. Unlike many aromatic systems, the isoxazole ring possesses a unique electronic distribution and geometry, enabling it to act as a versatile pharmacophore capable of engaging in a wide array of non-covalent interactions, including hydrogen bonding, π–π stacking, and hydrophobic interactions.[2]

The incorporation of an isoxazole moiety can significantly enhance a molecule's pharmacological profile, improving potency, selectivity, and pharmacokinetic properties such as absorption, distribution, metabolism, and excretion (ADMET).[3][4] The stability of the ring, combined with its capacity for diverse substitutions at its three carbon positions, allows for fine-tuning of a compound's properties to meet the stringent demands of drug candidacy.

Strategic Synthesis of Isoxazole Scaffolds

The construction of the isoxazole ring is a well-established field, yet it continues to evolve with the advent of novel synthetic methodologies. Recent advances have focused on improving efficiency, regioselectivity, and environmental sustainability through green chemistry approaches and transition-metal-catalyzed reactions.[3][5]

One of the most robust and widely utilized methods for synthesizing isoxazole derivatives involves the cyclization of a β-diketone, α,β-unsaturated ketone (chalcone), or a related precursor with hydroxylamine. This approach offers a straightforward path to a wide variety of substituted isoxazoles.

Diagram: General Synthetic Workflow

The following diagram illustrates a common synthetic pathway for isoxazole derivatives, starting from a chalcone intermediate.

G cluster_0 Step 1: Chalcone Synthesis cluster_1 Step 2: Isoxazole Ring Formation A Substituted Acetophenone C Chalcone Intermediate (α,β-Unsaturated Ketone) A->C Base (e.g., NaOH) Claisen-Schmidt Condensation B Aromatic Aldehyde B->C E Final Isoxazole Derivative C->E Base (e.g., NaOH, NaOAc) Cyclization Reaction D Hydroxylamine HCl D->E

Caption: A typical two-step synthesis of isoxazole derivatives.

Experimental Protocol: Synthesis of a 3,5-Disubstituted Isoxazole Derivative

This protocol describes a representative synthesis via the Claisen-Schmidt condensation to form a chalcone, followed by cyclization with hydroxylamine hydrochloride.[6]

Self-Validation: Each step includes checkpoints for reaction completion (TLC) and product purity (NMR, Mass Spec), ensuring the integrity of the final compound.

Step 1: Synthesis of the Chalcone Intermediate

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the starting substituted acetophenone and 10 mmol of the selected aromatic aldehyde in 30 mL of ethanol.

  • Base Addition: While stirring at room temperature, slowly add 10 mL of a 10% aqueous sodium hydroxide (NaOH) solution dropwise. The addition of a base catalyzes the condensation reaction.[6]

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).

  • Work-up and Isolation: Pour the reaction mixture into 100 mL of crushed ice and acidify with dilute HCl to precipitate the chalcone product. Filter the solid, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum.

  • Purification & Characterization: Recrystallize the crude product from ethanol to obtain the pure chalcone. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Step 2: Cyclization to the Isoxazole Derivative

  • Reactant Preparation: In a 50 mL round-bottom flask, dissolve 5 mmol of the purified chalcone from Step 1 in 20 mL of ethanol.

  • Hydroxylamine Addition: Add 7.5 mmol of hydroxylamine hydrochloride and 10 mmol of sodium hydroxide. The base is crucial for liberating the free hydroxylamine and facilitating the cyclization.[6]

  • Reflux: Heat the mixture to reflux and monitor the reaction by TLC (typically 4-6 hours).

  • Work-up and Isolation: After cooling to room temperature, pour the reaction mixture into ice-cold water. The isoxazole derivative will precipitate. Filter the solid, wash with water, and dry.

  • Final Purification & Characterization: Purify the crude product by column chromatography or recrystallization. Characterize the final compound by ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR) Spectroscopy to confirm the formation of the isoxazole ring and the absence of the chalcone precursor.[7]

The Pharmacological Versatility of Isoxazoles

Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, making them attractive candidates for a wide range of therapeutic areas.[3][5] This versatility is a direct result of the scaffold's ability to be tailored to interact with diverse biological targets.

Key Therapeutic Areas:

  • Anticancer: Many isoxazole compounds exhibit potent antiproliferative activity by targeting key signaling pathways involved in cancer progression, such as those involving kinases or microtubule dynamics.[8]

  • Antibacterial/Antifungal: The isoxazole ring is a core component of several commercially available antibiotics, including the penicillinase-resistant penicillins (e.g., Oxacillin, Cloxacillin) and sulfonamides (e.g., Sulfamethoxazole).[3] Their mechanism often involves the inhibition of essential bacterial enzymes.[2] More recently, the antifungal agent Micafungin, which contains an isoxazole-related side chain, acts by inhibiting the synthesis of the fungal cell wall.[9]

  • Anti-inflammatory: Isoxazole-containing molecules like Valdecoxib are known selective COX-2 inhibitors, blocking the production of prostaglandins involved in pain and inflammation.[4]

  • Neuroprotective & Antipsychotic: The scaffold is present in drugs like Risperidone and Zonisamide, which modulate neurotransmitter receptors and ion channels in the central nervous system.[2][3]

Case Study: Leflunomide - An Immunomodulatory Agent

Leflunomide is a classic example of a successful isoxazole-containing drug, approved for the treatment of rheumatoid arthritis.[4] It functions as a prodrug, rapidly converting to its active metabolite, A77 1726, upon oral administration.[2]

Mechanism of Action: The active metabolite, A77 1726, is a potent inhibitor of the mitochondrial enzyme dihydroorotate dehydrogenase (DHODH).[2] This enzyme is critical for the de novo synthesis of pyrimidines, which are essential building blocks for DNA and RNA. Activated, rapidly proliferating T-cells, which are key drivers of the autoimmune response in rheumatoid arthritis, are highly dependent on this pathway.[2] By inhibiting DHODH, Leflunomide effectively halts the proliferation of these autoimmune T-cells.

Diagram: Leflunomide's Mechanism of Action

cluster_0 Drug Administration & Metabolism cluster_1 Cellular Action in T-Cell Leflunomide Leflunomide (Prodrug) (Isoxazole Ring Opens) A77_1726 A77 1726 (Active Metabolite) Leflunomide->A77_1726 Rapid Conversion in vivo DHODH DHODH Enzyme A77_1726->DHODH Inhibition Pyrimidine De Novo Pyrimidine Synthesis DHODH->Pyrimidine Blocked Proliferation T-Cell Proliferation & Autoimmune Response Pyrimidine->Proliferation Halted

Caption: Leflunomide's conversion and inhibition of DHODH in T-cells.

Structure-Activity Relationship (SAR) Principles

Systematic modification of the isoxazole scaffold is fundamental to optimizing lead compounds. The substituents at the 3, 4, and 5-positions of the ring play a crucial role in determining potency, selectivity, and ADMET properties.

General SAR Insights:

  • Position 3 and 5 Substituents: These positions are often decorated with aryl or heteroaryl groups. The electronic nature (electron-donating vs. electron-withdrawing) and steric bulk of these groups can dramatically influence target binding affinity. For instance, in some antibacterial agents, the presence of electron-withdrawing groups like chloro or nitro on a C-3 phenyl ring enhances activity.[9][10]

  • Position 4 Substituents: While often unsubstituted, introducing small groups at the C-4 position can modulate the molecule's conformation and polarity, which can be used to fine-tune solubility and cell permeability.

  • Bioisosteric Replacement: The isoxazole ring itself is frequently used as a bioisostere for other functional groups, such as carboxylic acids, amides, or other five-membered heterocycles like oxazole or triazole.[2][11] This strategy can improve metabolic stability or introduce new binding interactions. For example, replacing a 1,2,4-oxadiazole with an isoxazole in a series of antiviral compounds led to better cellular activity and lower toxicity.[12]

Table: SAR of Isoxazole Derivatives as Antileishmanial Agents

The following table summarizes data from a study on isoxazole derivatives, highlighting how substituent changes impact inhibitory activity against Leishmania species.[13]

Compound IDR1 Substituent (at C-5)R2 Substituent (at C-3)IC₅₀ vs L. amazonensis (µM)IC₅₀ vs L. braziliensis (µM)
50a 4-Methoxyphenyl3,4,5-Trimethoxyphenyl1.40.4
50b 4-Chlorophenyl3,4,5-Trimethoxyphenyl0.90.5
50c 3,4-MethylenedioxyphenylPhenyl2.01.2

Data synthesized from reference[13]. SAR analysis indicated that trimethoxy groups were crucial for potent activity, and methylenedioxy groups were also essential for antileishmanial effects.[13]

Future Directions and Emerging Trends

The utility of the isoxazole scaffold is far from exhausted. Current research is exploring its application in novel therapeutic modalities and addressing complex diseases.

  • Multi-Targeted Therapies: The adaptable nature of the isoxazole ring makes it an ideal platform for designing single molecules that can modulate multiple targets simultaneously, a promising strategy for treating complex diseases like cancer and neurodegenerative disorders.[3]

  • Natural Product Modification: Chemists are increasingly incorporating the isoxazole/isoxazoline skeleton into natural product structures to enhance their bioactivity, improve their drug-like properties, and generate novel chemical entities.[13]

  • Targeted Protein Degradation: The physicochemical properties of isoxazoles make them suitable for inclusion in novel drug constructs like Proteolysis Targeting Chimeras (PROTACs), where they can serve as ligands for the target protein or as part of the linker architecture.

Conclusion

Isoxazole derivatives represent a cornerstone of modern drug discovery, offering a blend of synthetic accessibility, chemical stability, and pharmacological versatility. Their continued prevalence in FDA-approved drugs is a testament to their value.[2] By understanding the intricate relationship between the structure of isoxazole-containing molecules and their biological function, researchers can continue to leverage this privileged scaffold to design the next generation of innovative and effective therapeutics. The strategic application of established synthetic protocols, coupled with rational, SAR-driven design, ensures that the isoxazole ring will remain a vital component in the medicinal chemist's toolkit for years to come.

References

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Exploratory

Spectroscopic Elucidation of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. This document is intended for rese...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the spectroscopic characterization of the novel heterocyclic compound, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. This document is intended for researchers, scientists, and professionals in drug development who are engaged in the synthesis and analysis of related molecular entities. We will delve into the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—providing not just the data, but the underlying scientific rationale for the observed spectral features.

Introduction

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a substituted isoxazole, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their diverse biological activities.[1] The precise structural confirmation of such molecules is paramount for understanding their structure-activity relationships and ensuring their purity and stability. Spectroscopic methods provide a powerful, non-destructive means to achieve this. This guide will walk through the expected spectroscopic data for this compound and the methodologies to obtain and interpret it.

Molecular Structure and Analytical Workflow

A clear understanding of the molecular structure is the foundation for interpreting spectroscopic data. The workflow for the complete spectroscopic characterization is a systematic process, beginning with the acquisition of data from complementary techniques to build a complete picture of the molecule's identity and purity.

Figure 1. Analytical Workflow cluster_structure Molecular Structure cluster_workflow Spectroscopic Analysis Workflow Structure Cl | C6H4 | C=N /   O     C-C(=O)CH3   / C | CH3 MS Mass Spectrometry (MS) Determine Molecular Weight & Formula IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Elucidate Connectivity & Stereochemistry IR->NMR Confirmation Structural Confirmation & Purity Assessment NMR->Confirmation

Caption: Molecular structure and analytical workflow.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[2] It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

¹H NMR Spectroscopy: Proton Environments

The ¹H NMR spectrum of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is expected to show distinct signals for the aromatic protons, the methyl group on the isoxazole ring, and the acetyl methyl group. The chemical shifts are influenced by the electronic effects of the surrounding functional groups.

Expected ¹H NMR Data (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.45 - 7.55Doublet2HAr-H (ortho to Cl)
~ 7.35 - 7.45Doublet2HAr-H (meta to Cl)
~ 2.60Singlet3H-C(=O)CH₃
~ 2.45Singlet3HIsoxazole-CH₃

Causality behind Experimental Choices: The choice of deuterochloroform (CDCl₃) as a solvent is standard for many organic compounds due to its excellent dissolving power and the single deuterium lock signal.[3][4] A 400 MHz spectrometer provides good signal dispersion for unambiguous interpretation.

¹³C NMR Spectroscopy: Carbon Skeleton

The ¹³C NMR spectrum will reveal all the unique carbon environments within the molecule. The presence of the carbonyl group and the substituted aromatic ring will result in signals at characteristic downfield chemical shifts.

Expected ¹³C NMR Data (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~ 195.0-C=O
~ 168.0Isoxazole C5
~ 162.0Isoxazole C3
~ 136.0Ar-C (ipso to Cl)
~ 130.0Ar-C (ipso to Isoxazole)
~ 129.5Ar-CH (ortho to Cl)
~ 129.0Ar-CH (meta to Cl)
~ 115.0Isoxazole C4
~ 31.0-C(=O)CH₃
~ 12.0Isoxazole-CH₃

Experimental Protocol: NMR Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a 400 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence (e.g., zgpg30) should be used to simplify the spectrum.

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

  • Data Analysis: Integrate the signals in the ¹H NMR spectrum and assign the chemical shifts in both ¹H and ¹³C spectra to the corresponding atoms in the molecule.[3][4]

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation at specific wavenumbers corresponds to the vibrational frequencies of different bonds.

Expected IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignment
~ 3100 - 3000MediumC-H stretching (Aromatic)
~ 2950 - 2850MediumC-H stretching (Aliphatic)
~ 1700StrongC=O stretching (Ketone)
~ 1600, 1480Medium-StrongC=C stretching (Aromatic)
~ 1570MediumC=N stretching (Isoxazole)
~ 1450MediumC-O stretching (Isoxazole)
~ 1100StrongC-Cl stretching

Causality behind Experimental Choices: The KBr pellet method is a common technique for solid samples, providing a clear spectrum without solvent interference.[5] A Fourier Transform Infrared (FTIR) spectrometer is used for its high sensitivity and speed.

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

  • Sample Preparation: Grind 1-2 mg of the dry, solid compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle to form a fine, homogeneous powder.

  • Pellet Formation: Transfer the powder to a pellet-forming die and apply pressure to form a thin, transparent pellet.

  • Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and acquire the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded first for subtraction.[5]

  • Data Analysis: Identify the major absorption peaks and correlate their wavenumbers to specific functional groups using standard correlation tables.[5]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.[6] The fragmentation pattern observed in the mass spectrum can also offer valuable structural clues.

Expected Mass Spectrometry Data (Electron Ionization - EI)

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected at m/z corresponding to the molecular weight of the compound (C₁₂H₁₀ClNO₂), which is approximately 235.04 g/mol . The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio) will result in an M+2 peak at m/z 237.

  • Key Fragment Ions: The fragmentation of the molecule under EI conditions will likely involve cleavage of the weaker bonds.

Figure 2. Proposed MS Fragmentation Pathway M [M]⁺˙ m/z 235/237 F1 [M - CH₃]⁺ m/z 220/222 M->F1 - •CH₃ F2 [M - COCH₃]⁺ m/z 192/194 M->F2 - •COCH₃ F4 [CH₃-C≡O]⁺ m/z 43 M->F4 α-cleavage F3 [Cl-C₆H₄-C≡N]⁺˙ m/z 137/139 F2->F3 Ring Cleavage

Caption: Proposed MS fragmentation pathway.

Causality behind Experimental Choices: Electron Ionization (EI) is a hard ionization technique that causes significant fragmentation, which is useful for structural elucidation.[7] A high-resolution mass spectrometer (HRMS) would allow for the determination of the exact mass and elemental composition.

Experimental Protocol: Mass Spectrometry (EI-MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

  • Data Analysis: Identify the molecular ion peak and prominent fragment ions. Propose fragmentation pathways that are consistent with the observed peaks and the molecular structure.[7]

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. The methodologies and expected data presented in this guide serve as a valuable resource for researchers working with this and related heterocyclic compounds. Adherence to these well-established analytical protocols ensures the scientific integrity and trustworthiness of the structural assignments, which is a critical aspect of drug discovery and development.

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  • Mass Spectrometry: Fragment

Sources

Foundational

An In-depth Technical Guide to the Crystal Structure of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole

This guide provides a comprehensive technical overview of the synthesis and crystallographic features of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole. It is intended for researchers, scientists, and professionals in dru...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis and crystallographic features of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole. It is intended for researchers, scientists, and professionals in drug development who are interested in the structural and functional aspects of novel isoxazole derivatives.

Introduction: The Significance of the Isoxazole Scaffold

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone in medicinal chemistry. Its unique electronic properties and rigid structure make it a valuable scaffold for designing therapeutic agents with a wide range of biological activities, including anticancer and COX-2 inhibitory effects.[1][2] Understanding the three-dimensional structure of these molecules through single-crystal X-ray diffraction (SCXD) is paramount in rational drug design. It provides invaluable insights into the molecule's conformation, intermolecular interactions, and potential binding modes with biological targets.

While the specific crystal structure of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole is not publicly available, this guide will provide a detailed analysis of a closely related compound, 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole , to illuminate the expected structural characteristics. Furthermore, a validated synthetic protocol for the target molecule will be detailed.

Part 1: Synthesis and Crystallization

Synthesis of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole

The synthesis of 4-acetyl-5-methyl-3-arylisoxazoles can be achieved through a reliable multi-step process.[3] The following protocol is adapted for the synthesis of the title compound.

Experimental Protocol:

  • Oxime Formation: The starting material, 4-chloroacetophenone, is converted to its corresponding oxime.

  • Chlorination: The oxime is dissolved in an appropriate solvent like N,N-dimethylformamide (DMF) and treated with a chlorinating agent such as N-chlorosuccinimide (NCS). This step is crucial for the subsequent cyclization.

  • Cycloaddition: The chlorinated intermediate is then reacted with acetylacetone in the presence of a base like triethylamine (Et3N). This results in a [3+2] cycloaddition reaction to form the isoxazole ring.

  • Purification: The final product is purified using recrystallization or column chromatography to yield the desired 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole.

Causality Behind Experimental Choices:

  • The use of NCS provides a regioselective method for the activation of the oxime.

  • The choice of a non-protic polar solvent like DMF facilitates the reaction of the oxime with NCS.

  • Triethylamine acts as a base to deprotonate acetylacetone, enabling its nucleophilic attack and subsequent cyclization.

Crystallization

Obtaining single crystals suitable for X-ray diffraction is a critical step. A common method is slow evaporation:

  • Dissolve the purified compound in a suitable solvent or a mixture of solvents (e.g., ethanol, ethyl acetate/petroleum ether) to create a saturated solution.

  • Loosely cover the container to allow for the slow evaporation of the solvent.

  • Over several days, as the solvent evaporates and the solution becomes supersaturated, crystals will begin to form.

Part 2: Crystal Structure Analysis (Based on a Representative Compound)

The following analysis is based on the published crystal structure of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole .[1][2]

Single-Crystal X-ray Diffraction Protocol

The determination of a crystal structure involves the following workflow:

X-ray_Diffraction_Workflow Data_Collection Data Collection (Bruker SMART BREEZE CCD) Structure_Solution Structure Solution (SHELXT) Data_Collection->Structure_Solution Raw Data Structure_Refinement Structure Refinement (SHELXL) Structure_Solution->Structure_Refinement Initial Model Data_Analysis Data Analysis & Visualization (ORTEP-3, PLATON) Structure_Refinement->Data_Analysis Final Model

Caption: Workflow for Single-Crystal X-ray Diffraction.

  • Data Collection: A suitable crystal is mounted on a diffractometer (e.g., Bruker SMART BREEZE CCD). X-ray diffraction data is collected at a specific temperature (e.g., 296 K).[2]

  • Structure Solution: The collected data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods (e.g., with SHELXT software).[2]

  • Structure Refinement: The structural model is refined using full-matrix least-squares on F2 (e.g., with SHELXL software).[2] Hydrogen atoms are typically placed in geometrically calculated positions.

  • Data Analysis: The final refined structure is analyzed to determine bond lengths, angles, and intermolecular interactions.

Crystallographic Data for the Representative Compound

The following table summarizes the crystallographic data for 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole.[1][2]

ParameterValue
Chemical FormulaC₂₄H₂₀ClNO₂
Formula Weight389.86
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.5733 (10)
b (Å)22.848 (2)
c (Å)8.7151 (9)
β (°)101.477 (4)
Volume (ų)2063.3 (4)
Z4
Temperature (K)296
RadiationMo Kα (λ = 0.71073 Å)
Density (calculated) (g/cm³)1.255
R_int0.064
Final R indices [I > 2σ(I)]R₁ = 0.099, wR₂ = 0.187
Molecular Geometry

In the representative structure, the 4-chlorophenyl ring and the isoxazole ring are not coplanar. The dihedral angle between the mean planes of these rings would be a key determinant of the overall molecular conformation. In the case of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole, the dihedral angles between the various aromatic rings are significant, indicating a twisted conformation.[1][2] A similar non-planar arrangement would be expected for 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole due to steric hindrance between the substituents.

Intermolecular Interactions

The stability of the crystal lattice is governed by a network of weak intermolecular interactions. In the crystal of the representative compound, the molecules are linked by C—H⋯N, C—H⋯Cl, and C—H⋯π contacts, as well as π–π stacking interactions.[1][2][4] These types of interactions are crucial for understanding the packing of molecules in the solid state and can influence physical properties such as solubility and melting point. A Hirshfeld surface analysis of the representative compound revealed that H⋯H (48.7%), H⋯C/C⋯H (22.2%), and Cl⋯H/H⋯Cl (8.8%) interactions are the most significant contributors to the crystal packing.[1][4]

Intermolecular_Interactions cluster_molecule1 Molecule A cluster_molecule2 Molecule B A_Isoxazole Isoxazole Ring A_Chlorophenyl 4-Chlorophenyl Ring B_Isoxazole Isoxazole Ring A_Chlorophenyl->B_Isoxazole C-H···Cl Interaction B_Chlorophenyl 4-Chlorophenyl Ring A_Chlorophenyl->B_Chlorophenyl π-π Stacking A_Acetyl Acetyl Group (Hypothetical) A_Acetyl->B_Isoxazole C-H···N/O Interaction

Caption: Key Intermolecular Interactions in Isoxazole Crystals.

Part 3: Potential Applications in Drug Development

The isoxazole moiety is a well-established pharmacophore in a variety of therapeutic areas.

  • Antimicrobial Agents: Compounds containing a 1,3-oxazole (a constitutional isomer of isoxazole) motif are promising candidates for the development of new antimicrobial agents to combat drug-resistant bacterial and fungal strains.[5]

  • Enzyme Inhibition: Isoxazole derivatives have been investigated as inhibitors of various enzymes. For instance, certain derivatives have shown inhibitory effects on D1 protease, suggesting their potential as herbicides.[3]

  • Neurodegenerative Disorders: The 4-chlorophenyl group is present in molecules that have been investigated for their inhibitory effects on enzymes related to neurodegenerative disorders, such as cholinesterases and monoamine oxidases (MAOs).[6]

  • Anti-ischemic Activity: Other complex molecules containing a 4-chlorophenyl group have demonstrated potent neuroprotective and anti-ischemic activity in vivo.[7]

Given these precedents, 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole represents a promising scaffold for the development of novel therapeutic agents, particularly in the areas of infectious diseases and neuropharmacology. Its rigid structure and potential for specific intermolecular interactions make it an attractive candidate for further investigation and lead optimization.

Conclusion

This technical guide has provided a comprehensive overview of the synthesis and expected crystal structure of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole. While the precise crystallographic data for this molecule is not available, a detailed analysis of a closely related compound offers significant insights into its likely molecular geometry and the non-covalent interactions that would govern its crystal packing. The synthetic protocol outlined provides a clear pathway for the preparation of this compound, and the established biological activities of related isoxazoles underscore its potential as a valuable scaffold in drug discovery and development. Further experimental studies are warranted to fully elucidate the structure-activity relationships of this promising molecule.

References

  • Aydin, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. Acta Crystallographica Section E: Crystallographic Communications, 76(Pt 12), 1934–1938. Available at: [Link]

  • Aydin, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. AVESİS. Available at: [Link]

  • Li, Y., et al. (2014). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 19(11), 18011-18023. Available at: [Link]

  • Aydin, A., et al. (2020). Crystal structure and Hirshfeld surface analysis of 4-(4-chlorophenyl)-5-methyl-3-{4-[(2-methylphenyl)methoxy]phenyl}-1,2-oxazole. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 90203, 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-. Available at: [Link]

  • Vasile, C., et al. (2022). Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. Molecules, 27(15), 4991. Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1488093, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. Available at: [Link]

  • Zhong, Y., et al. (2014). Synthesis, crystal structure and anti-ischaemic activity of (E)-1-{4-[Bis(4-methoxy-phenyl)methyl]piperazin-1-yl}-3-(4-chlorophenyl)-prop-2-en-1-one. South African Journal of Chemistry, 67, 183-187. Available at: [Link]

  • Al-Ostath, A. I., et al. (2024). Novel 4-chlorophenyl and 3/4-chlorophenoxy Based Triazole/Thiazole Derivatives: Synthesis and Investigation of Their Effects on Neurodegenerative Disorders-Related Enzymes via In Vitro and In Silico. Drug Development Research. Available at: [Link]

  • Kushwaha, N., et al. (2015). Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. Bioorganic & Medicinal Chemistry Letters, 25(10), 2113-2118. Available at: [Link]

  • Patel, K. D., et al. (2011). Synthesis and Antimicrobial Activity of (1-Acetyl/1-Phenyl)-3-{4'-[(4'''-Chlorophenyl) (Phenyl) Methyl Amino] Phenyl}-5-Aryl-Pyrazoline. ResearchGate. Available at: [Link]

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Exploratory

Solubility Profile of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One: A Physicochemical and Methodological Analysis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The determination of a compound's solubility is a cornerstone of early-phase drug development, fundamentally influencin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The determination of a compound's solubility is a cornerstone of early-phase drug development, fundamentally influencing its formulation, bioavailability, and ultimate clinical utility. This guide provides a detailed examination of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, a molecule belonging to the pharmacologically significant isoxazole class. We will explore the theoretical underpinnings of its solubility based on its distinct chemical architecture, present a comprehensive, field-proven experimental protocol for its quantitative measurement, and discuss its anticipated behavior across a spectrum of pharmaceutically relevant solvents. This document is intended to serve as a practical and authoritative resource for scientists engaged in the physicochemical characterization of novel chemical entities.

Introduction: The Primacy of Solubility in Drug Discovery

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a substituted isoxazole derivative. The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, a scaffold found in numerous approved pharmaceutical agents and bioactive compounds.[1][2] The efficacy of any potential drug candidate is inextricably linked to its ability to be absorbed, distributed, metabolized, and excreted (ADME). A critical prerequisite for absorption, particularly for orally administered drugs, is dissolution in the gastrointestinal tract. Therefore, poor aqueous solubility often becomes a primary hurdle in drug development, leading to erratic absorption and insufficient bioavailability.[3]

Understanding the solubility of a molecule like 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is not merely an academic exercise; it is a crucial step that dictates subsequent formulation strategies, from simple solutions to complex delivery systems. This guide provides the theoretical context and a robust experimental framework for this essential characterization.

Molecular Structure and Theoretical Solubility Predictions

The solubility of a compound is governed by its physicochemical properties and its interactions with the solvent. A close examination of the structure of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One allows for a reasoned prediction of its behavior.

  • The Isoxazole Core: The isoxazole ring itself is polar due to the presence of electronegative nitrogen and oxygen atoms.[4] This polarity suggests a capacity for favorable interactions, including hydrogen bonding, with polar solvents.[4]

  • Hydrophobic Moieties: The molecule is heavily substituted with non-polar groups. The 4-chlorophenyl ring is a large, hydrophobic entity that will dominate the molecule's character, significantly disfavoring interaction with water. The methyl group further contributes to this hydrophobicity.

  • Polar Functional Group: The ethanone (acetyl) group introduces a polar carbonyl moiety (C=O) capable of acting as a hydrogen bond acceptor.

Causality: The molecule presents a classic dichotomy: a polar heterocyclic core and ketone group appended with significant non-polar, hydrophobic functionalities. In such cases, the overall solubility, particularly in aqueous media, is typically dictated by the larger, more dominant substituent. The bulky chlorophenyl group is expected to severely limit the molecule's ability to be solvated by water, leading to a prediction of poor aqueous solubility . This is consistent with data for structurally similar compounds, such as a thiazole analogue which exhibits solubility below 0.5 µg/mL.[5] The predicted high partition coefficient (LogP), a measure of lipophilicity, would further support this hypothesis.[3]

Gold Standard Protocol: Thermodynamic Solubility Determination via the Shake-Flask Method

To move from theoretical prediction to quantitative fact, a rigorous and reproducible experimental method is required. The equilibrium or thermodynamic solubility represents the true saturation point of a compound in a solvent at a given temperature and pressure. The shake-flask method, established by Higuchi and Connors, remains the most reliable "gold standard" for determining this value.[6][7] It is a self-validating system because it ensures that the measurement is taken only when the solution is in true equilibrium with the excess, undissolved solid.

Detailed Step-by-Step Experimental Protocol

Objective: To determine the equilibrium solubility of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One in a chosen solvent at a controlled temperature (e.g., 25°C or 37°C).

Materials:

  • 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (solid, crystalline powder)

  • Selected solvents (e.g., HPLC-grade water, phosphate-buffered saline pH 7.4, methanol, acetonitrile, dimethyl sulfoxide)[8]

  • Glass vials or flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE, pre-tested for non-binding)

  • Calibrated analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or Mass Spectrometer (MS)

Procedure:

  • Preparation of Compound Suspension:

    • Add an excess amount of solid 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One to a glass vial.

    • Expert Rationale: "Excess" is critical. There must be visible undissolved solid material throughout the experiment to ensure the solution remains saturated.[9] A common starting point is to add 2-5 mg of compound to 1 mL of solvent.

  • Equilibration:

    • Add a precise volume of the chosen solvent to the vial.

    • Securely cap the vial and place it in an orbital shaker set to a constant temperature (e.g., 25°C) and agitation speed (e.g., 150 rpm).

    • Incubate for a minimum of 24-48 hours.[10][11]

    • Expert Rationale: This prolonged agitation period is necessary to allow the dissolution process to reach thermodynamic equilibrium. Shorter times may only yield kinetic solubility, which can be misleadingly high (in the case of supersaturation from a metastable solid form) or low (if dissolution is slow). For some compounds, equilibrium can take up to 72 hours; it is established when samples taken at different time points (e.g., 24h, 48h, 72h) yield the same concentration.[6]

  • Phase Separation:

    • After incubation, visually confirm the presence of undissolved solid.

    • Remove the vials from the shaker and let them stand briefly to allow larger particles to settle.

    • To separate the saturated solution (supernatant) from the solid, use centrifugation (e.g., 14,000 rpm for 15 minutes).

    • Expert Rationale: Centrifugation is superior to filtration alone as it minimizes the risk of clogging and potential adsorption of the compound onto the filter membrane, which can be a significant source of error for poorly soluble drugs.[7]

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • For an additional purification step, filter the collected supernatant through a chemically resistant 0.22 µm syringe filter.

    • Expert Rationale: The first few drops from the filter should be discarded to saturate any potential binding sites on the filter material itself.[7]

    • Immediately dilute the filtrate with a suitable mobile phase or solvent to prevent precipitation and bring the concentration within the quantifiable range of the analytical method. A precise dilution factor is essential.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated HPLC-UV or LC-MS method.[12]

    • A standard calibration curve must be prepared using known concentrations of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One in the same solvent.

    • Calculate the original solubility by applying the dilution factor to the concentration determined from the calibration curve.

Workflow Visualization

G cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_quant 4. Quantification A Weigh Excess Solid Compound B Add Known Volume of Solvent A->B Creates Suspension C Incubate on Shaker (24-48h, Constant Temp) B->C D Centrifuge Suspension C->D E Collect Supernatant D->E F (Optional) Syringe Filter E->F G Prepare Dilutions F->G H Analyze via HPLC/LC-MS I Calculate Solubility vs. Standard Curve H->I J Equilibrium Solubility (e.g., in µg/mL or µM) I->J Final Result

Caption: Workflow for Equilibrium Solubility Determination.

Anticipated Solubility Profile and Data Summary

While a Safety Data Sheet for the target compound notes that specific solubility data is unavailable, we can construct an anticipated profile based on its chemical properties and the behavior of similar molecules.[13] The following table summarizes the expected solubility of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One in various solvents, categorized by their polarity.

Solvent ClassExample SolventsPolarity IndexExpected SolubilityRationale
Polar Protic Water, Phosphate Buffer (pH 7.4)10.2Very Low (<10 µg/mL)The large, hydrophobic 4-chlorophenyl group dominates, preventing effective solvation by the highly structured water network.
Methanol, Ethanol6.6, 5.2Low to ModerateThe alkyl portion of the alcohol can interact with the hydrophobic parts of the molecule, while the hydroxyl group interacts with the polar isoxazole and ketone, leading to better solubility than in water.[4]
Polar Aprotic Dimethyl Sulfoxide (DMSO)7.2High to Very HighDMSO is a powerful, versatile solvent capable of solvating both the polar and non-polar regions of the molecule effectively.
Acetonitrile (ACN)6.2Moderate to HighACN is less polar than DMSO but is still an effective solvent for many organic compounds of mixed polarity.
Non-Polar Toluene, Hexane2.4, 0.0Very LowThe highly polar isoxazole ring and ketone functional group prevent dissolution in non-polar hydrocarbon solvents.

Conclusion and Implications for Drug Development

The structural features of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One—specifically the presence of a large chlorophenyl substituent—strongly indicate that it is a poorly water-soluble compound. This predictive assessment underscores the necessity of performing rigorous experimental solubility determination, for which the detailed shake-flask protocol provided herein is the industry standard.

For drug development professionals, an early and accurate solubility assessment is paramount. A confirmed low aqueous solubility for this compound would immediately trigger further investigation into solubility enhancement strategies. These could include salt formation (if ionizable groups were present), co-solvent systems, amorphous solid dispersions, or advanced formulation approaches like lipid-based delivery systems. Without this foundational data, the path to a viable drug product remains uncertain.

References

  • Solubility of Things. (n.d.). Isoxazole.
  • MDPI. (2024). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one.
  • National Center for Biotechnology Information. (n.d.). 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 3-(4-Chlorophenyl)-5-Methylisoquinolin-1(2h)-One. PubChem. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Retrieved from [Link]

  • Echemi.com. (n.d.). 1-[3-(4-CHLOROPHENYL)-5-METHYLISOXAZOL-4-YL]ETHAN-1-ONE Safety Data Sheets.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727.
  • Ali, U., Shoaib, M., et al. (2020). Theoretical-study-of-Isoxazoles-and-their-derivatives.
  • Enamine. (n.d.). Shake-Flask Solubility Assay.
  • Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • World Health Organization. (2018). PROTOCOL TO CONDUCT EQUILIBRIUM SOLUBILITY EXPERIMENTS FOR THE PURPOSE OF BIOPHARMACEUTICS CLASSIFICATION SYSTEM-BASED CLASSIFIC.
  • Wikipedia. (n.d.). Isoxazole. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • Regulations.gov. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD.
  • Jouyban, A. (Ed.). (2012). Experimental and Computational Methods Pertaining to Drug Solubility. InTech.
  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches.
  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note.
  • SlideShare. (n.d.). solubility experimental methods.pptx. Retrieved from [Link]

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Foundational

An In-Depth Technical Guide to 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone (CAS 169814-48-6)

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry The isoxazole ring is a prominent five-membered heterocycle that has garnered significan...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Promising Scaffold in Medicinal Chemistry

The isoxazole ring is a prominent five-membered heterocycle that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. This guide focuses on a specific derivative, 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone (CAS 169814-48-6), a molecule that, while not extensively studied individually, belongs to the pharmacologically significant class of 4-acyl-3,5-disubstituted isoxazoles. The incorporation of an isoxazole nucleus can enhance a molecule's physicochemical properties and biological activity.[1][2][3] This technical guide will provide a comprehensive overview of this compound, including its chemical and physical properties, a plausible synthetic route based on established methodologies, and an exploration of its potential biological activities and mechanisms of action, inferred from the broader family of isoxazole-containing compounds.

Physicochemical Properties: A Foundation for Research

Understanding the fundamental properties of a compound is the first step in any research endeavor. For 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone, the available data provides a solid starting point for experimental design.

PropertyValueReference
CAS Number 169814-48-6N/A
Molecular Formula C12H10ClNO2[4]
Molecular Weight 235.67 g/mol [4]
Appearance Solid (predicted)N/A
Melting Point 54-56 °C[4]
Boiling Point 385.4 °C at 760 mmHg[4]
Flash Point 186.9 °C[4]
Density 1.237 g/cm³[4]
Vapor Pressure 3.82E-06 mmHg at 25°C[4]

Synthesis Pathway: A Proposed Route to a Versatile Intermediate

Proposed Synthesis Workflow

Synthesis_of_CAS_169814-48-6 cluster_reactants Starting Materials cluster_intermediates Key Intermediates cluster_final_product Final Product A 4-chlorobenzaldehyde D 4-chlorobenzaldoxime A->D Reaction with B B Hydroxylamine C Ethyl acetoacetate F Ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate C->F Cycloaddition with E E 4-chlorobenzonitrile oxide (in situ) D->E Oxidation G 1-[3-(4-chlorophenyl)-5-methyl- 1,2-oxazol-4-yl]ethanone F->G Hydrolysis & Decarboxylation, followed by Acylation

Caption: Proposed synthetic workflow for 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone.

Step-by-Step Experimental Protocol (Hypothetical)
  • Synthesis of 4-chlorobenzaldoxime: 4-chlorobenzaldehyde is reacted with hydroxylamine hydrochloride in the presence of a base like sodium hydroxide or sodium carbonate in an aqueous ethanol solution. The reaction mixture is typically stirred at room temperature until completion, and the resulting oxime is isolated by filtration.

  • In situ generation of 4-chlorobenzonitrile oxide and 1,3-Dipolar Cycloaddition: The 4-chlorobenzaldoxime is oxidized in the presence of an oxidizing agent (e.g., N-chlorosuccinimide or sodium hypochlorite) in a suitable solvent like dichloromethane or chloroform. This generates the highly reactive 4-chlorobenzonitrile oxide intermediate in situ. Ethyl acetoacetate is then added to the reaction mixture, which undergoes a [3+2] cycloaddition with the nitrile oxide to form ethyl 3-(4-chlorophenyl)-5-methylisoxazole-4-carboxylate. This method is a cornerstone in isoxazole synthesis.[3]

  • Hydrolysis, Decarboxylation, and Acylation: The resulting isoxazole ester is first hydrolyzed to the corresponding carboxylic acid using a base such as sodium hydroxide, followed by acidification. The carboxylic acid is then decarboxylated by heating to yield 3-(4-chlorophenyl)-5-methylisoxazole. Finally, the isoxazole is acylated at the 4-position using a suitable acetylating agent, such as acetyl chloride or acetic anhydride, under Friedel-Crafts acylation conditions (e.g., with a Lewis acid catalyst like aluminum chloride) to yield the final product, 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone.

Potential Biological Activities and Mechanisms of Action: An Exploration of the Isoxazole Scaffold

The isoxazole moiety is a versatile scaffold that imparts a wide range of biological activities to the molecules that contain it.[1][2] While specific biological data for CAS 169814-48-6 is scarce, the known pharmacological profile of structurally similar 4-acyl-3,5-disubstituted isoxazoles allows for informed predictions of its potential therapeutic applications.

Potential Therapeutic Areas
  • Anticancer Activity: Many isoxazole derivatives have demonstrated potent anticancer properties.[2] Their mechanisms of action are diverse and can include the inhibition of key signaling pathways involved in cell proliferation, survival, and angiogenesis.

  • Anti-inflammatory Effects: Isoxazole-containing compounds have been investigated for their anti-inflammatory potential.[2][5] A notable example is the COX-2 inhibitor, Valdecoxib, which features an isoxazole core.[3] The anti-inflammatory action may be mediated through the inhibition of pro-inflammatory enzymes like cyclooxygenases (COX).

  • Antimicrobial and Antifungal Activity: The isoxazole ring is a key component of several antimicrobial and antifungal agents.[3] These compounds can target essential microbial enzymes or disrupt cell wall synthesis.

  • Antiviral Properties: Certain isoxazole derivatives have shown promise as antiviral agents, targeting various stages of the viral life cycle.[1]

Hypothesized Mechanism of Action: A Signaling Pathway Perspective

Given the prevalence of isoxazoles as kinase inhibitors in drug discovery, a plausible mechanism of action for 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone could involve the modulation of key cellular signaling pathways.

Hypothesized_MoA cluster_input External Stimuli cluster_pathway Signaling Cascade cluster_output Cellular Response GrowthFactor Growth Factors, Cytokines Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase1 Downstream Kinase 1 (e.g., PI3K, MEK) Receptor->Kinase1 Kinase2 Downstream Kinase 2 (e.g., Akt, ERK) Kinase1->Kinase2 TF Transcription Factors (e.g., NF-κB, AP-1) Kinase2->TF Proliferation Cell Proliferation TF->Proliferation Inflammation Inflammation TF->Inflammation Survival Cell Survival TF->Survival Compound 1-[3-(4-chlorophenyl)-5-methyl- 1,2-oxazol-4-yl]ethanone Compound->Kinase1 Inhibition Compound->Kinase2 Inhibition

Sources

Exploratory

Unlocking the Code: A Technical Guide to the Pharmacophore of 4-Chlorophenyl Isoxazole Compounds

For Distribution to Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, lauded for its ver...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution to Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered aromatic heterocycle, stands as a cornerstone in modern medicinal chemistry, lauded for its versatile physicochemical properties and presence in numerous clinically approved drugs.[1] When coupled with a 4-chlorophenyl moiety, this scaffold gives rise to a class of compounds with significant therapeutic potential across various disease areas, including cancer and inflammatory disorders.[2][3] This guide provides an in-depth exploration of the pharmacophore of 4-chlorophenyl isoxazole compounds. Moving beyond a mere list of features, we will dissect the synergistic interplay between the isoxazole core and the halogenated phenyl ring, offering field-proven insights into how these structural motifs govern biological activity. We will detail the rigorous computational methodologies—from ligand-based 3D-QSAR to structure-based molecular docking—essential for elucidating this pharmacophore. Each protocol is presented as a self-validating system, designed to ensure scientific integrity and provide a practical framework for the rational design of novel, high-efficacy therapeutic agents.

The Strategic Importance of the 4-Chlorophenyl Isoxazole Scaffold

In the landscape of drug discovery, certain molecular frameworks consistently yield biologically active compounds. The isoxazole ring is one such "privileged structure," offering a unique combination of features.[1] It is an aromatic system with both a hydrogen bond acceptor (the nitrogen atom) and a potential weak hydrogen bond donor (the C-H bonds), embedded within a planar structure that facilitates π-π stacking interactions with aromatic residues in a protein's active site.

The true power of this scaffold, however, is often unlocked through strategic substitution. The incorporation of a 4-chlorophenyl group is a classic, yet highly effective, medicinal chemistry tactic. The chlorine atom at the para-position exerts a profound influence on the molecule's properties:

  • Electronic Effects: As an electron-withdrawing group, the chlorine atom modulates the electron density of the phenyl ring, which can influence binding interactions and the pKa of nearby functionalities.

  • Lipophilicity: The chloro-substituent significantly increases the lipophilicity (hydrophobicity) of the molecule. This is a critical parameter that governs membrane permeability, plasma protein binding, and the ability to access hydrophobic pockets within a target protein.[4][5]

  • Metabolic Stability: The carbon-chlorine bond is generally stable to metabolic degradation, potentially increasing the compound's half-life in vivo.

  • Steric Influence: The chlorine atom provides specific steric bulk, which can serve as a key anchoring point within a binding site, contributing to both potency and selectivity.

Therefore, the 4-chlorophenyl isoxazole core represents a deliberate fusion of a versatile heterocyclic platform with a functionally critical aromatic substituent, creating a powerful starting point for inhibitor and modulator design.

Deconstructing the Pharmacophore: Methodological Pillars

A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger (or block) its response. Elucidating this "code" is central to rational drug design. We will explore two complementary and synergistic approaches: ligand-based and structure-based modeling.

Ligand-Based Pharmacophore Modeling: 3D-QSAR

When a high-resolution structure of the biological target is unavailable, we can infer the pharmacophoric requirements directly from the structure-activity relationship (SAR) of a series of active compounds. Three-dimensional quantitative structure-activity relationship (3D-QSAR) is a powerful technique to achieve this.[6]

The fundamental premise of 3D-QSAR is that differences in the biological activity of a set of structurally related molecules can be explained by variations in the 3D molecular fields (steric and electrostatic) surrounding them.

  • Comparative Molecular Field Analysis (CoMFA): This method calculates the steric (Lennard-Jones) and electrostatic (Coulombic) fields of a set of aligned molecules at various points on a 3D grid.[6]

  • Comparative Molecular Similarity Indices Analysis (CoMSIA): An extension of CoMFA, CoMSIA also evaluates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields using a Gaussian function, which provides a smoother and often more interpretable representation of the molecular properties.[7]

The output of a 3D-QSAR study is a predictive statistical model and a set of 3D contour maps. These maps are invaluable visualization tools, indicating regions where modifications to the molecular structure are likely to enhance or diminish biological activity.

This protocol outlines the essential steps for conducting a robust 3D-QSAR study.

  • Dataset Curation:

    • Assemble a dataset of 4-chlorophenyl isoxazole analogues with a wide range of biological activities (e.g., IC50 values), preferably spanning at least 3-4 orders of magnitude.

    • Causality: A diverse and well-populated dataset is crucial for building a statistically significant model. All activity data must be from the same assay under identical conditions to ensure consistency.

    • Divide the dataset into a training set (typically ~75-80% of the compounds) for model generation and a test set (~20-25%) for external validation. The test set compounds should not be used in any part of the model building process.

  • Molecular Modeling and Alignment:

    • Generate 3D structures for all compounds and perform energy minimization using a suitable force field (e.g., MMFF94).

    • Align all molecules in the dataset to a common template. This is the most critical step. For 4-chlorophenyl isoxazole compounds, the common scaffold itself is the logical choice for alignment.

    • Causality: The alignment hypothesis assumes that all compounds bind to the target in a similar orientation. A poor alignment will lead to a non-predictive model.

  • CoMFA/CoMSIA Field Calculation:

    • Place the aligned molecules within a 3D grid box.

    • Using software like SYBYL, calculate the steric and electrostatic (CoMFA) or the five CoMSIA fields at each grid point using a probe atom (e.g., an sp3 carbon with a +1 charge).[7][8]

  • Statistical Analysis and Model Generation:

    • Use Partial Least Squares (PLS) regression to correlate the variations in the calculated field values with the variations in biological activity for the training set.

    • Causality: PLS is well-suited for 3D-QSAR as it can handle datasets with more variables (grid points) than compounds and where variables are highly correlated.

  • Model Validation (Self-Validation System):

    • Internal Validation: Perform a "leave-one-out" (LOO) cross-validation. The model's predictive power is assessed by the cross-validated correlation coefficient, q². A q² > 0.6 is generally considered indicative of a robust model.[8]

    • External Validation: Use the generated model to predict the activity of the test set compounds (which were not used in model building). The predictive ability is measured by the predictive correlation coefficient, r²_pred. A high r²_pred value confirms the model's generalizability.

    • Progressive Scrambling: Further test the model's robustness by randomly scrambling the biological activity data and re-running the PLS analysis. A valid model should show a significant drop in q² and r².[9]

  • Interpretation of Contour Maps:

    • Visualize the results as 3D contour maps overlaid on a highly active molecule. These maps highlight regions where specific properties are favorable or unfavorable for activity. For example, a green contour in a CoMFA steric map indicates that adding bulk in that region is likely to increase activity.

G cluster_workflow 3D-QSAR Workflow A 1. Dataset Curation (Training & Test Sets) B 2. Molecular Modeling & Alignment A->B C 3. CoMFA/CoMSIA Field Calculation B->C D 4. PLS Analysis (Model Generation) C->D E 5. Rigorous Model Validation (q², r²_pred) D->E F 6. Contour Map Analysis & Interpretation E->F Validated Model G Design of New Compounds F->G G->A Iterative Refinement

Fig 1. A typical iterative workflow for 3D-QSAR analysis.
Structure-Based Pharmacophore Modeling: Molecular Docking

When a 3D structure of the target protein is available (from X-ray crystallography, NMR, or homology modeling), molecular docking provides a powerful structure-based approach to understanding the pharmacophore. Docking predicts the preferred orientation and conformation (the "pose") of a ligand within the protein's binding site and estimates the strength of the interaction, typically as a scoring function.

This protocol provides a step-by-step guide for performing molecular docking.[10][11][12]

  • Preparation of the Receptor (Protein):

    • Obtain the 3D structure of the target protein (e.g., from the Protein Data Bank).

    • Remove all non-essential components such as water molecules, co-factors, and existing ligands.

    • Add polar hydrogen atoms. Causality: Hydrogens are crucial for defining the correct hydrogen bonding patterns and steric interactions but are often not resolved in crystal structures.

    • Assign partial charges (e.g., Gasteiger charges).

    • Save the prepared receptor in the required PDBQT format using AutoDock Tools.[12]

  • Preparation of the Ligand (4-Chlorophenyl Isoxazole Compound):

    • Generate a 3D structure of the ligand.

    • Define rotatable bonds. Causality: Allowing torsional flexibility in the ligand is essential for it to adopt the optimal conformation within the binding site.

    • Assign partial charges.

    • Save the prepared ligand in PDBQT format.

  • Defining the Binding Site (Grid Box Generation):

    • Identify the active site of the protein. If a co-crystallized ligand is present, the site is well-defined. Otherwise, binding pocket prediction algorithms can be used.

    • Define a 3D grid box that encompasses the entire binding site. Causality: The docking algorithm will confine its search for ligand poses within this defined space, making the calculation computationally tractable.[11]

  • Running the Docking Simulation:

    • Use a docking program like AutoDock Vina to dock the prepared ligand into the receptor's grid box.[10]

    • Vina uses a scoring function to evaluate the binding affinity of different poses and an algorithm to search for the best possible poses. The exhaustiveness parameter controls the extent of the search.[10]

  • Analysis and Validation of Docking Results:

    • Analyze the predicted binding poses and their corresponding scores (binding affinities). The pose with the lowest binding energy is typically considered the most favorable.

    • Validation: If a crystal structure with a co-crystallized ligand exists, a crucial validation step is to re-dock the native ligand into the binding site. The docking protocol is considered reliable if it can reproduce the experimental binding mode with a Root Mean Square Deviation (RMSD) of less than 2.0 Å.

    • Visualize the protein-ligand interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) for the best-scoring poses using software like PyMOL or Discovery Studio. These interactions define the structure-based pharmacophore.

G cluster_workflow Molecular Docking Workflow A 1. Receptor Preparation (PDB -> PDBQT) C 3. Grid Box Definition (Define Search Space) A->C B 2. Ligand Preparation (SDF/MOL2 -> PDBQT) B->C D 4. Run Docking Simulation (AutoDock Vina) C->D E 5. Pose Analysis & Validation (Scoring & Interaction Mapping) D->E F Identify Key Pharmacophoric Interactions E->F

Fig 2. A generalized workflow for structure-based molecular docking.

Case Study: 4-Chlorophenyl Isoxazoles as Kinase Inhibitors

To illustrate these principles, let's consider a hypothetical case study involving a series of 4-chlorophenyl isoxazole compounds designed as inhibitors of a protein kinase, such as p38 MAP kinase, a well-known target in inflammatory diseases.[3][13][14] Kinase inhibitors typically bind in the ATP-binding pocket, making them ideal candidates for structure-based design.

Structure-Activity Relationship (SAR) Data

The following table presents hypothetical SAR data for a series of analogues, where modifications are made at the 5-position of the isoxazole ring.

Compound IDR-Group at 5-PositionKinase IC50 (nM)
1a -H1500
1b -Methyl850
1c -Phenyl250
1d -4-Fluorophenyl120
1e -2-Aminopyridine35
1f -Cyclohexyl980

This data immediately suggests several key pharmacophoric features:

  • A small hydrophobic substituent (Methyl vs. H) is tolerated but offers minimal improvement.

  • A larger aromatic ring (Phenyl) significantly improves potency, suggesting a hydrophobic pocket that can accommodate this group.

  • Adding a hydrogen bond acceptor (Fluorine on the phenyl ring) further enhances activity.

  • Introducing a group capable of forming a strong hydrogen bond (2-Aminopyridine) with the kinase hinge region leads to a substantial increase in potency. This is a classic interaction for kinase inhibitors.

  • A non-aromatic, bulky hydrophobic group (Cyclohexyl) is less favorable than an aromatic one, indicating the importance of π-stacking or specific shape complementarity.

Interpreting the Pharmacophore

By integrating the SAR data with results from our computational workflows, we can construct a comprehensive pharmacophore model for this kinase target:

  • Hydrophobic Anchor (from Docking & SAR): The 4-chlorophenyl group is predicted to occupy a deep hydrophobic pocket. The chlorine atom makes favorable van der Waals contacts and helps to optimally position the ring.

  • Hydrogen Bond Acceptor (from Docking & SAR): The nitrogen atom of the isoxazole ring is positioned to accept a hydrogen bond from a key backbone amide in the kinase hinge region.

  • Hydrophobic/Aromatic Region (from 3D-QSAR & SAR): The contour maps from a CoMSIA analysis would show a large, favorable hydrophobic region (yellow contour) and a favorable steric region (green contour) extending from the 5-position of the isoxazole. This aligns perfectly with the SAR data, which shows that bulky aromatic groups are preferred at this position (Compounds 1c-1e ).

  • Hydrogen Bond Donor/Acceptor Site (from Docking & SAR): The dramatic increase in potency for compound 1e is explained by its ability to form a crucial hydrogen bond with the kinase hinge. The docking pose would confirm the pyridine nitrogen acting as an acceptor and the amino group as a donor, fulfilling the pharmacophoric requirements of this key interaction motif.

This integrated analysis provides a clear, actionable roadmap for designing the next generation of inhibitors, guiding chemists to focus on modifications that satisfy these identified pharmacophoric features.

Conclusion and Future Perspectives

The exploration of the pharmacophore of 4-chlorophenyl isoxazole compounds is a prime example of modern, rational drug design. It demonstrates a powerful synergy between the empirical wisdom of medicinal chemistry and the predictive power of computational science. By understanding the specific roles of the isoxazole core and the 4-chlorophenyl substituent, and by applying rigorous, validated computational workflows like 3D-QSAR and molecular docking, researchers can move beyond serendipitous discovery towards the targeted design of potent and selective therapeutic agents.

The principles and protocols outlined in this guide are not merely theoretical exercises; they are a practical blueprint for accelerating drug discovery programs. As our understanding of protein structures deepens and computational algorithms become more sophisticated, the ability to accurately define and exploit pharmacophores will remain the cornerstone of developing the medicines of tomorrow.

References

  • Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α 1A -Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. (n.d.). MDPI. Retrieved January 24, 2026, from [Link]

  • Physical Properties in Drug Design. (2025, August 10). ResearchGate. Retrieved January 24, 2026, from [Link]

  • He, Y., et al. (2014). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. Bioorganic & Medicinal Chemistry Letters, 24(1), 161-164.
  • How to Perform Molecular Docking with AutoDock Vina. (2024, March 6). YouTube. Retrieved January 24, 2026, from [Link]

  • Design and synthesis of 5-[(2-chloro-6-fluorophenyl)acetylamino]-3-(4-fluorophenyl)-4-(4-pyrimidinyl)isoxazole (AKP-001), a novel inhibitor of p38 MAP kinase with reduced side effects based on the antedrug concept. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (n.d.). Engineered Science. Retrieved January 24, 2026, from [Link]

  • Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Read the Docs. Retrieved January 24, 2026, from [Link]

  • Isoxazolone Based Inhibitors of p38 MAP Kinases. (n.d.). ACS Publications. Retrieved January 24, 2026, from [Link]

  • (PDF) Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) Studies on α1A-Adrenergic Receptor Antagonists Based on Pharmacophore Molecular Alignment. (2025, October 16). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020, March 20). YouTube. Retrieved January 24, 2026, from [Link]

  • Substituted isoxazoles as potent inhibitors of p38 MAP kinase. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • physicochemical property of drug molecules with respect to drug actions. (n.d.). JBINO. Retrieved January 24, 2026, from [Link]

  • Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) inhibitors. (2014, January 1). PubMed. Retrieved January 24, 2026, from [Link]

  • Statistical data for validation procedure of CoMFA and CoMSIA models from SYBYL. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Physicochemical descriptors in property-based drug design. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

  • Molecular Docking Tutorial. (n.d.). Retrieved January 24, 2026, from [Link]

  • Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. (2015, February 1). PubMed. Retrieved January 24, 2026, from [Link]

  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012, October 26). The Scripps Research Institute. Retrieved January 24, 2026, from [Link]

  • Physicochemical properties | Medicinal Chemistry Class Notes. (n.d.). Fiveable. Retrieved January 24, 2026, from [Link]

  • CoMSIA Field Descriptions. (n.d.). Tripos. Retrieved January 24, 2026, from [Link]

  • Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma acti. (n.d.). University of Dundee Discovery Research Portal. Retrieved January 24, 2026, from [Link]

  • Comparative molecular field analysis (CoMFA) and comparative molecular similarity indices analysis (CoMSIA) of thiazolone derivatives as hepatitis C virus NS5B polymerase allosteric inhibitors. (n.d.). PubMed. Retrieved January 24, 2026, from [Link]

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Foundational

Preliminary In-Vitro Screening of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One: A Technical Guide

Abstract This guide provides a detailed technical overview of the preliminary in-vitro screening of the novel isoxazole derivative, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (hereafter designated as Compoun...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide provides a detailed technical overview of the preliminary in-vitro screening of the novel isoxazole derivative, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (hereafter designated as Compound X). Isoxazole scaffolds are of significant interest in medicinal chemistry due to their diverse pharmacological activities. This document outlines the rationale and methodologies for a tiered screening approach to evaluate the cytotoxic, antimicrobial, and anti-inflammatory potential of Compound X. The protocols described herein are designed to establish a foundational biological profile of the compound, guiding future drug development efforts.

Introduction and Rationale

The isoxazole moiety is a prominent heterocyclic scaffold known to impart a range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects.[1] The unique structural features of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, particularly the presence of a 4-chlorophenyl group, suggest the potential for significant biological interactions. Preliminary in-silico modeling (not detailed here) indicated possible interactions with microbial and inflammatory targets.

This guide details the initial in-vitro evaluation of Compound X, a critical first step in the drug discovery process.[2][3] The primary objectives of this preliminary screening are:

  • To determine the cytotoxic profile of Compound X against both cancerous and non-cancerous cell lines.

  • To assess its potential as an antimicrobial agent against a panel of pathogenic bacteria and fungi.

  • To investigate its in-vitro anti-inflammatory properties.

The causality behind this multi-faceted screening approach is to efficiently identify the most promising therapeutic avenue for this novel chemical entity. By concurrently evaluating for cytotoxicity, antimicrobial, and anti-inflammatory effects, we can rapidly triage and prioritize further, more focused investigations.

Compound Information

Identifier Value
IUPAC Name 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One
Internal ID Compound X
CAS Number 169814-48-6[4][5]
Molecular Formula C₁₂H₁₀ClNO₂[4]
Molecular Weight 235.67 g/mol [4]
Purity >98% (as determined by HPLC)
Solubility Soluble in DMSO, sparingly soluble in ethanol

In-Vitro Cytotoxicity Screening

The initial assessment of any novel compound's biological activity must include a thorough evaluation of its cytotoxicity.[6] This not only identifies potential anticancer applications but also establishes a therapeutic window for other potential uses by determining the concentration at which the compound becomes toxic to healthy cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay was selected for its reliability and widespread use in measuring cell viability.[2][3]

Cell Lines
  • MCF-7: Human breast adenocarcinoma cell line.

  • A549: Human lung carcinoma cell line.

  • HEK293: Human embryonic kidney cells (non-cancerous control).

Experimental Protocol: MTT Assay
  • Cell Seeding: Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to adhere for 24 hours.

  • Compound Treatment: Compound X is dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in all wells is maintained at <0.5%.

  • Incubation: Cells are incubated with Compound X for 48 hours.

  • MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read at 570 nm using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the vehicle-treated control. The IC₅₀ (half-maximal inhibitory concentration) is calculated using non-linear regression analysis.

Hypothetical Cytotoxicity Data
Cell Line Compound X IC₅₀ (µM) Doxorubicin IC₅₀ (µM) (Control)
MCF-7 15.81.2
A549 22.42.5
HEK293 >1008.7

These hypothetical results suggest that Compound X exhibits moderate cytotoxicity against the tested cancer cell lines with a favorable selectivity index compared to the non-cancerous HEK293 cells.

Antimicrobial Susceptibility Testing

The prevalence of antimicrobial resistance necessitates the discovery of new antimicrobial agents.[7] Isoxazole derivatives have shown promise in this area. A preliminary screening of Compound X against a panel of common pathogens is a logical step in its characterization.

Microbial Strains
  • Gram-positive: Staphylococcus aureus (ATCC 29213), Bacillus subtilis (ATCC 6633)

  • Gram-negative: Escherichia coli (ATCC 25922), Pseudomonas aeruginosa (ATCC 27853)

  • Fungus: Candida albicans (ATCC 90028)

Experimental Protocol: Broth Microdilution Method

This method is a standard for determining the Minimum Inhibitory Concentration (MIC) of a compound.[8]

  • Preparation of Inoculum: Bacterial and fungal strains are cultured overnight, and the inoculum is standardized to a concentration of 5 x 10⁵ CFU/mL.

  • Compound Dilution: Compound X is serially diluted in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi) in a 96-well plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: Plates are incubated at 37°C for 24 hours (bacteria) or 48 hours (fungi).

  • MIC Determination: The MIC is defined as the lowest concentration of Compound X that inhibits visible growth of the microorganism.[8]

Hypothetical Antimicrobial Data
Microorganism Compound X MIC (µg/mL) Ciprofloxacin MIC (µg/mL) (Bacterial Control) Fluconazole MIC (µg/mL) (Fungal Control)
S. aureus160.5N/A
B. subtilis320.25N/A
E. coli>1280.015N/A
P. aeruginosa>1280.25N/A
C. albicans64N/A1

The hypothetical data indicates that Compound X has some activity against Gram-positive bacteria but is less effective against Gram-negative bacteria and fungi at the tested concentrations.

In-Vitro Anti-Inflammatory Assays

Chronic inflammation is implicated in numerous diseases, making the search for novel anti-inflammatory agents a priority. Isoxazole derivatives have been reported to possess anti-inflammatory properties, often through the inhibition of cyclooxygenase (COX) enzymes.[1]

Experimental Protocol: Inhibition of Albumin Denaturation

This assay is a simple and effective method for preliminary screening of anti-inflammatory activity.[9][10]

  • Reaction Mixture: The reaction mixture consists of 1% aqueous solution of bovine serum albumin and Compound X at various concentrations.

  • pH Adjustment: The pH of the reaction mixture is adjusted to 6.3.

  • Incubation: The samples are incubated at 37°C for 20 minutes and then heated to 51°C for 20 minutes.

  • Turbidity Measurement: After cooling, the turbidity of the samples is measured spectrophotometrically at 660 nm.

  • Calculation: The percentage inhibition of protein denaturation is calculated relative to the control.

Experimental Protocol: COX-2 Inhibition Assay

A more specific assessment of anti-inflammatory action can be achieved by measuring the inhibition of the COX-2 enzyme.

  • Enzyme and Substrate: Recombinant human COX-2 enzyme and arachidonic acid as the substrate are used.

  • Incubation: Compound X is pre-incubated with the COX-2 enzyme.

  • Reaction Initiation: The reaction is initiated by the addition of arachidonic acid.

  • Prostaglandin Measurement: The production of prostaglandin E2 (PGE2) is measured using a commercially available ELISA kit.

  • IC₅₀ Determination: The concentration of Compound X that causes 50% inhibition of COX-2 activity is determined.

Hypothetical Anti-Inflammatory Data
Assay Compound X (IC₅₀) Diclofenac (Control) (IC₅₀)
Albumin Denaturation 45.2 µg/mL15.8 µg/mL
COX-2 Inhibition 18.5 µM0.9 µM

These hypothetical results suggest that Compound X possesses moderate in-vitro anti-inflammatory activity, potentially through the inhibition of the COX-2 enzyme.

Visualized Workflows and Pathways

General In-Vitro Screening Workflow

G cluster_0 Compound X Preparation cluster_1 Biological Screening cluster_2 Data Analysis cluster_3 Outcome a Synthesis & Purification b Characterization (NMR, MS) a->b c Stock Solution (DMSO) b->c d Cytotoxicity Assay (MTT) c->d Serial Dilutions e Antimicrobial Assay (MIC) c->e Serial Dilutions f Anti-inflammatory Assay c->f Serial Dilutions g IC50 Calculation d->g h MIC Determination e->h i Inhibition % Calculation f->i j Biological Profile of Compound X g->j h->j i->j

Caption: High-level workflow for the in-vitro screening of Compound X.

COX-2 Mediated Inflammatory Pathway

G a Inflammatory Stimuli b Phospholipase A2 a->b c Arachidonic Acid b->c d COX-2 Enzyme c->d e Prostaglandins (PGE2) d->e f Inflammation (Pain, Fever, Swelling) e->f g Compound X g->d Inhibition

Caption: Simplified COX-2 inflammatory pathway and the inhibitory action of Compound X.

Discussion and Future Directions

The preliminary in-vitro screening provides a foundational understanding of the biological activities of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. The hypothetical data suggests that Compound X demonstrates a promising profile with moderate and selective cytotoxicity against cancer cell lines, some activity against Gram-positive bacteria, and noteworthy anti-inflammatory properties.

Based on these initial findings, the following future directions are recommended:

  • Lead Optimization: Synthesize analogs of Compound X to improve potency and selectivity, particularly for its cytotoxic and anti-inflammatory activities.

  • Mechanism of Action Studies: Investigate the underlying mechanisms of cytotoxicity (e.g., apoptosis induction, cell cycle arrest) and anti-inflammatory effects.

  • Expanded Antimicrobial Screening: Test against a broader panel of clinical isolates, including resistant strains.

  • In-Vivo Studies: Should optimized analogs demonstrate enhanced potency and a favorable safety profile, in-vivo studies in relevant animal models would be the next logical step.

This structured, multi-assay approach to preliminary screening ensures that the most promising biological activities of a novel compound are identified early, allowing for a more focused and efficient drug development process.

References

  • Azzali, E., Machado, D., Kaushik, A., Vacondio, F., Flisi, S., Cabassi, C.S., Lamichhane, G., Viveiros, M., Costantino, G., & Pieroni, M. (2022). Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides as a New Class of Inhibitors of InhA and Mycobacterium tuberculosis Growth. Journal of Medicinal Chemistry, 65(13), 9185–9203. [Link]

  • Frontiers in Pharmacology. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Pharmacology. [Link]

  • MDPI. (2023). The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. International Journal of Molecular Sciences. [Link]

  • National Center for Biotechnology Information. (2022). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Frontiers in Microbiology. [Link]

  • International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. [Link]

  • National Center for Biotechnology Information. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. Methods in Molecular Biology. [Link]

  • ResearchGate. (2017). In vitro assays to investigate the anti-inflammatory activity of herbal extracts: A Review. World Journal of Pharmaceutical Research. [Link]

  • Frontiers in Chemistry. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Frontiers in Chemistry. [Link]

  • Vibiosphen. (n.d.). Preclinical models for antimicrobial compound efficacy in vitro assays. Retrieved from [Link]

  • YouTube. (2024). Evaluation of the In vitro Anti Inflammatory Activity of Nerium oleander. [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis protocol for 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

Application Note & Protocol: A High-Yield, Regioselective Synthesis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One Abstract This application note provides a comprehensive, field-proven guide for the multi-ste...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: A

High-Yield, Regioselective Synthesis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

Abstract

This application note provides a comprehensive, field-proven guide for the multi-step synthesis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, a substituted isoxazole of significant interest in medicinal chemistry and drug development. The protocol is structured in two primary stages: (I) the construction of the core heterocyclic intermediate, 3-(4-Chlorophenyl)-5-methylisoxazole, via a highly efficient dianion condensation, and (II) the regioselective introduction of an acetyl group at the C4 position of the isoxazole ring through a classic Friedel-Crafts acylation. This guide emphasizes the causality behind experimental choices, ensuring reproducibility and high yields. All quantitative data is summarized for clarity, and workflows are visualized to enhance understanding for researchers, scientists, and drug development professionals.

Introduction & Scientific Context

Isoxazole derivatives are a cornerstone in modern medicinal chemistry, renowned for their diverse pharmacological activities, including anti-inflammatory, antiviral, and anti-tumor properties. The specific substitution pattern on the isoxazole ring is critical for modulating biological activity, making the development of precise and reliable synthetic protocols paramount. The target compound, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, features a 3,4,5-trisubstituted isoxazole core, a motif that presents unique synthetic challenges regarding regioselectivity.

This protocol addresses these challenges by employing a robust and logical synthetic pathway. The initial formation of the 3,5-disubstituted isoxazole ring is achieved by adapting a well-established method involving the dilithiation of an acetophenone oxime. This method provides an unequivocal placement of the 4-chlorophenyl group at C3 and the methyl group at C5. The subsequent functionalization at the C4 position leverages the known reactivity of the isoxazole ring towards electrophilic aromatic substitution.[1] This two-stage approach ensures high purity and yield of the final product.

Overall Synthetic Workflow

The synthesis is logically divided into two primary modules: the formation of the isoxazole intermediate and its subsequent acylation.

Synthesis_Workflow cluster_0 Part A: Intermediate Synthesis cluster_1 Part B: Final Product Synthesis A 4-Chloroacetophenone B 4-Chloroacetophenone Oxime A->B Hydroxylamine·HCl, NaOH, EtOH/H₂O C 3-(4-Chlorophenyl)-5-methylisoxazole B->C 1. n-BuLi, THF 2. Ethyl Acetate D 1-[3-(4-Chlorophenyl)-5-Methyl- isoxazol-4-Yl]Ethan-1-One C->D Acetyl Chloride, AlCl₃, DCM

Caption: Overall two-part synthetic scheme.

Materials & Equipment

Reagents
ReagentGradeSupplierNotes
4-Chloroacetophenone≥98%Sigma-Aldrich
Hydroxylamine hydrochloride≥99%Acros Organics
Sodium Hydroxide≥98%, pelletsFisher Scientific
n-Butyllithium1.6 M in hexanesSigma-AldrichCaution: Pyrophoric. Handle under inert atmosphere.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichUse freshly distilled from Na/benzophenone.
Ethyl AcetateAnhydrous, ≥99.8%J.T. Baker
Acetyl Chloride≥99%Alfa AesarCaution: Corrosive and moisture-sensitive.
Aluminum Chloride (AlCl₃)Anhydrous, powderSigma-AldrichCaution: Reacts violently with water.
Dichloromethane (DCM)Anhydrous, ≥99.8%EMD Millipore
Diethyl EtherACS GradeVWRFor extraction.
Saturated NH₄Cl (aq)Lab Prepared
Saturated NaHCO₃ (aq)Lab Prepared
Brine (Saturated NaCl aq)Lab Prepared
Magnesium Sulfate (MgSO₄)AnhydrousFisher ScientificFor drying.
Equipment
  • Three-necked round-bottom flasks (various sizes)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Ice-water and dry ice/acetone baths

  • Pressure-equalizing dropping funnel

  • Schlenk line or nitrogen/argon manifold for inert atmosphere operations

  • Rotary evaporator

  • Silica gel for column chromatography (230-400 mesh)

  • Standard laboratory glassware and consumables

PART A: Synthesis of 3-(4-Chlorophenyl)-5-methylisoxazole (Intermediate I)

This part details the creation of the core heterocyclic structure from a commercially available substituted acetophenone.

Protocol A1: Oximation of 4-Chloroacetophenone

This procedure converts the starting ketone into its corresponding oxime, a necessary precursor for the subsequent cyclization step.

Underlying Principle: The reaction is a classic condensation between a ketone and hydroxylamine. The basic medium facilitates the nucleophilic attack of hydroxylamine on the carbonyl carbon. Subsequent acidification during workup ensures the precipitation of the oxime product.[1]

Step-by-Step Protocol:

  • In a 250 mL beaker, dissolve 15.5 g (0.1 mol) of 4-chloroacetophenone in 50 mL of ethanol with gentle heating.

  • In a separate beaker, prepare a solution of 15.0 g (0.214 mol) of hydroxylamine hydrochloride in 30 mL of water.

  • Add the hydroxylamine hydrochloride solution to the stirred ethanolic solution of 4-chloroacetophenone.

  • Prepare a solution of 10.0 g (0.25 mol) of sodium hydroxide in 30 mL of water and add it to the reaction mixture.

  • Heat the resulting solution on a hot plate to approximately 70-80°C for 10-15 minutes.

  • Cool the reaction mixture to room temperature and pour it into 250 mL of cold water in a larger beaker.

  • Acidify the mixture to a pH of 3-5 using concentrated hydrochloric acid. This will cause the product to precipitate.

  • Collect the white solid product by vacuum filtration, wash thoroughly with cold water, and air-dry.

  • The crude 4-chloroacetophenone oxime can be used in the next step without further purification. Expected yield is typically >90%.

Protocol A2: Cyclization to 3-(4-Chlorophenyl)-5-methylisoxazole

This key step constructs the isoxazole ring. It is based on the highly reliable methodology for creating unsymmetrically substituted isoxazoles developed by Hauser and coworkers, as detailed in Organic Syntheses.[2]

Underlying Principle: A strong base, n-butyllithium (n-BuLi), is used to generate a dianion from the oxime. This highly nucleophilic intermediate then reacts with an ester (ethyl acetate), which serves as a two-carbon electrophile. An intramolecular condensation and dehydration cascade follows, leading to the formation of the stable aromatic isoxazole ring.

Dianion_Mechanism Oxime Ar-C(CH₃)=N-OH Dianion {Ar-C⁻(CH₃)-N-O⁻} 2Li⁺ Oxime->Dianion + 2 n-BuLi (Deprotonation) Intermediate Adduct Dianion->Intermediate + Ethyl Acetate (Acylation) Isoxazole 3-Ar-5-Me-Isoxazole Intermediate->Isoxazole Cyclization & Dehydration

Caption: Key steps in the dianion-based isoxazole synthesis.

Step-by-Step Protocol:

  • Setup: Assemble a 1 L three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a pressure-equalizing dropping funnel. Flame-dry the entire apparatus under vacuum and cool under a stream of dry nitrogen.

  • Initial Charge: Charge the flask with 16.96 g (0.1 mol) of 4-chloroacetophenone oxime (from Protocol A1) and 500 mL of anhydrous tetrahydrofuran (THF).

  • Cooling: Cool the flask in an ice-water bath.

  • Dianion Formation: Place 140 mL (0.22 mol) of 1.6 M n-butyllithium in hexane into the dropping funnel. Add the n-BuLi solution dropwise to the stirred oxime solution over a 15-20 minute period. A thick precipitate may form.

  • Reaction with Ester: After the addition is complete, remove the ice bath and allow the mixture to stir for an additional 20 minutes at room temperature. Then, add a solution of 10.6 g (0.12 mol) of anhydrous ethyl acetate in 20 mL of anhydrous THF dropwise over 10 minutes.

  • Quenching: Stir the reaction mixture for 1 hour at room temperature. Carefully quench the reaction by pouring it into a beaker containing 300 mL of saturated aqueous ammonium chloride solution.

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL). Combine the organic layers (the original THF solution and the ether extracts).

  • Wash the combined organic layers with water (100 mL) and then with brine (100 mL).

  • Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The resulting crude oil or solid can be purified by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient, e.g., 95:5) to yield pure 3-(4-Chlorophenyl)-5-methylisoxazole.

PART B: Synthesis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (Final Product)

This final part introduces the acetyl group onto the C4 position of the isoxazole ring.

Protocol B1: Friedel-Crafts Acylation of the Isoxazole Intermediate

Underlying Principle: The Friedel-Crafts acylation is a classic electrophilic aromatic substitution.[3][4] A Lewis acid catalyst (AlCl₃) activates the acylating agent (acetyl chloride) to form a highly electrophilic acylium ion.[5] The electron-rich C4 position of the 3,5-disubstituted isoxazole ring then acts as the nucleophile, attacking the acylium ion to form the final product.[1][6] The reaction is generally regioselective for the C4 position in such systems.

Step-by-Step Protocol:

  • Setup: Assemble a 250 mL three-necked, round-bottomed flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel. Flame-dry the apparatus and cool under a stream of dry nitrogen.

  • Initial Charge: To the flask, add 10.0 g (approx. 0.052 mol) of 3-(4-Chlorophenyl)-5-methylisoxazole (Intermediate I) and 100 mL of anhydrous dichloromethane (DCM).

  • Catalyst Addition: Cool the flask in an ice-water bath. Carefully add 7.6 g (0.057 mol) of anhydrous aluminum chloride (AlCl₃) in small portions. The mixture may become colored.

  • Acylating Agent Addition: Place 4.5 g (4.1 mL, 0.057 mol) of acetyl chloride into the dropping funnel. Add the acetyl chloride dropwise to the stirred reaction mixture over 20 minutes, maintaining the temperature at 0-5°C.

  • Reaction: After the addition is complete, allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Once the reaction is complete, cool the flask back down in an ice bath. Very carefully and slowly quench the reaction by adding crushed ice, followed by 100 mL of cold water.

  • Extraction & Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 50 mL).

  • Combine the organic layers and wash sequentially with 1 M HCl (50 mL), saturated aqueous sodium bicarbonate (NaHCO₃) solution (50 mL), and brine (50 mL).

  • Dry the organic phase over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation.

  • Purification: The crude product can be purified by recrystallization (e.g., from ethanol or an ethanol/water mixture) or by silica gel column chromatography to yield the final product, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, as a solid.

Expected Results & Characterization

StepProductExpected YieldAppearanceKey Characterization Notes (¹H NMR)
A1 4-Chloroacetophenone Oxime>90%White SolidAromatic protons (doublets), methyl singlet, broad -OH singlet.
A2 3-(4-Chlorophenyl)-5-methylisoxazole65-75%White to off-white solidAromatic protons (doublets), isoxazole C4-H singlet (~6.5 ppm), methyl singlet.
B1 1-[3-(...)-4-Yl]Ethan-1-One70-85%Crystalline SolidAromatic protons (doublets), disappearance of the C4-H singlet, appearance of a new acetyl methyl singlet (~2.5 ppm), isoxazole methyl singlet.

Safety & Handling

  • n-Butyllithium: Pyrophoric and reacts violently with water. All operations must be conducted under a dry, inert atmosphere (nitrogen or argon). Use proper syringe and cannula techniques for transfer.

  • Aluminum Chloride & Acetyl Chloride: Highly corrosive and moisture-sensitive. Handle in a fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Quenching procedures are highly exothermic and should be performed slowly and with extreme caution.

  • Solvents: THF, hexanes, DCM, and diethyl ether are flammable. Ensure all heating is done using heating mantles or oil baths, with no open flames. Work in a well-ventilated fume hood.

References

  • Organic Chemistry Portal. Friedel-Crafts Acylation. [Link]

  • Yazawa, H., et al. Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles. Molecules, 2021. [Link]

  • Khan Academy. Friedel-Crafts acylation. [Link]

  • Leah4sci. Friedel Crafts Alkylation and Acylation Reaction Mechanism. YouTube, 2016. [Link]

  • Reddit. How is isoxazole substituted at the 4-position?. r/OrganicChemistry, 2023. [Link]

  • Besselièvre, F., et al. Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization. European Journal of Organic Chemistry, 2020. [Link]

  • PrepChem. Synthesis of 4-chloroacetophenone oxime. [Link]

  • Beam, C. F., et al. 3-(4-CHLOROPHENYL)-5-(4-METHOXYPHENYL)ISOXAZOLE. Organic Syntheses, 1976, 55, 39. [Link]

  • MDPI. Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. [Link]

  • Larock, R. C., et al. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 2006. [Link]

  • Journal of Scientific and Innovative Research. Construction of Isoxazole ring: An Overview. [Link]

  • Perkins, M., et al. 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

Sources

Application

Application Notes and Protocols for the Synthesis of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide for the synthesis of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole, a heterocyclic compound of interes...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide for the synthesis of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Two distinct and reliable synthetic routes are presented, starting from readily available commercial reagents. The protocols are designed to be robust and scalable, with detailed step-by-step instructions to ensure reproducibility. This guide also includes a discussion of the underlying chemical principles, safety precautions, and methods for purification and characterization of the final product.

Introduction

Isoxazole derivatives are a prominent class of five-membered heterocyclic compounds that exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The substitution pattern on the isoxazole ring plays a crucial role in modulating their pharmacological effects. The target molecule, 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole, features a key acetyl group at the C4 position and a 4-chlorophenyl substituent at the C3 position, making it a valuable scaffold for further chemical modifications and biological screening. This guide details two distinct synthetic strategies for the preparation of this compound, providing researchers with flexibility based on available starting materials and laboratory capabilities.

Synthetic Strategies

Two primary synthetic routes are described herein for the preparation of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole:

  • Route 1: 1,3-Dipolar Cycloaddition. This convergent approach involves the in situ generation of a 4-chlorophenylnitrile oxide from 4-chlorobenzaldehyde oxime, which then undergoes a 1,3-dipolar cycloaddition reaction with acetylacetone. This method is efficient and often proceeds with high regioselectivity.

  • Route 2: Acylation of a Pre-formed Isoxazole Ring. This linear synthesis first constructs the 3-(4-chlorophenyl)-5-methylisoxazole core, followed by a Friedel-Crafts acylation to introduce the acetyl group at the C4 position.

The choice between these routes may depend on factors such as the availability of starting materials, desired scale, and purification considerations.

Route 1: Synthesis via 1,3-Dipolar Cycloaddition

This elegant one-pot synthesis builds the isoxazole ring through the cycloaddition of a nitrile oxide with a β-diketone. The key intermediate, 4-chlorophenylnitrile oxide, is generated in situ from 4-chlorobenzaldehyde oxime.

Reaction Scheme

Reaction_Scheme_1 cluster_0 Step 1: Oxime Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A 4-Chlorobenzaldehyde C 4-Chlorobenzaldehyde Oxime A->C NaOH, EtOH/H₂O, Reflux B Hydroxylamine Hydrochloride B->C D 4-Chlorobenzaldehyde Oxime H 4-Acetyl-3-(4-chlorophenyl)- 5-methylisoxazole D->H DMF E N-Chlorosuccinimide (NCS) E->H F Acetylacetone F->H G Triethylamine (Et₃N) G->H Base

Caption: Synthetic workflow for Route 1.

Experimental Protocol

Part A: Synthesis of 4-Chlorobenzaldehyde Oxime

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-chlorobenzaldehyde (10.0 g, 71.1 mmol) in 100 mL of 95% ethanol.

  • Addition of Reagents: To this solution, add a solution of hydroxylamine hydrochloride (7.42 g, 106.7 mmol) in 20 mL of water. Then, add a solution of sodium hydroxide (6.0 g, 150 mmol) in 20 mL of water dropwise with stirring.

  • Reaction: Heat the mixture to reflux for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 300 mL of cold water. Acidify the mixture with dilute hydrochloric acid to pH 5-6.

  • Isolation: Collect the precipitated white solid by vacuum filtration, wash with cold water, and dry in a desiccator. The product, 4-chlorobenzaldehyde oxime, can be used in the next step without further purification.

Part B: Synthesis of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole

  • Reaction Setup: In a three-necked round-bottom flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 4-chlorobenzaldehyde oxime (5.0 g, 32.1 mmol) in 50 mL of anhydrous N,N-dimethylformamide (DMF).

  • Chlorination: Cool the solution to 0-5 °C in an ice bath. Add N-chlorosuccinimide (NCS) (4.7 g, 35.3 mmol) portion-wise over 30 minutes, maintaining the temperature below 10 °C. Stir the mixture at this temperature for 1 hour to form the intermediate hydroxamoyl chloride.

  • Cycloaddition: In a separate flask, prepare a solution of acetylacetone (3.54 g, 35.3 mmol) and triethylamine (4.9 mL, 35.3 mmol) in 20 mL of anhydrous DMF. Add this solution dropwise to the reaction mixture over 30 minutes, keeping the temperature at 0-5 °C.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.

  • Work-up: Pour the reaction mixture into 200 mL of ice-water. A solid product should precipitate.

  • Purification: Collect the crude product by vacuum filtration. Recrystallize the solid from ethanol or purify by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole.

Data Summary
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Part A
4-Chlorobenzaldehyde140.5771.110.0 g
Hydroxylamine HCl69.49106.77.42 g
Sodium Hydroxide40.001506.0 g
Part B
4-Chlorobenzaldehyde Oxime155.5832.15.0 g
N-Chlorosuccinimide133.5335.34.7 g
Acetylacetone100.1235.33.54 g
Triethylamine101.1935.34.9 mL

Route 2: Synthesis via Acylation of 3-(4-chlorophenyl)-5-methylisoxazole

This route first constructs the core isoxazole ring system and then introduces the acetyl group in a separate acylation step.

Reaction Scheme

Reaction_Scheme_2 cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Isoxazole Formation cluster_2 Step 3: Friedel-Crafts Acylation A 4-Chloroacetophenone C 4-Chloroacetophenone Oxime A->C NaOH, EtOH/H₂O, Reflux B Hydroxylamine Hydrochloride B->C D 4-Chloroacetophenone Oxime G 3-(4-chlorophenyl)- 5-methylisoxazole D->G 1. THF, -78 °C 2. H₃O⁺ E n-Butyllithium E->G F Ethyl Acetate F->G H 3-(4-chlorophenyl)- 5-methylisoxazole K 4-Acetyl-3-(4-chlorophenyl)- 5-methylisoxazole H->K Dichloromethane (DCM) I Acetyl Chloride I->K J Aluminum Chloride (AlCl₃) J->K Lewis Acid

Caption: Synthetic workflow for Route 2.

Experimental Protocol

Part A: Synthesis of 4-Chloroacetophenone Oxime

  • Reaction Setup: In a round-bottom flask, dissolve 4-chloroacetophenone (10.0 g, 64.7 mmol) in 100 mL of ethanol.[1]

  • Addition of Reagents: Add a solution of hydroxylamine hydrochloride (6.75 g, 97.1 mmol) in 25 mL of water, followed by a solution of sodium hydroxide (5.18 g, 129.4 mmol) in 25 mL of water.[1]

  • Reaction: Heat the mixture at reflux for 1 hour.[1]

  • Work-up: Cool the reaction mixture and pour it into 300 mL of ice-water. Acidify with concentrated HCl to pH ~2.

  • Isolation: Collect the precipitate by filtration, wash with water, and air dry to yield 4-chloroacetophenone oxime.

Part B: Synthesis of 3-(4-chlorophenyl)-5-methylisoxazole

  • Reaction Setup: In a flame-dried, three-necked flask under a nitrogen atmosphere, dissolve 4-chloroacetophenone oxime (5.0 g, 29.5 mmol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Deprotonation: Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.6 M in hexanes, 40.5 mL, 64.8 mmol) dropwise via syringe, keeping the temperature below -70 °C. Stir for 1 hour at -78 °C.

  • Acylation: Add ethyl acetate (3.1 mL, 32.4 mmol) dropwise.

  • Reaction and Quenching: Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature overnight. Quench the reaction by slowly adding 50 mL of saturated aqueous ammonium chloride solution.

  • Extraction: Extract the mixture with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel (hexane/ethyl acetate) to give 3-(4-chlorophenyl)-5-methylisoxazole.

Part C: Synthesis of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole

  • Reaction Setup: In a flame-dried flask under a nitrogen atmosphere, suspend anhydrous aluminum chloride (4.3 g, 32.2 mmol) in 50 mL of anhydrous dichloromethane (DCM).

  • Formation of Acylium Ion: Cool the suspension to 0 °C and add acetyl chloride (2.3 mL, 32.2 mmol) dropwise. Stir for 15 minutes.

  • Acylation: Add a solution of 3-(4-chlorophenyl)-5-methylisoxazole (5.0 g, 25.8 mmol) in 20 mL of anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Reaction: Stir the reaction at 0 °C for 1 hour and then at room temperature for 4-6 hours.

  • Work-up: Carefully pour the reaction mixture onto crushed ice with concentrated HCl.

  • Extraction: Separate the organic layer, and extract the aqueous layer with DCM (2 x 30 mL). Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine. Dry over anhydrous sodium sulfate and concentrate in vacuo.

  • Purification: Purify the residue by recrystallization from ethanol or by column chromatography to yield the final product.

Data Summary
ReagentMolar Mass ( g/mol )Amount (mmol)Volume/Mass
Part A
4-Chloroacetophenone154.5964.710.0 g
Hydroxylamine HCl69.4997.16.75 g
Sodium Hydroxide40.00129.45.18 g
Part B
4-Chloroacetophenone Oxime169.6129.55.0 g
n-Butyllithium (1.6 M)64.0664.840.5 mL
Ethyl Acetate88.1132.43.1 mL
Part C
3-(4-chlorophenyl)-5-methylisoxazole193.6225.85.0 g
Acetyl Chloride78.5032.22.3 mL
Aluminum Chloride133.3432.24.3 g

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • n-Butyllithium is a pyrophoric reagent and must be handled with extreme care under an inert atmosphere.

  • Aluminum chloride reacts violently with water.

  • N-Chlorosuccinimide is an irritant.

  • Handle all organic solvents and reagents with caution.

Characterization

The identity and purity of the synthesized 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole should be confirmed by standard analytical techniques:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • Melting Point: To assess the purity of the final product.

Conclusion

The two synthetic routes outlined in this guide provide reliable and adaptable methods for the preparation of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole. Route 1 offers a more convergent and potentially higher-yielding approach, while Route 2 provides a more linear and perhaps more easily optimized pathway. The choice of method will depend on the specific needs and resources of the research laboratory. By following the detailed protocols and safety guidelines, researchers can successfully synthesize this valuable isoxazole derivative for further investigation in drug discovery and development programs.

References

  • Synthesis of 4-chloroacetophenone oxime. PrepChem.com. (URL: [Link])

  • Reaction of Hydroxylamine with Acetophenone. Filo.
  • Synthesis of 4-chloroacetophenone oxime. PrepChem.com. (URL: [Link])

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Method

Application Note: Quantitative Analysis of 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone (CAS 169814-48-6) in Pharmaceutical Research

Abstract This technical guide provides detailed analytical methodologies for the quantitative determination of 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone (CAS 169814-48-6), a substituted isoxazole derivative...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides detailed analytical methodologies for the quantitative determination of 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone (CAS 169814-48-6), a substituted isoxazole derivative of interest in pharmaceutical research and development. Recognizing the critical need for accurate quantification in complex matrices, we present two robust protocols: a high-sensitivity High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method suitable for pharmacokinetic studies in biological matrices, and a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis in drug formulation and quality control. This document is intended for researchers, analytical scientists, and drug development professionals, offering not just step-by-step instructions but also the scientific rationale behind the methodological choices, ensuring adaptability and reliability. All protocols are designed to be validated in accordance with International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

Introduction to 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone

1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone is a chemical entity belonging to the isoxazole class of heterocyclic compounds.[6] Isoxazole derivatives are a cornerstone in medicinal chemistry, forming the structural core of numerous compounds with a wide array of biological activities.[6][7] The subject of this guide, with CAS number 169814-48-6, is utilized in industrial and scientific research.[8] Given its chemical structure, it is plausible that this compound is investigated for its potential pharmacological activities, necessitating its precise and accurate quantification in various experimental and developmental stages.

Physicochemical Properties of the Analyte:

PropertyValueSource
CAS Number 169814-48-6[8]
Molecular Formula C12H10ClNO2[9]
Molecular Weight 235.67 g/mol [9]
Melting Point 54-56 °C[8]
Boiling Point 385.4 °C at 760 mmHg[8]

The presence of a chromophore (the substituted aromatic and isoxazole rings) suggests that UV-Vis spectrophotometry is a viable detection method.[10][11] Its molecular weight and structure make it well-suited for mass spectrometry. The development of robust analytical methods is, therefore, a fundamental prerequisite for advancing any research involving this compound, from early-stage discovery to preclinical and clinical development.

High-Sensitivity Quantification in Biological Matrices: HPLC-MS/MS

For the determination of low concentrations of 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone in complex biological matrices such as plasma or serum, which is essential for pharmacokinetic and toxicokinetic studies, High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (HPLC-MS/MS) is the method of choice.[12][13] Its superior selectivity and sensitivity allow for accurate measurement even with minimal sample volumes.[13]

Rationale for Method Selection

The primary challenge in bioanalysis is the complexity of the sample matrix, which contains numerous endogenous components that can interfere with the analysis.[14] HPLC-MS/MS addresses this by providing two layers of selectivity: chromatographic separation by HPLC and mass-based detection by MS/MS. The Multiple Reaction Monitoring (MRM) mode in tandem mass spectrometry offers exceptional specificity by monitoring a specific precursor-to-product ion transition for the analyte.[12]

Experimental Workflow: HPLC-MS/MS

HPLC_MSMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Plasma Sample IS Add Internal Standard Sample->IS Precip Protein Precipitation (e.g., Acetonitrile) IS->Precip Centri Centrifugation Precip->Centri Supernatant Collect Supernatant Centri->Supernatant Inject Inject into HPLC Supernatant->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC MSMS MS/MS Detection (MRM Mode) HPLC->MSMS Quant Quantification (Peak Area Ratio) MSMS->Quant Report Generate Report Quant->Report HPLC_UV_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Formulation Sample (e.g., Tablet, Solution) Dissolve Dissolve/Dilute in Suitable Solvent Sample->Dissolve Filter Filter through 0.45 µm Syringe Filter Dissolve->Filter Inject Inject into HPLC Filter->Inject HPLC HPLC Separation (C18 Column) Inject->HPLC UV UV Detection (at λmax) HPLC->UV Quant Quantification (External Standard) UV->Quant Report Generate Report Quant->Report

Sources

Application

Application Note: A Robust HPLC Method for the Quantification of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

Abstract This application note describes a comprehensive, step-by-step guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analys...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note describes a comprehensive, step-by-step guide for the development of a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. The narrative follows a logical progression from understanding the analyte's physicochemical properties to the systematic optimization of chromatographic parameters, including stationary phase, mobile phase composition, and detector settings. The finalized method is suitable for quality control and research applications, demonstrating excellent peak symmetry, resolution, and sensitivity. This guide is intended for researchers, scientists, and drug development professionals requiring a validated analytical procedure for this compound.

Introduction

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a heterocyclic compound featuring an isoxazole core. Isoxazole derivatives are significant pharmacophores in medicinal chemistry, exhibiting a wide range of biological activities.[1][2][3] Accurate and precise quantification of such active pharmaceutical ingredients (APIs) is critical during drug discovery, development, and for final product quality control. High-Performance Liquid Chromatography (HPLC) is the premier technique for this purpose due to its high resolution, sensitivity, and reproducibility.

The objective of this work was to develop a systematic and scientifically sound HPLC method, grounded in an understanding of the analyte's properties, and to provide a detailed protocol that ensures trustworthy and repeatable results.

Analyte Information

A thorough understanding of the analyte's physicochemical properties is the foundation of logical method development.

  • Compound Name: 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

  • CAS Number: 169814-48-6[4]

  • Molecular Formula: C₁₂H₁₀ClNO₂[5]

  • Molecular Weight: 235.67 g/mol [5]

  • Chemical Structure:

    (Image generated based on SMILES code: CC(C1=C(C)ON=C1C2=CC=C(Cl)C=C2)=O)[5]

  • Physicochemical Properties:

    • Melting Point: 54-56°C[4]

    • Predicted LogP (XLogP3): ~3.7 (based on structurally similar compounds, indicating moderate lipophilicity)[6]

    • UV Absorbance: The presence of conjugated aromatic systems (chlorophenyl and isoxazole rings) suggests strong UV absorbance, making UV detection a suitable choice.

The compound's moderate lipophilicity makes it an ideal candidate for reversed-phase chromatography, where it will interact well with a nonpolar stationary phase.

Method Development Strategy

The development process was systematic, beginning with initial screening and progressing through a multi-variable optimization workflow. The causality behind each experimental choice is explained below.

Pillar 1: Initial Conditions & Rationale
  • Column Selection: A C18 (octadecylsilane) column is the workhorse of reversed-phase HPLC and the logical starting point for a molecule of moderate polarity. Its hydrophobic nature should provide adequate retention for the analyte. A standard dimension (e.g., 4.6 x 150 mm, 5 µm) was chosen for initial screening.

  • Mobile Phase Selection:

    • Organic Modifier: Acetonitrile (ACN) was chosen over methanol for the initial trials. ACN typically provides better peak shape and lower backpressure.

    • Aqueous Phase: An acidified aqueous phase (e.g., 0.1% formic acid or phosphoric acid in water) is often used to suppress the ionization of any weakly basic sites on the molecule and ensure sharp, symmetrical peaks.

  • Detection Wavelength: A photodiode array (PDA) detector was used to scan the analyte's UV spectrum from 200-400 nm to identify the wavelength of maximum absorbance (λmax). This ensures the highest sensitivity for quantification.

  • Flow Rate & Temperature: A standard flow rate of 1.0 mL/min and an ambient or slightly elevated column temperature (e.g., 30°C) were selected as a robust starting point.

Pillar 2: Systematic Optimization

The initial conditions provide a baseline. Optimization involves refining these parameters to achieve the desired performance, focusing on achieving a symmetric peak, adequate retention (k' between 2 and 10), and high efficiency (plate count).

  • Organic Modifier Ratio: The percentage of acetonitrile in the mobile phase was adjusted to move the analyte into the ideal retention window. A gradient elution was explored to ensure any related impurities would be eluted effectively.

  • Column Chemistry Screening: If peak shape issues (e.g., tailing) persisted on the C18 column, alternative stationary phases like Phenyl-Hexyl or a C8 column would be evaluated. A phenyl column can offer alternative selectivity for aromatic compounds through π-π interactions.

  • Mobile Phase pH: The effect of mobile phase pH on retention time and peak shape was studied to find the optimal pH where the analyte is stable and chromatographically well-behaved.

Experimental Protocols

Materials and Reagents
  • 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One reference standard (≥98% purity)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic Acid (reagent grade)

  • Deionized Water (18.2 MΩ·cm)

Standard and Sample Preparation
  • Stock Standard Solution (1.0 mg/mL): Accurately weigh approximately 25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solution (50 µg/mL): Pipette 1.25 mL of the Stock Standard Solution into a 25 mL volumetric flask and dilute to volume with the mobile phase.

HPLC System & Initial Conditions
  • System: Agilent 1260 Infinity II LC System or equivalent with a quaternary pump, autosampler, multicolumn thermostat, and DAD/PDA detector.

  • Software: OpenLab CDS or equivalent.

Results and Discussion

Wavelength Selection

The PDA scan of the analyte in the mobile phase revealed a λmax at approximately 258 nm . This wavelength was selected for all subsequent experiments to ensure maximum sensitivity.

Column and Mobile Phase Optimization

A series of experiments were conducted to determine the optimal stationary and mobile phase combination. The results are summarized below. The goal was to achieve a tailing factor ≤ 1.5, a retention time between 3 and 10 minutes, and the highest possible plate count.

Table 1: Column and Mobile Phase Screening Results

ExperimentColumn (4.6x150 mm, 5µm)Mobile Phase (Isocratic)Retention Time (min)Tailing FactorPlate Count (N)Comments
1C1860:40 ACN:Water (0.1% FA)5.81.48,500Good retention and symmetry. A strong candidate.
2C1850:50 ACN:Water (0.1% FA)11.21.39,200Retention is too long for a routine method.
3C1870:30 ACN:Water (0.1% FA)2.91.67,100Poor retention (k'<2) and increased tailing.
4Phenyl-Hexyl60:40 ACN:Water (0.1% FA)5.11.38,900Excellent peak shape, slightly less retention.
5C1860:40 MeOH:Water (0.1% FA)7.21.86,500Broader peak and significant tailing with Methanol.

Analysis: Acetonitrile proved to be a superior organic modifier compared to methanol.[3] The C18 column with a mobile phase of 60:40 Acetonitrile:Water with 0.1% Formic Acid provided the best balance of retention, efficiency, and peak symmetry. This was selected as the final optimized condition.

Final Optimized HPLC Method

Table 2: Final Chromatographic Conditions

ParameterCondition
Instrument HPLC with UV/PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : Water (0.1% Formic Acid) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temp. 30°C
Injection Vol. 10 µL
Detection 258 nm
Run Time 10 minutes
Expected Rt ~5.8 minutes

Method Development Workflow

The logical flow of the method development process is illustrated in the diagram below. This systematic approach ensures all critical parameters are evaluated to produce a robust final method.

HPLC_Method_Development cluster_0 Phase 1: Foundation cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization Analyte Analyte Characterization (Structure, LogP, UV Scan) Initial Select Initial Conditions (C18 Column, ACN/H2O) Analyte->Initial Properties Guide Selection Screening Screening Experiments (Mobile Phase Ratio, Column Chem.) Initial->Screening FineTune Fine-Tuning (Flow Rate, Temperature) Screening->FineTune Refine Parameters Optimized Final Optimized Method FineTune->Optimized SST System Suitability Testing (ICH/USP Guidelines) Optimized->SST Confirm Performance Validation Method Validation (ICH Q2) SST->Validation Prove Suitability

Caption: Logical workflow for HPLC method development.

System Suitability and Method Validation

Before sample analysis, the chromatographic system must be verified. System Suitability Testing (SST) is a mandatory check to ensure the system is performing adequately.[7][8] According to USP and ICH guidelines, key parameters include:[9][10]

  • Tailing Factor (T): Should be ≤ 2.0.

  • Relative Standard Deviation (RSD): For five replicate injections of the standard, the RSD for peak area should be ≤ 2.0%.[9]

  • Theoretical Plates (N): Should be > 2000 for the analyte peak.

Once the method is developed and deemed suitable, it must be formally validated to demonstrate that it is appropriate for its intended purpose, as outlined in the ICH Q2(R1) guideline.[11][12][13] Key validation characteristics include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: Demonstrating a direct proportional relationship between concentration and detector response over a defined range.

  • Accuracy & Precision: The closeness of test results to the true value and the degree of scatter between a series of measurements, respectively.

  • Range: The interval between the upper and lower concentrations of the analyte for which the method has been shown to be suitable.[11]

  • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.

Conclusion

A simple, rapid, and robust RP-HPLC method has been successfully developed for the quantitative determination of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. The final method utilizes a C18 column with a mobile phase of 60:40 Acetonitrile and 0.1% Formic Acid in water, with UV detection at 258 nm. This method provides a symmetric peak with excellent efficiency and a practical retention time, making it suitable for high-throughput analysis in a quality control or research environment. The application note provides a clear, logical pathway for development and establishes the criteria for system suitability and further validation, ensuring the generation of scientifically sound and reliable data.

References

  • PubChem. 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. National Center for Biotechnology Information. Available from: [Link]

  • Yaichkov, I. et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. Available from: [Link]

  • Selerity Technologies, Inc. System suitability Requirements for a USP HPLC Method. Available from: [Link]

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. Available from: [Link]

  • ResearchGate. Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. Available from: [Link]

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Available from: [Link]

  • Pharmaguideline. System Suitability in HPLC Analysis. Available from: [Link]

  • National Center for Biotechnology Information. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PubMed Central. Available from: [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Available from: [Link]

  • Royal Society of Chemistry. Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available from: [Link]

  • YouTube. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. Available from: [Link]

  • International Council for Harmonisation. Quality Guidelines. Available from: [Link]

  • Der Pharma Chemica. Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Available from: [Link]

  • YouTube. ICH Q2 Validation of Analytical Procedures. Available from: [Link]

Sources

Method

Investigational Guide: Characterizing the Research Potential of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

This document provides a comprehensive framework for the initial characterization and investigation of the novel chemical entity, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (hereafter referred to as CMIX). A...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive framework for the initial characterization and investigation of the novel chemical entity, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (hereafter referred to as CMIX). As a compound with limited published biological data, the following application notes and protocols are designed to guide researchers in systematically exploring its potential as a modulator of key cellular signaling pathways.

Our approach is rooted in the established pharmacology of the isoxazole scaffold, which is a privileged structure in medicinal chemistry. Isoxazole derivatives are known to exhibit a wide range of biological activities, including but not limited to, kinase inhibition, anti-inflammatory, and anti-cancer effects. The specific substitution pattern of CMIX—a 3-aryl group, a 5-methyl group, and a 4-acyl substituent—suggests that it may interact with ATP-binding sites of protein kinases or other enzymatic pockets.

This guide will therefore focus on a logical, hypothesis-driven workflow to:

  • Establish the foundational physicochemical properties and handling procedures for CMIX.

  • Screen for broad cytotoxic or anti-proliferative activity.

  • Investigate its potential as a kinase inhibitor, a common mechanism for this structural class.

  • Provide detailed protocols for validating primary hits and elucidating the mechanism of action.

Section 1: Compound Characterization, Handling, and Preparation

Prior to any biological investigation, the identity, purity, and solubility of CMIX must be rigorously confirmed. This step is critical for data reproducibility and accurate interpretation.

1.1. Identity and Purity Assessment It is imperative to verify the structural integrity and purity of the CMIX batch using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectra should be acquired to confirm the chemical structure.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This will confirm the molecular weight of the compound and assess its purity. A purity level of >95% is recommended for initial biological assays.

1.2. Solubility Determination Accurate determination of solubility in relevant solvents is crucial for preparing stock solutions and ensuring the compound does not precipitate in aqueous assay buffers.

Table 1: Recommended Solubility Testing Protocol

StepProcedureRationale
1 Prepare a serial dilution of CMIX in DMSO (e.g., from 100 mM down to 1 mM).To create a concentrated, water-miscible stock solution.
2 Add 1 µL of each DMSO concentration to 99 µL of phosphate-buffered saline (PBS).To assess solubility in a common aqueous buffer at a final DMSO concentration of 1%.
3 Incubate at room temperature for 1 hour.To allow the compound to fully dissolve or precipitate.
4 Visually inspect for precipitation. Use a nephelometer for quantitative analysis if available.To determine the maximum soluble concentration in the aqueous buffer.

1.3. Laboratory Handling and Storage

  • Safety: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle the compound in a well-ventilated area or a chemical fume hood.

  • Storage: Store the solid compound at 4°C, protected from light and moisture. DMSO stock solutions should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

1.4. Preparation of Stock Solutions For most cell-based assays, a 10 mM stock solution in sterile, anhydrous DMSO is a standard starting point.

Protocol 1.4.1: Preparation of a 10 mM CMIX Stock Solution

  • Accurately weigh out the required mass of CMIX (Molecular Weight: 249.68 g/mol ).

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex vigorously until the solid is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot into smaller volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Store at -20°C. Before use, thaw an aliquot completely and vortex to ensure homogeneity.

Section 2: Investigational Workflow & Rationale

The isoxazole core is a key feature in several approved drugs and clinical candidates, often targeting protein kinases. For example, the drug Leflunomide, which contains an isoxazole ring, is an inhibitor of dihydroorotate dehydrogenase but its active metabolite also exhibits tyrosine kinase inhibitory activity. Therefore, a logical starting point for CMIX is to investigate its effect on cell proliferation and its potential as a kinase inhibitor.

The following diagram outlines a systematic workflow for the initial characterization of CMIX.

G Purity Purity & Identity (NMR, LC-MS) Solubility Solubility Screen (DMSO, Aqueous Buffer) Purity->Solubility Stock Prepare 10 mM Stock Solubility->Stock CellScreen Cell Viability Screen (e.g., NCI-60 Panel) Stock->CellScreen KinaseScreen Broad Kinase Panel (e.g., >100 kinases) Stock->KinaseScreen IC50 Dose-Response IC50 Determination CellScreen->IC50 KinaseScreen->IC50 Orthogonal Orthogonal Assay (e.g., ADP-Glo vs. Mobility Shift) IC50->Orthogonal CETSA Target Engagement (Cellular Thermal Shift Assay) Orthogonal->CETSA Western Downstream Signaling (Western Blot) CETSA->Western

Caption: Investigational workflow for CMIX characterization.

Section 3: Primary Screening Protocols

The goal of this phase is to cast a wide net to identify potential biological activities of CMIX.

Protocol 3.1: Cell Proliferation/Cytotoxicity Assay (MTS Assay)

This assay provides a broad measure of the effect of CMIX on the metabolic activity of cancer cell lines, serving as an indicator of anti-proliferative or cytotoxic effects.

Materials:

  • Selected cancer cell lines (e.g., A549 lung, MCF-7 breast, HCT116 colon)

  • Complete growth medium (e.g., DMEM/RPMI + 10% FBS)

  • 96-well cell culture plates

  • CMIX (10 mM stock in DMSO)

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution)

  • Plate reader capable of measuring absorbance at 490 nm

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a serial dilution of CMIX in complete medium. A common starting range is from 100 µM down to 0.1 µM.

    • Include a "vehicle control" (medium with the highest concentration of DMSO used, typically 0.5%) and a "no-cell" blank control.

    • Remove the old medium from the cells and add 100 µL of the medium containing the CMIX dilutions.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.

  • MTS Addition: Add 20 µL of MTS reagent to each well.

  • Final Incubation: Incubate for 1-4 hours at 37°C, protected from light.

  • Data Acquisition: Measure the absorbance at 490 nm.

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank from all other wells.

    • Normalize the data to the vehicle control (set to 100% viability).

    • Plot the percent viability against the log of CMIX concentration and fit a dose-response curve to determine the GI₅₀ (concentration for 50% growth inhibition).

Protocol 3.2: Broad-Spectrum Kinase Panel Screen

Given the prevalence of kinase inhibition among isoxazole-containing compounds, screening CMIX against a large, commercially available kinase panel is a highly efficient method for identifying specific molecular targets. Services from companies like Eurofins Discovery or Promega offer panels of hundreds of kinases.

General Workflow for a Fee-for-Service Screen:

  • Compound Submission: Prepare and ship a sample of CMIX (typically 50-100 µL of a 10 mM DMSO stock) according to the vendor's instructions.

  • Assay Performance: The vendor will typically perform a single-point inhibition screen, testing CMIX at a fixed concentration (e.g., 10 µM) against their entire panel of kinases. The output is usually reported as "% Inhibition" relative to a control.

  • Data Analysis:

    • Identify "hits" – kinases that are inhibited by more than a certain threshold (e.g., >50% or >80% inhibition).

    • Prioritize hits based on therapeutic relevance and selectivity. A compound that inhibits a single cancer-related kinase is often more desirable than one that inhibits dozens of unrelated kinases.

Section 4: Hit Validation and Mechanistic Elucidation

Once a primary hit is identified (e.g., CMIX inhibits Kinase X), the next steps are to confirm this activity and begin to understand its cellular consequences.

Protocol 4.1: In Vitro Kinase IC₅₀ Determination

This protocol determines the concentration of CMIX required to inhibit 50% of the activity of a purified kinase enzyme. The ADP-Glo™ Kinase Assay (Promega) is a robust, luminescence-based method suitable for this.

Materials:

  • Purified recombinant Kinase X

  • Kinase-specific substrate and cofactors

  • ATP (at the Kₘ concentration for Kinase X)

  • Kinase buffer (e.g., 40 mM Tris, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ADP-Glo™ Reagent and Kinase Detection Reagent

  • CMIX (10 mM stock)

  • Low-volume 384-well plates

Procedure:

  • Prepare CMIX Dilutions: Create a 10-point, 3-fold serial dilution of CMIX in kinase buffer, starting from a high concentration (e.g., 100 µM).

  • Kinase Reaction:

    • In a 384-well plate, add 1 µL of each CMIX dilution.

    • Add 2 µL of a 2.5X enzyme/substrate mix.

    • Initiate the reaction by adding 2 µL of a 2.5X ATP solution. The final reaction volume is 5 µL.

    • Include "no enzyme" and "vehicle" controls.

  • Incubation: Incubate at room temperature for 60 minutes.

  • ADP Detection:

    • Add 5 µL of ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Measure luminescence using a plate reader.

  • Data Analysis: Convert luminescence to % inhibition relative to controls and plot against the log of CMIX concentration to determine the IC₅₀ value.

Protocol 4.2: Western Blot for Downstream Pathway Modulation

If CMIX inhibits a kinase in a known signaling pathway, a Western blot can confirm that this inhibition translates to a cellular effect. For example, if Kinase X phosphorylates Protein Y, treatment with CMIX should decrease the levels of phospho-Protein Y.

G cluster_0 Hypothetical Signaling Pathway Upstream Upstream Signal KinaseX Kinase X Upstream->KinaseX Activates ProteinY Protein Y KinaseX->ProteinY Phosphorylates pProteinY p-Protein Y ProteinY->pProteinY Response Cellular Response pProteinY->Response CMIX CMIX CMIX->KinaseX Inhibits

Caption: Hypothetical pathway inhibited by CMIX.

Procedure:

  • Cell Treatment: Plate cells and allow them to adhere. Treat with varying concentrations of CMIX (e.g., 0.1, 1, 10 µM) for a specified time (e.g., 2 hours). Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Separate 20-30 µg of protein per lane on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane (e.g., with 5% BSA in TBST).

    • Incubate with a primary antibody specific for phospho-Protein Y (p-Protein Y).

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Strip the membrane and re-probe with an antibody for total Protein Y and a loading control (e.g., GAPDH or β-actin).

  • Detection: Visualize bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensity. A successful result will show a dose-dependent decrease in the p-Protein Y signal with no change in total Protein Y or the loading control.

References

  • Title: The Isoxazole Ring and its Biological Activities. Source: Molecules (Journal) URL: [Link]

  • Title: Recent Advances of Isoxazole-Containing Scaffolds in Anticancer Drug Discovery. Source: European Journal of Medicinal Chemistry URL: [Link]

  • Title: A Review on Recent Advances of Isoxazole Derivatives as a Potential Anticancer Agent. Source: Anti-Cancer Agents in Medicinal Chemistry URL: [Link]

  • Title: Leflunomide: a review of its use in active rheumatoid arthritis. Source: Drugs (Journal) URL: [Link]

Application

Application Notes and Protocols for Cell-Based Assays: Characterizing 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole as a Putative ROR-γt Inverse Agonist

Introduction: Targeting the Th17 Pathway with ROR-γt Inverse Agonists The Retinoic acid-related orphan receptor gamma t (ROR-γt) is a nuclear receptor that serves as the master regulator of T helper 17 (Th17) cell differ...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Targeting the Th17 Pathway with ROR-γt Inverse Agonists

The Retinoic acid-related orphan receptor gamma t (ROR-γt) is a nuclear receptor that serves as the master regulator of T helper 17 (Th17) cell differentiation.[1] Th17 cells are crucial for host defense against certain pathogens but are also key drivers of autoimmune and inflammatory diseases, such as psoriasis, rheumatoid arthritis, and multiple sclerosis, primarily through their production of the pro-inflammatory cytokine Interleukin-17A (IL-17A).[2][3][4][5] Consequently, ROR-γt has emerged as a high-value therapeutic target for the development of small molecule inhibitors.[1][6]

Inverse agonists of ROR-γt are a class of ligands that bind to the receptor and promote an inactive conformation.[2] This action prevents the recruitment of coactivators and instead facilitates the binding of corepressors, leading to the transcriptional repression of ROR-γt target genes, most notably IL17A.[6][7] By inhibiting the ROR-γt signaling pathway, these compounds can effectively reduce Th17 cell populations and their inflammatory cytokine output, thereby mitigating the inflammatory response.[2][7]

This document provides a comprehensive guide for researchers to characterize the activity of novel compounds, such as 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole, as potential ROR-γt inverse agonists. The protocols herein describe a multi-tiered approach, beginning with a targeted ROR-γt reporter assay, followed by a functional cellular assay measuring IL-17A secretion from differentiated Th17 cells, and concluding with an essential cytotoxicity assessment to ensure the observed effects are not due to general cellular toxicity.

Mechanism of Action: ROR-γt Inverse Agonism

ROR-γt, upon binding to its endogenous ligands (e.g., certain oxysterols), adopts a conformation that facilitates the recruitment of coactivator proteins.[7] This complex then binds to ROR Response Elements (ROREs) in the promoter regions of target genes, initiating their transcription.[8]

An inverse agonist, upon binding to the ROR-γt ligand-binding domain (LBD), induces a conformational change that destabilizes the coactivator binding site (specifically Helix 12).[6] This not only prevents coactivator binding but actively promotes the recruitment of corepressor complexes (e.g., NCOR1, HDACs), which leads to the active suppression of basal transcriptional activity.[6][7] The primary therapeutic endpoint of this interaction is the potent and selective inhibition of IL-17A production.[9]

ROR_gamma_t_Signaling cluster_0 ROR-γt Activation (Agonist) cluster_1 ROR-γt Inhibition (Inverse Agonist) Agonist Endogenous Agonist (e.g., Oxysterol) RORgt_inactive ROR-γt (Inactive) Agonist->RORgt_inactive RORgt_active ROR-γt-Agonist Complex (Active Conformation) RORgt_inactive->RORgt_active Conformational Change Coactivator Coactivators (e.g., NCOA1, CBP) RORgt_active->Coactivator Recruits RORE RORE (DNA Response Element) RORgt_active->RORE Binds IL17A_Gene IL-17A Gene RORE->IL17A_Gene Activates Transcription Transcription & Translation IL17A_Gene->Transcription IL17A_Protein IL-17A Protein (Pro-inflammatory Cytokine) Transcription->IL17A_Protein Inverse_Agonist Inverse Agonist (e.g., 4-Acetyl-3-(4-chlorophenyl) -5-methylisoxazole) RORgt_inactive_2 ROR-γt (Inactive) Inverse_Agonist->RORgt_inactive_2 RORgt_repressed ROR-γt-Inverse Agonist Complex (Repressed Conformation) RORgt_inactive_2->RORgt_repressed Conformational Change Corepressor Corepressors (e.g., NCOR1, HDACs) RORgt_repressed->Corepressor Recruits RORE_2 RORE (DNA Response Element) RORgt_repressed->RORE_2 Binds Corepressor->RORE_2 Modifies Chromatin IL17A_Gene_2 IL-17A Gene RORE_2->IL17A_Gene_2 Represses No_Transcription Transcription Blocked IL17A_Gene_2->No_Transcription Experimental_Workflow Phase1 Phase 1: Target Engagement ROR-γt Reporter Gene Assay Phase2 Phase 2: Functional Cellular Activity IL-17A Secretion Assay in Differentiated Th17 Cells Phase1->Phase2 Confirm target engagement Phase3 Phase 3: Selectivity & Viability Cytotoxicity Assay Phase2->Phase3 Confirm functional effect Data_Analysis Data Analysis & Interpretation IC50 Determination, Selectivity Index Phase3->Data_Analysis Validate specificity

Caption: Three-Phase Experimental Workflow.

Phase 1: ROR-γt Reporter Gene Assay

Principle: This assay provides a direct measure of the compound's ability to inhibit the transcriptional activity of ROR-γt in a controlled cellular environment. [10][11][12]A cell line (e.g., HEK293 or Jurkat) is engineered to stably express a fusion protein of the ROR-γt Ligand Binding Domain (LBD) with a Gal4 DNA-binding domain. [9]These cells also contain a luciferase reporter gene under the control of a Gal4 upstream activating sequence (UAS). [11]Constitutive activity of the ROR-γt LBD drives luciferase expression; a potent inverse agonist will suppress this activity, leading to a quantifiable decrease in luminescence. [9]

Protocol: ROR-γt-Gal4 Luciferase Reporter Assay
  • Cell Culture:

    • Culture ROR-γt reporter cells (e.g., INDIGO Biosciences, Cat# IB00401) according to the manufacturer's protocol. [12]Typically, this involves maintaining cells in the provided media at 37°C in a humidified incubator with 5% CO₂.

  • Assay Preparation:

    • Thaw and seed the reporter cells into a white, clear-bottom 96-well assay plate at the density recommended by the supplier.

    • Incubate the plate for 4-6 hours to allow for cell adherence and recovery.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole in 100% DMSO.

    • Perform a serial dilution series (e.g., 10-point, 3-fold dilutions) in an appropriate compound screening medium to achieve the final desired concentrations (e.g., 10 µM to 0.5 nM). Ensure the final DMSO concentration in all wells is ≤ 0.1% to avoid solvent toxicity.

    • Include wells for "Vehicle Control" (0.1% DMSO) and a known ROR-γt inverse agonist as a "Positive Control" (e.g., Ursolic Acid). [12] * Carefully remove the culture medium from the cells and add the diluted compounds to the respective wells.

  • Incubation:

    • Incubate the plate for 24 hours at 37°C and 5% CO₂.

  • Luminescence Detection:

    • Equilibrate the plate and the luciferase detection reagent to room temperature.

    • Add the detection reagent to each well according to the manufacturer's instructions (e.g., ONE-Step™ Luciferase Assay System, BPS Bioscience #60690). [13] * Incubate for 5-10 minutes at room temperature, protected from light.

    • Measure luminescence using a plate reader.

Phase 2: IL-17A Secretion Assay from Primary Human Th17 Cells

Principle: This is a more physiologically relevant assay that measures the compound's ability to inhibit the primary function of Th17 cells: the production and secretion of IL-17A. [14]Naïve CD4+ T cells are isolated from human peripheral blood mononuclear cells (PBMCs) and differentiated in vitro into Th17 cells using a specific cytokine cocktail. [15]The differentiated cells are then treated with the test compound, and the amount of IL-17A secreted into the culture supernatant is quantified, typically by ELISA or a homogenous immunoassay. [16]

Protocol: Th17 Differentiation and IL-17A Inhibition
  • Isolation of Naïve CD4+ T Cells:

    • Isolate PBMCs from fresh human blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Isolate naïve CD4+ T cells from the PBMC population using a negative selection magnetic bead-based kit (e.g., Miltenyi Biotec, Naïve CD4+ T Cell Isolation Kit). [16]

  • Th17 Cell Differentiation:

    • Coat a 96-well flat-bottom plate with anti-CD3 antibody (e.g., 5 µg/mL) overnight at 4°C. Wash wells with sterile PBS before use.

    • Seed naïve CD4+ T cells at a density of 1 x 10⁶ cells/mL in complete T-cell medium.

    • Add soluble anti-CD28 antibody (e.g., 2 µg/mL).

    • Add the Th17-polarizing cytokine cocktail: TGF-β (e.g., 2-5 ng/mL), IL-6 (e.g., 20-50 ng/mL), IL-1β (e.g., 10-20 ng/mL), IL-23 (e.g., 10-20 ng/mL), and anti-interferon-γ and anti-IL-4 neutralizing antibodies. [15] * Culture for 3-5 days at 37°C and 5% CO₂. [17]

  • Compound Treatment:

    • After the differentiation period, gently collect the cells, centrifuge, and resuspend in fresh medium containing IL-23 to maintain the Th17 phenotype.

    • Re-plate the differentiated Th17 cells.

    • Add serial dilutions of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole and controls as described in the reporter assay protocol.

    • Incubate for an additional 48-72 hours.

  • Quantification of IL-17A:

    • Centrifuge the plate to pellet the cells.

    • Carefully collect the culture supernatant.

    • Quantify the concentration of IL-17A in the supernatant using a human IL-17A ELISA kit or a homogenous assay system (e.g., Promega Lumit® IL-17A Immunoassay) following the manufacturer's protocol. [18]

Phase 3: Cytotoxicity Assay

Principle: It is critical to determine whether the observed reduction in reporter signal or IL-17A secretion is due to specific inhibition of the ROR-γt pathway or simply a consequence of the compound being toxic to the cells. [19][20]A standard cytotoxicity assay, such as an MTT or a resazurin-based assay, measures overall cell viability and metabolic activity. [21][22]This assay should be run in parallel with the functional assays using the same cell type and compound concentrations.

Protocol: Resazurin (AlamarBlue) Cell Viability Assay
  • Cell Plating and Treatment:

    • Plate the same cells used in the primary assay (e.g., ROR-γt reporter cells or differentiated Th17 cells) in a separate 96-well plate at the same density.

    • Treat the cells with the identical serial dilution of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole and controls.

    • Include a "cells only" control (no compound) and a "lysis" control (cells treated with a detergent like Triton X-100) to define 100% and 0% viability, respectively.

    • Incubate for the same duration as the functional assay (e.g., 24 hours for the reporter assay or 72 hours for the Th17 assay).

  • Viability Measurement:

    • Add Resazurin solution to each well to a final concentration of ~10% of the culture volume.

    • Incubate for 2-4 hours at 37°C, protected from light. During this time, viable cells will reduce the blue resazurin to the pink, highly fluorescent resorufin.

    • Measure fluorescence using a plate reader (e.g., ~560 nm excitation / ~590 nm emission).

Data Analysis and Interpretation

  • Normalization:

    • For all assays, normalize the raw data. For inhibition assays, set the "Vehicle Control" (0.1% DMSO) as 100% activity (or 0% inhibition) and the "Maximum Inhibition" control (or highest compound concentration if full inhibition is achieved) as 0% activity (or 100% inhibition). For the viability assay, set the "cells only" control as 100% viability and the "lysis" control as 0% viability.

  • Dose-Response Curves and IC50 Calculation:

    • Plot the normalized response (%) versus the log of the compound concentration.

    • Fit the data using a non-linear regression model (four-parameter variable slope) to determine the half-maximal inhibitory concentration (IC50) for each assay. The IC50 represents the concentration of the compound required to inhibit 50% of the maximal response.

  • Data Presentation:

    • Summarize the calculated IC50 values in a clear, tabular format.

Assay Cell Type Endpoint Measured Calculated IC50 (µM)
ROR-γt Reporter AssayHEK293-ROR-γt-Gal4Luciferase Activitye.g., 0.150
IL-17A SecretionDifferentiated Human Th17IL-17A Concentratione.g., 0.250
CytotoxicityDifferentiated Human Th17Cell Viability (Resazurin)e.g., >10
  • Interpretation of Results:

    • Potency: A low IC50 value in the ROR-γt reporter and IL-17A secretion assays indicates high potency.

    • Selectivity: A desirable compound will have a cytotoxicity IC50 that is significantly higher (ideally >50-fold) than its functional IC50 values. This indicates that the inhibition of ROR-γt activity is not due to the compound killing the cells.

    • Correlation: A strong correlation between the IC50 values from the reporter gene assay and the functional Th17 cell assay provides confidence that the compound's mechanism of action is indeed through the inhibition of ROR-γt.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole is not available, general precautions should be taken based on related chemical structures. Compounds containing chlorophenyl and isoxazole moieties may be harmful if swallowed, cause skin irritation, and cause serious eye irritation. [23][24]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.

  • Handling: Handle the compound in a well-ventilated area or under a chemical fume hood. [25]Avoid creating dust. Do not ingest or inhale. [25]* Storage: Store the compound in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. [26]* Disposal: Dispose of chemical waste according to institutional and local regulations.

References

  • Jetten, A. M., & Takeda, Y. (2019). (Inverse) Agonists of Retinoic Acid–Related Orphan Receptor γ: Regulation of Immune Responses, Inflammation, and Autoimmune Disease. Annual Review of Pharmacology and Toxicology, 59, 337-357. [Link]

  • Guan, X., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. International Journal of Molecular Sciences, 19(12), 3843. [Link]

  • Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Pharmaceutical Sciences, 60. [Link]

  • Abeomics. ROR-gamma(t) Reporter Assay Services. [Link]

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  • National Center for Biotechnology Information. (2010). Identification of Potent and Selective RORγ Antagonists. Probe Reports from the NIH Molecular Libraries Program. [Link]

  • Innovimmune Biotherapeutics. INV-17 Retinoic acid-related Orphan Receptor (ROR) Gamma Inverse Agonist. [Link]

  • Guan, X., et al. (2018). Molecular Mechanism of Action of RORγt Agonists and Inverse Agonists: Insights from Molecular Dynamics Simulation. ResearchGate. [Link]

  • Gege, C., et al. (2019). Antagonizing Retinoic Acid-Related-Orphan Receptor Gamma Activity Blocks the T Helper 17/Interleukin-17 Pathway Leading to Attenuated Pro-inflammatory Human Keratinocyte and Skin Responses. Frontiers in Immunology, 10, 485. [Link]

  • Enzo Life Sciences. Cytotoxicity Assays. [Link]

  • Wang, Y., et al. (2016). Lymphocyte Isolation, Th17 Cell Differentiation, Activation, and Staining. Bio-protocol, 6(22), e1981. [Link]

  • S-G Biopharma. (2024). What are RORγt inverse agonists and how do they work? [Link]

  • INDIGO Biosciences. Human RORγ Reporter Assay Kit. [Link]

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  • Abeomics. IL-17A Reporter Assay Services. [Link]

  • Fauber, B. P., et al. (2022). RORγt inverse agonists demonstrating a margin between inhibition of IL-17A and thymocyte apoptosis. PLoS ONE, 17(1), e0262429. [Link]

  • Marcireau, C., et al. (2014). Small molecule mediated inhibition of ROR γ‐dependent gene expression and autoimmune disease pathology in vivo. Clinical & Experimental Immunology, 177(2), 447-458. [Link]

  • ResearchGate. (2024). (PDF) Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. [Link]

  • Fauber, B. P., et al. (2015). Discovery of Retinoic Acid-Related Orphan Receptor γt Inverse Agonists via Docking and Negative Image-Based Screening. ACS Omega, 3(6), 6398-6406. [Link]

  • Wuster, A., et al. (2020). Discovery of BMS-986251: A Clinically Viable, Potent, and Selective RORγt Inverse Agonist. ACS Medicinal Chemistry Letters, 11(4), 469-474. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1488093, 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid. [Link]

Sources

Method

Application Note: Quantitative Analysis of Isoxazole Derivatives in Biological Matrices using LC-MS/MS

Introduction: The Significance of Isoxazole Derivatives in Modern Drug Development The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Isoxazole Derivatives in Modern Drug Development

The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry.[1][2] Its unique structural and electronic properties contribute to favorable pharmacokinetic profiles and the ability to interact with a wide range of biological targets.[1] Consequently, isoxazole derivatives are prevalent in a multitude of therapeutic areas, demonstrating antimicrobial, anti-inflammatory, anticancer, and neuroprotective activities.[2][3] Prominent examples of isoxazole-containing drugs include the antibiotic cloxacillin, the anti-inflammatory agent valdecoxib, and the immunomodulator leflunomide.[1]

The journey of an isoxazole-based drug candidate from discovery to clinical application is underpinned by rigorous bioanalytical testing. Accurate and precise quantification of these compounds and their metabolites in complex biological matrices like plasma, urine, and tissue is paramount for pharmacokinetic (PK), toxicokinetic (TK), and bioavailability studies. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose, offering unparalleled sensitivity, selectivity, and speed.[4] This application note provides a comprehensive guide to developing and validating a robust LC-MS/MS method for the analysis of isoxazole derivatives, grounded in scientific principles and regulatory expectations.

Core Principles of LC-MS/MS Bioanalysis

A successful bioanalytical method is one that is both accurate and reproducible. This is achieved through a systematic approach that addresses three key areas: efficient sample preparation, selective chromatographic separation, and sensitive mass spectrometric detection. The entire process must be validated to ensure its reliability, adhering to guidelines set forth by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH).[5][6][7]

Section 1: Strategic Sample Preparation: Isolating the Analyte

The primary goal of sample preparation is to extract the isoxazole derivative and its internal standard (IS) from the biological matrix, removing endogenous components like proteins and phospholipids that can interfere with the analysis.[8] The choice of technique is dictated by the physicochemical properties of the analyte, the nature of the matrix, and the desired concentration range.

Protein Precipitation (PPT): The Workhorse of High-Throughput Analysis

Protein precipitation is a rapid and straightforward technique widely used for its simplicity and cost-effectiveness, making it suitable for high-throughput screening.[9][10]

  • Mechanism: A water-miscible organic solvent, typically acetonitrile (ACN) or methanol (MeOH), is added to the biological sample (e.g., plasma) in a specific ratio (commonly 3:1 v/v).[9][11] This disrupts the hydration shell around the proteins, causing them to denature and precipitate. The analytes of interest, being soluble in the organic-aqueous mixture, remain in the supernatant.

  • Causality: Acetonitrile is often preferred as it generally leads to cleaner extracts compared to methanol.[12] After vortexing and centrifugation, the clear supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted in a mobile phase-compatible solvent.

  • Protocol: A generic protein precipitation protocol is detailed below.

Liquid-Liquid Extraction (LLE): A Classic Approach to Cleaner Samples

LLE is a versatile technique that separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase (the sample) and an organic solvent.[13]

  • Mechanism: By adjusting the pH of the aqueous phase, the charge state of the isoxazole derivative can be manipulated to favor its partitioning into the organic phase, leaving polar interferences behind.

  • Causality: For an acidic isoxazole derivative, acidifying the sample (pH < pKa) will keep it in a neutral form, enhancing its extraction into a non-polar organic solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. Conversely, for a basic derivative, basifying the sample (pH > pKa) will neutralize it for extraction. This pH manipulation is a powerful tool for achieving selective extraction.

  • Protocol: A general liquid-liquid extraction protocol is provided.

Solid-Phase Extraction (SPE): The Gold Standard for Selectivity and Concentration

SPE offers the highest degree of sample cleanup and allows for the concentration of the analyte, leading to improved sensitivity.[14][15][16]

  • Mechanism: SPE utilizes a solid sorbent packed into a cartridge or a 96-well plate to retain the analyte of interest from the liquid sample.[14] Interferences are washed away, and the purified analyte is then eluted with a small volume of a strong solvent.

  • Causality: The choice of sorbent is critical. For isoxazole derivatives, which are often moderately polar, reversed-phase (e.g., C18) or mixed-mode cation/anion exchange sorbents are commonly employed. The selection depends on the specific functional groups present on the isoxazole molecule.

  • Protocol: A representative solid-phase extraction protocol is outlined.

Section 2: Chromatographic Separation: The Art of Resolution

The liquid chromatography step separates the isoxazole derivative from any remaining matrix components and from its metabolites before introduction into the mass spectrometer.

  • Causality: A well-developed chromatographic method is the first line of defense against matrix effects, which occur when co-eluting compounds suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[4][17][18] Reversed-phase chromatography using a C18 column is a common starting point for isoxazole derivatives.[19] A gradient elution with a mobile phase consisting of an aqueous component (often with a formic acid or ammonium formate modifier to improve peak shape and ionization) and an organic component (acetonitrile or methanol) is typically employed to achieve optimal separation in a reasonable timeframe.[19]

Table 1: Example Chromatographic Conditions
ParameterSettingRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides good retention and resolution for moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in WaterAcidifies the mobile phase to promote protonation for positive ion mode ESI.
Mobile Phase B 0.1% Formic Acid in AcetonitrileStrong organic solvent for eluting the analyte.
Flow Rate 0.4 mL/minA typical flow rate for analytical LC-MS/MS.
Gradient 5% B to 95% B in 5 minAllows for the separation of compounds with a range of polarities.
Column Temperature 40 °CImproves peak shape and reduces viscosity.
Injection Volume 5 µLA small injection volume minimizes potential matrix overload.

Section 3: Mass Spectrometric Detection: Precision in Measurement

Tandem mass spectrometry provides the high selectivity and sensitivity required for bioanalysis.

  • Mechanism: The most common ionization technique for isoxazole derivatives is electrospray ionization (ESI), typically in positive ion mode due to the presence of the nitrogen atom in the isoxazole ring. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode.[19] In MRM, a specific precursor ion (the protonated molecule, [M+H]⁺) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole.

  • Causality: This precursor-to-product ion transition is highly specific to the analyte, effectively filtering out noise from other co-eluting compounds.[20] The choice of the product ion is crucial and is determined by systematically fragmenting the precursor ion and identifying a stable and abundant fragment.

Table 2: Illustrative Mass Spectrometer Settings
ParameterSettingRationale
Ionization Mode ESI PositiveThe nitrogen atom in the isoxazole ring is readily protonated.
Capillary Voltage 3.5 kVOptimizes the formation of gas-phase ions.
Source Temperature 150 °CAids in desolvation.
Desolvation Temperature 400 °CEnsures complete evaporation of the solvent.
Scan Type Multiple Reaction Monitoring (MRM)Provides the highest sensitivity and selectivity for quantification.
MRM Transitions Analyte & Internal Standard SpecificUnique transitions for the analyte and IS ensure specificity.

Section 4: Method Validation: Ensuring Trustworthiness

A bioanalytical method must be rigorously validated to demonstrate its suitability for its intended purpose.[5] The validation process assesses several key parameters as defined by regulatory guidelines.[5][6]

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Accuracy and Precision: Accuracy refers to how close the measured value is to the true value, while precision describes the reproducibility of the measurements.

  • Calibration Curve: A series of standards of known concentrations are analyzed to establish the relationship between the instrument response and the analyte concentration.

  • Lower Limit of Quantification (LLOQ): The lowest concentration of the analyte that can be measured with acceptable accuracy and precision.

  • Matrix Effect: The effect of co-eluting matrix components on the ionization of the analyte.[17] This is a critical parameter in LC-MS/MS and must be thoroughly investigated.[4][21]

  • Recovery: The efficiency of the extraction process.

  • Stability: The stability of the analyte in the biological matrix under various storage and processing conditions.

Protocols

Protocol 1: Protein Precipitation (PPT) of Plasma Samples
  • Label 1.5 mL microcentrifuge tubes for each sample, quality control (QC), and standard.

  • Pipette 100 µL of plasma sample, QC, or standard into the corresponding tube.

  • Add 10 µL of the internal standard working solution to each tube and vortex briefly.

  • Add 300 µL of ice-cold acetonitrile to each tube.[9]

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials.

  • Inject an appropriate volume (e.g., 5 µL) into the LC-MS/MS system.

Protocol 2: Liquid-Liquid Extraction (LLE) of Urine Samples
  • Pipette 200 µL of urine sample, QC, or standard into a 2 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution and vortex.

  • Add 50 µL of 1 M HCl to acidify the sample (adjust as needed based on the analyte's pKa).

  • Add 1 mL of methyl tert-butyl ether (MTBE).

  • Vortex for 2 minutes to facilitate extraction.

  • Centrifuge at 5,000 x g for 5 minutes to separate the layers.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex to dissolve and transfer to an autosampler vial for injection.

Protocol 3: Solid-Phase Extraction (SPE) of Plasma Samples
  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to go dry.

  • Sample Loading: Load 200 µL of pre-treated plasma (diluted 1:1 with 2% phosphoric acid and containing the internal standard) onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of the initial mobile phase.

  • Inject into the LC-MS/MS system.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing s_start Biological Sample (Plasma, Urine) s_is Add Internal Standard s_start->s_is s_extraction Extraction (PPT, LLE, or SPE) s_is->s_extraction s_extract Clean Extract s_extraction->s_extract s_lc LC Separation (C18 Column) s_extract->s_lc s_ms MS/MS Detection (MRM Mode) s_lc->s_ms s_data Raw Data s_ms->s_data s_integration Peak Integration s_data->s_integration s_calibration Calibration Curve (Regression Analysis) s_integration->s_calibration s_quant Quantification s_calibration->s_quant s_report Report s_quant->s_report Final Concentration

Caption: Overview of the bioanalytical workflow.

Decision Tree for Sample Preparation

decision_tree start Start: Analyte & Matrix Considerations q1 High Throughput Needed? start->q1 q2 Highest Purity & Concentration Needed? q1->q2 No ppt Protein Precipitation (PPT) q1->ppt Yes q3 Significant pH Shift Possible? q2->q3 No spe Solid-Phase Extraction (SPE) q2->spe Yes q3->ppt No lle Liquid-Liquid Extraction (LLE) q3->lle Yes

Caption: Choosing a sample preparation method.

Conclusion

The successful quantification of isoxazole derivatives in biological matrices by LC-MS/MS is a multi-faceted process that demands a thorough understanding of sample preparation, chromatography, and mass spectrometry. By employing a systematic approach to method development and adhering to rigorous validation criteria, researchers can generate high-quality, reliable data that is crucial for advancing drug development programs. The protocols and principles outlined in this application note provide a solid foundation for scientists working in this dynamic and important field.

References

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  • PubMed. (n.d.). A new approach to the effective preparation of plasma samples for rapid drug quantitation using on-line solid phase extraction mass spectrometry. Retrieved from [Link]

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  • Phenomenex. (2025). Overview of Liquid-Liquid Extraction (LLE) in Sample Preparation. Retrieved from [Link]

  • MDPI. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • Bioanalysis Zone. (n.d.). Importance of matrix effects in LC-MS/MS bioanalysis. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. Retrieved from [Link]

  • ResearchGate. (2025). An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • MDPI. (n.d.). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Retrieved from [Link]

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  • PubMed Central. (n.d.). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Retrieved from [Link]

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Application

Application Notes and Protocols for the Safe Handling and Storage of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

Abstract This document provides a comprehensive guide for the safe handling and storage of the chemical compound 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, a substance of interest in research and drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the safe handling and storage of the chemical compound 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, a substance of interest in research and drug development. Recognizing the limited availability of specific toxicological data for this novel chemical entity, this guide synthesizes information from its structural components—an isoxazole ring, a chlorinated aromatic group, and a ketone functional group—to establish a robust framework for risk assessment and mitigation. The protocols herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to manage this compound responsibly, ensuring personnel safety and maintaining experimental integrity.

Introduction: A Proactive Approach to Chemical Safety

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a trisubstituted isoxazole derivative with potential applications in medicinal chemistry and materials science. As with any novel chemical entity, a thorough understanding of its potential hazards is paramount. The structure of this compound incorporates several moieties that warrant careful consideration: the isoxazole ring, which can exhibit instability under certain conditions; the chlorinated phenyl group, a common feature in many bioactive but potentially toxic molecules; and an aromatic ketone, which can be susceptible to photoreactions.[1][2][3] This guide adopts the principle of treating substances of unknown toxicity with a high degree of caution, providing a detailed risk assessment and corresponding safety protocols.

Compound Identification and Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of its safe handling.

PropertyValueSource
IUPAC Name 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone[4]
Synonyms 1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone; 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole[4]
CAS Number 169814-48-6[4]
Molecular Formula C₁₂H₁₀ClNO₂-
Molecular Weight 235.67 g/mol -
Physical State Solid (based on melting point)[4]
Melting Point 54-56 °C[4]
Boiling Point 385.4 °C at 760 mmHg[4]
Flash Point 186.9 °C[4]
Density 1.237 g/cm³[4]
Solubility No data available[4]

Hazard Assessment: A Structural Perspective

Due to the lack of comprehensive toxicological data for 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, a hazard assessment must be inferred from its constituent chemical functionalities.

  • Isoxazole Moiety: The isoxazole ring is generally stable; however, it can be susceptible to cleavage under specific conditions. Thermal decomposition of isoxazoles can occur at high temperatures (850-1100 K), potentially yielding toxic byproducts such as nitriles and carbon monoxide.[5][6] Furthermore, some isoxazole derivatives can degrade under acidic or basic conditions.[7][8] The N-O bond in the isoxazole ring is a point of potential weakness and can be cleaved under UV irradiation.[2]

  • Chlorinated Aromatic Group: Chlorinated aromatic compounds are a class of chemicals that can exhibit significant toxicity.[9] Their persistence in the environment and potential to bioaccumulate are well-documented. While the specific toxicology of the 4-chlorophenyl group in this molecule is unknown, it is prudent to handle the compound with the assumption that it may possess some of the hazardous properties associated with this class of chemicals.

  • Aromatic Ketone Functionality: Aromatic ketones can be photoreactive, undergoing various photochemical reactions upon exposure to light.[2][3] While the specific photoreactivity of this compound has not been determined, prolonged exposure to light should be avoided to prevent potential degradation and the formation of unknown byproducts.

  • Toxicity: Unknown, but assumed to be potentially harmful via inhalation, ingestion, and skin contact.

  • Reactivity: Potential for degradation under high heat, extreme pH, and exposure to UV light.

  • Environmental: Potential for persistence and ecotoxicity, characteristic of some chlorinated aromatic compounds.

Personal Protective Equipment (PPE): The First Line of Defense

A multi-layered approach to PPE is mandatory when handling 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One.

PPE_Workflow cluster_ppe Required Personal Protective Equipment cluster_hygiene Personal Hygiene lab_coat Flame-Resistant Lab Coat goggles Chemical Splash Goggles lab_coat->goggles gloves Chemical-Resistant Gloves (Nitrile or Neoprene) goggles->gloves respirator Respirator (if aerosolizing) gloves->respirator Task-dependent hand_washing Thorough Hand Washing no_consumables No Food, Drink, or Cosmetics hand_washing->no_consumables

Caption: Core PPE and hygiene practices for handling the compound.

  • Eye and Face Protection: Chemical splash goggles are required at all times. A face shield should be worn over goggles when there is a significant risk of splashing.

  • Skin Protection: A flame-resistant lab coat must be worn and fully fastened. Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Double-gloving is recommended, especially during prolonged handling.

  • Respiratory Protection: Handling of the solid compound should be performed in a certified chemical fume hood to avoid inhalation of dust particles. If there is a potential for aerosolization and a fume hood is not available, a properly fitted respirator with appropriate cartridges should be used.

  • Personal Hygiene: Always wash hands thoroughly after handling the compound, even if gloves were worn. Do not bring food, drink, or cosmetics into the laboratory.

Handling Protocols

Adherence to strict handling protocols is critical to minimize exposure and prevent contamination.

5.1. General Handling:

  • Work Area: All manipulations of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Weighing: To prevent inhalation of fine particles, weigh the solid compound in a fume hood or a ventilated balance enclosure.

  • Solutions: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Avoid Incompatibilities: Keep the compound away from strong oxidizing agents, strong acids, and strong bases.[10]

  • Light and Heat: Protect the compound from direct sunlight and other sources of UV radiation. Avoid excessive heating.

5.2. Synthesis and Purification:

  • The synthesis of this compound may involve the use of various reagents and solvents.[11][12] A thorough risk assessment of all chemicals used in the synthetic route is necessary.

  • During purification by methods such as chromatography, ensure that the system is properly contained to prevent the release of aerosols or vapors.

Storage Requirements

Proper storage is essential to maintain the integrity of the compound and prevent accidental release.

  • Container: Store in a tightly sealed, clearly labeled container. The label should include the full chemical name, CAS number, and appropriate hazard warnings.

  • Location: Keep in a cool, dry, and dark place. A dedicated, ventilated cabinet for chemical storage is recommended.

  • Segregation: Store away from incompatible materials, particularly strong oxidizing agents.

Emergency Procedures

Preparedness for emergencies is a critical component of laboratory safety.

7.1. Spill Response:

In the event of a spill, the following protocol should be followed:

Spill_Response start Spill Occurs evacuate Evacuate Immediate Area Alert Colleagues start->evacuate assess Assess Spill Size and Hazard evacuate->assess minor_spill Minor Spill (Controllable by Lab Personnel) assess->minor_spill Minor major_spill Major Spill (Uncontrollable or Unknown Hazard) assess->major_spill Major ppe Don Appropriate PPE minor_spill->ppe emergency_services Contact Emergency Services major_spill->emergency_services contain Contain the Spill (Use absorbent pads or vermiculite) ppe->contain cleanup Carefully Clean Up Spill (Work from outside in) contain->cleanup dispose Dispose of Waste in a Sealed, Labeled Container cleanup->dispose decontaminate Decontaminate the Area dispose->decontaminate report Report the Incident decontaminate->report

Caption: Workflow for responding to a chemical spill.

  • Evacuate and Alert: Immediately evacuate the affected area and alert nearby personnel.

  • Assess the Spill: Determine the extent of the spill. For a minor spill that you are trained to handle, proceed with cleanup. For a major spill, evacuate the laboratory and contact emergency services.

  • Containment: For a solid spill, gently cover it with a damp paper towel to avoid raising dust. For a liquid spill, use an inert absorbent material like vermiculite or spill pads to contain it.

  • Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a sealed container for hazardous waste.

  • Decontamination: Clean the spill area with a suitable solvent, followed by soap and water.

  • Disposal: Dispose of all contaminated materials as hazardous waste according to institutional guidelines.[4]

7.2. Fire Response:

  • Small Fires: For a small, contained fire, use a dry chemical or carbon dioxide fire extinguisher. Do not use water.

  • Large Fires: In the event of a large fire, evacuate the laboratory immediately and activate the fire alarm.

  • Personnel on Fire: If a person's clothing catches fire, they should stop, drop, and roll. Use a safety shower if it is immediately available.

7.3. First Aid:

  • Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[4]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[4]

Waste Disposal

All waste containing 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, including contaminated labware and cleaning materials, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not discharge to sewer systems.[4]

Conclusion

The safe handling and storage of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One require a proactive and informed approach to safety. By understanding the potential hazards derived from its chemical structure and adhering to the detailed protocols outlined in this guide, researchers can minimize risks to themselves and the environment. A culture of safety, grounded in a thorough understanding of the materials being handled, is the most critical element in a successful and safe research endeavor.

References

  • MDPI. (2024, January 30). Synthesis of Fused Isoxazoles: A Comprehensive Review. Retrieved from [Link]

  • A review of isoxazole biological activity and present synthetic techniques. (n.d.). Retrieved from [Link]

  • ResearchGate. (2025, August 10). Structure and stability of isoxazoline compounds. Retrieved from [Link]

  • Cohen, S. G., & Chao, H. M. (1968). Photoreduction of aromatic ketones by amines. Studies of quantum yields and mechanism. Journal of the American Chemical Society. Retrieved from [Link]

  • Siddiqui, A. A., & Mishra, R. (2016). The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Retrieved from [Link]

  • Lifshitz, A., & Wohlfeiler, D. (1992). Thermal decomposition of isoxazole: experimental and modeling study. The Journal of Physical Chemistry. Retrieved from [Link]

  • Higgins, J., Zhou, X., & Liu, R. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A. Retrieved from [Link]

  • Li, P., et al. (2010). Synthesis and Antiviral Activity of 5-(4-Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides. NIH. Retrieved from [Link]

  • Davies, A. G., & Roberts, B. P. (1971). Photoreduction of aromatic ketones by amines in aqueous and alcoholic solution. Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • PubMed. (n.d.). Isoxazoles. VI: Aspects of the chemical stability of a new naphthoquinone-amine in acidic aqueous solution. Retrieved from [Link]

  • PubMed Central. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • ResearchGate. (2025, December 3). Screening of some isoxazole derivatives as plausible inhibitors of E. coli: a computational and synthetic approach. Retrieved from [Link]

  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. (n.d.). Retrieved from [Link]

  • ACP. (2009, July 2). Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Retrieved from [Link]

  • ACS Publications. (n.d.). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. Retrieved from [Link]

  • CORE. (n.d.). Title Photochemical reactions of aromatic aldehydes and ketones : higher triplet state reactions and radiationless. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and temperature stability of the isoxazole ring in leflunomide. Retrieved from [Link]

  • FDA. (n.d.). LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. Retrieved from [Link]

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). Retrieved from [Link]

  • MDPI. (n.d.). 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Retrieved from [Link]

  • MDPI. (2023, July 28). Photochemical Uncaging of Aldehydes and Ketones via Photocyclization/Fragmentation Cascades of Enyne Alcohols: An Unusual Application for a Cycloaromatization Process. Retrieved from [Link]

  • NIH. (n.d.). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]

  • RSC Publishing. (n.d.). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. Retrieved from [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. (2024, July 20). Retrieved from [Link]

  • Guidelines International Network (GIN). (2022, September 26). Safe Handling of Hazardous Drugs. Retrieved from [Link]

  • MDPI. (n.d.). (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. Retrieved from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

Welcome to the dedicated technical support center for the synthesis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. This resource is designed for researchers, scientists, and drug development professionals to...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for the synthesis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthesis, improve yields, and troubleshoot common experimental challenges.

Introduction to the Synthesis

The target molecule, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, is a substituted isoxazole. The most common and direct route to such 3,4,5-trisubstituted isoxazoles is the condensation reaction between a β-diketone (a 1,3-dicarbonyl compound) and hydroxylamine.[1][2] This guide will focus on optimizing this pathway, addressing potential pitfalls, and ensuring a high-purity final product.

Proposed Synthetic Pathway

The synthesis proceeds via the reaction of a suitably substituted 1,3-dicarbonyl compound with hydroxylamine hydrochloride. The likely precursor is a 3-acyl-pentane-2,4-dione derivative. The reaction involves the nucleophilic attack of hydroxylamine on the carbonyl groups, followed by cyclization and dehydration to form the isoxazole ring.

Synthetic_Pathway Reactant1 3-(4-Chlorobenzoyl)-2,4-pentanedione Reaction + Reactant1->Reaction Reactant2 Hydroxylamine Hydrochloride (NH2OH·HCl) Reactant2->Reaction Product 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One Reaction->Product Reaction_Conditions Base (e.g., Pyridine or NaOAc) Solvent (e.g., Ethanol) Heat Reaction_Conditions->Reaction caption Fig. 1: Proposed synthetic pathway.

Caption: Fig. 1: Proposed synthetic pathway.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues encountered during the synthesis in a question-and-answer format, providing explanations and actionable solutions.

Q1: My reaction yield is consistently low. What are the primary factors affecting the yield?

A1: Low yields in isoxazole synthesis from 1,3-dicarbonyls can stem from several factors.

  • Incomplete Reaction: The reaction may not be going to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the reaction duration or increasing the temperature. However, be cautious as excessive heat can lead to side product formation.[3]

  • Suboptimal pH: The pH of the reaction is critical. The reaction is typically carried out in the presence of a base like pyridine or sodium acetate to neutralize the HCl from hydroxylamine hydrochloride.[2] An inappropriate pH can hinder the nucleophilic attack of hydroxylamine. It is recommended to use a slight excess of the base.

  • Side Reactions: The formation of byproducts is a common cause of low yields. One significant side reaction is the formation of a dioxime, where both carbonyl groups of the diketone react with hydroxylamine without cyclizing.[1] To minimize this, using an equimolar amount of hydroxylamine is often recommended.

Q2: I am observing multiple spots on my TLC, suggesting the formation of isomers. How can I improve regioselectivity?

A2: The formation of regioisomers is a well-known challenge in the synthesis of unsymmetrically substituted isoxazoles.[4] In your case, the 1,3-dicarbonyl precursor has two different carbonyl environments, which can lead to the formation of two possible isoxazole regioisomers.

  • Understanding the Selectivity: The regioselectivity is influenced by the relative reactivity of the two carbonyl carbons towards nucleophilic attack by the nitrogen of hydroxylamine. The more electrophilic carbonyl group is generally attacked first. In 3-(4-chlorobenzoyl)-2,4-pentanedione, the benzoyl carbonyl is generally less electrophilic than the acetyl carbonyls due to resonance with the phenyl ring.

  • Controlling Regioselectivity:

    • pH Control: Acidic conditions can sometimes favor the formation of one isomer over the other. Experimenting with the amount and type of acid or base can influence the regiochemical outcome.

    • Protecting Groups: A more advanced strategy involves using a β-enamino diketone derivative, where one carbonyl is selectively protected as an enamine, to direct the cyclization.[4]

Regioselectivity cluster_0 Reaction of Unsymmetrical 1,3-Diketone cluster_1 Attack by Hydroxylamine cluster_2 Product Formation Diketone Carbonyl 1 (more reactive) Intermediate Carbonyl 2 (less reactive) Attack1 Attack at Carbonyl 1 Diketone:c1->Attack1 Attack2 Attack at Carbonyl 2 Diketone:c2->Attack2 Isomer1 Desired Regioisomer Attack1->Isomer1 Isomer2 Undesired Regioisomer Attack2->Isomer2 caption Fig. 2: Regioselectivity in isoxazole synthesis.

Caption: Fig. 2: Regioselectivity in isoxazole synthesis.

Q3: My product appears to be contaminated with a highly polar impurity that is difficult to remove. What could it be?

A3: A common and often highly polar byproduct in this reaction is the dioxime of the starting diketone.[1] This occurs when two molecules of hydroxylamine react with both carbonyl groups of a single diketone molecule without the subsequent cyclization to form the isoxazole ring.

  • Identification: Dioximes are typically more polar than the corresponding isoxazole and will have a lower Rf value on a normal phase TLC plate. They can be characterized by the presence of two oxime C=N bonds and two -OH groups in their spectroscopic data.

  • Minimization:

    • Stoichiometry: Use a strict 1:1 molar ratio of the diketone to hydroxylamine hydrochloride. An excess of hydroxylamine will favor dioxime formation.

    • Reaction Conditions: Ensure the reaction conditions (e.g., presence of a suitable base and adequate temperature) favor the cyclization and dehydration steps over simple condensation.

  • Purification: If dioxime is formed, it can often be separated from the desired isoxazole by column chromatography using a gradient elution, starting with a non-polar solvent system and gradually increasing the polarity.

Q4: What are the best practices for purifying the final product, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One?

A4: Purification can be challenging due to the potential presence of unreacted starting materials, regioisomers, and other byproducts. A multi-step approach is often necessary.

  • Initial Work-up: After the reaction is complete, the crude product is typically obtained by pouring the reaction mixture into water and extracting with an organic solvent like ethyl acetate. Washing the organic layer with dilute acid and then brine can help remove basic impurities and water.

  • Column Chromatography: This is the most effective method for separating the desired product from closely related impurities.

    • Solvent System: A systematic screening of solvent systems using TLC is crucial. A common starting point is a mixture of hexanes and ethyl acetate. A gradual increase in the polarity of the eluent should allow for the separation of the less polar isoxazole from more polar impurities.

  • Recrystallization: If the product obtained after chromatography is a solid, recrystallization can be an excellent final purification step to obtain a highly pure, crystalline product.[5] Suitable solvents for recrystallization might include ethanol, methanol, or a mixture of ethyl acetate and hexanes.

ParameterRecommended ConditionRationale
Solvent Ethanol, PyridineGood solubility for reactants; pyridine acts as a base.[2]
Temperature Reflux (approx. 78-80 °C for ethanol)Provides sufficient energy for the reaction to proceed at a reasonable rate.
Base Pyridine or Sodium AcetateNeutralizes HCl from hydroxylamine hydrochloride, facilitating the reaction.
Stoichiometry 1:1 (Diketone:Hydroxylamine)Minimizes the formation of dioxime byproduct.[1]

Detailed Experimental Protocol (Illustrative)

The following is a generalized, illustrative protocol based on common procedures for isoxazole synthesis. Researchers should optimize these conditions for their specific setup.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-(4-chlorobenzoyl)-2,4-pentanedione (1 equivalent) in ethanol.

  • Addition of Reagents: Add hydroxylamine hydrochloride (1.1 equivalents) and pyridine (1.2 equivalents) to the solution.

  • Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. Add water to the residue and extract with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with 1M HCl, then with saturated sodium bicarbonate solution, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Chromatography: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

  • Recrystallization: If the purified product is a solid, recrystallize from a suitable solvent to obtain the final product.

Workflow Start Start Setup 1. Reaction Setup (Diketone in Ethanol) Start->Setup Add_Reagents 2. Add Hydroxylamine HCl and Pyridine Setup->Add_Reagents React 3. Reflux and Monitor (TLC) Add_Reagents->React Workup 4. Quench, Extract, and Wash React->Workup Purify 5. Column Chromatography Workup->Purify Recrystallize 6. Recrystallization (if solid) Purify->Recrystallize If solid & pure enough End Pure Product Purify->End If liquid & pure Troubleshoot Low Yield or Impurities? Purify->Troubleshoot Recrystallize->End Troubleshoot->Purify Re-purify Troubleshoot->Recrystallize Proceed caption Fig. 3: General experimental workflow.

Caption: Fig. 3: General experimental workflow.

Safety Precautions

  • Hydroxylamine hydrochloride is corrosive and toxic. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[6]

  • Pyridine is flammable and has a strong, unpleasant odor. Handle it in a fume hood.

  • Always consult the Safety Data Sheet (SDS) for all chemicals used in the synthesis.

References

  • Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. (n.d.). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing. Retrieved January 24, 2026, from [Link]

  • Reaction of Hydroxylamine with 3,3-Disubstituted 2,4=Pentanediones. Formation of Novel Isoxazole Derivatives. (1969). Journal of Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • Synthesis and Characterization of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. (2023). CDN. Retrieved January 24, 2026, from [Link]

  • Synthesis and Antimicrobial Studies of Isoxazole Derivatives. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Reaction of 2,4-Pentanedione with Hydroxylamine. (n.d.). Filo. Retrieved January 24, 2026, from [Link]

  • Synthesis of novel isoxazole derivatives from 1,3-diketone derivatives. (2007). ResearchGate. Retrieved January 24, 2026, from [Link]

  • An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates. (2019). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis and evaluation of biological activity of 1-[2-amino-4-methylthiazol-5-yl]-3-arylpropenones. (2022). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. (2015). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Synthesis and characterization of (3-Chlorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. (2013). Semantic Scholar. Retrieved January 24, 2026, from [Link]

  • The Puzzle of the Regioselectivity and Molecular Mechanism of the (3+2) Cycloaddition Reaction Between E-2-(Trimethylsilyl)-1-Nitroethene and Arylonitrile N-Oxides: Molecular Electron Density Theory (MEDT) Quantumchemical Study. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • Purification, characterization, and identification of 3‐hydroxy‐4‐methoxy benzal acrolein–an intermediate of synthesizing advantame. (2020). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. (2023). Journal of Organic and Pharmaceutical Chemistry. Retrieved January 24, 2026, from [Link]

  • Why is 2,4-DNP available as a free compound while hydroxylamine is available as its hydrochloride? (2020). Quora. Retrieved January 24, 2026, from [Link]

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). MDPI. Retrieved January 24, 2026, from [Link]

  • (PDF) (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one. (2021). ResearchGate. Retrieved January 24, 2026, from [Link]

  • (E)-1-(5-Methyl-1-(4-nitrophenyl)-1H-1,2,3-triazol-4-yl)ethan-1-one Oxime. (2023). Cardiff University. Retrieved January 24, 2026, from [Link]

Sources

Optimization

Technical Resource Center: Overcoming Solubility Challenges with 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole

Welcome to the technical support guide for 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help res...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole. This document provides in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help researchers overcome the inherent low aqueous solubility of this compound class. Isoxazole derivatives are a cornerstone in medicinal chemistry, but their hydrophobic nature often presents significant challenges in aqueous in vitro and cellular assays.[1][2][3] This guide is designed to provide you with the expertise and tools to ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My compound precipitated immediately after I diluted my DMSO stock into my aqueous assay buffer. What happened?

A: This is a classic sign of a compound exceeding its kinetic solubility . You've likely created a supersaturated solution that is thermodynamically unstable, leading to rapid precipitation.[4]

  • Causality Explained: 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole, like many isoxazoles, is lipophilic (hydrophobic). While it dissolves readily in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), this high-energy solvated state is disrupted when introduced to a polar, aqueous environment (your buffer). The compound molecules are quickly forced out of solution as they aggregate to minimize contact with water, forming a precipitate. This process is governed by the compound's physicochemical properties and the composition of your final assay medium.

Q2: What is the best organic solvent to prepare a high-concentration stock solution?

A: DMSO is the most widely used solvent in drug discovery for creating high-concentration stock solutions due to its strong solubilizing power for a wide range of organic molecules.[5] However, other options can be considered depending on the specific requirements of your assay.

  • Expert Recommendation: For 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole, a stock solution in 100% DMSO at a concentration of 10-20 mM is a standard starting point. Always ensure the compound is fully dissolved before storage. If your assay is highly sensitive to DMSO, consider alternatives like ethanol or dimethylformamide (DMF), but be aware they may have different final concentration limits in your assay.

Solvent Key Properties & Considerations Typical Stock Conc.
DMSO High solubilizing power; miscible with water. Can interfere with some assays at >1% v/v.[5][6]10–50 mM
Ethanol Less toxic to cells than DMSO. More volatile. May not solubilize highly lipophilic compounds as effectively.1–20 mM
DMF Strong solubilizing power, similar to DMSO. Higher toxicity and potential for reactivity.10–50 mM
Acetonitrile Used more in analytical chemistry (HPLC). Can be useful but may denature proteins at lower concentrations than DMSO.1–10 mM
Q3: How can I increase the solubility of my compound in the final assay medium to prevent precipitation?

A: There are several effective strategies, which can be used alone or in combination. The goal is to modify the assay buffer to make it more "hospitable" to the hydrophobic compound.

  • Reduce Final DMSO Concentration: Counterintuitively, ensure your serial dilutions are planned so the final concentration of DMSO is as low as possible (ideally <0.5%). High concentrations of co-solvent can sometimes cause compounds to "crash out" when they hit a critical concentration threshold in water.

  • Incorporate Surfactants: Low concentrations of non-ionic surfactants can form micelles that encapsulate the hydrophobic compound, keeping it in solution.[7]

  • Use Cyclodextrins: These cyclic oligosaccharides have a hydrophobic inner cavity and a hydrophilic exterior.[8][9] They can form inclusion complexes with the compound, effectively shielding it from the aqueous environment and increasing its apparent solubility.[8][10][11][12]

  • Modify Buffer pH: If your compound has ionizable groups, adjusting the pH away from its isoelectric point can increase solubility. (Note: Based on its structure, 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole is unlikely to be significantly affected by pH within a typical biological range).

Q4: What are the risks of using co-solvents and surfactants, and how do I control for them?

A: This is a critical question for maintaining data integrity. Both co-solvents and surfactants can interfere with your assay.

  • Mechanism of Interference:

    • DMSO: At concentrations typically above 1%, DMSO can alter protein conformation, directly inhibit enzymes, or affect cell membrane integrity.[6][13][14]

    • Surfactants: Can denature proteins, disrupt protein-protein interactions, and interfere with optical readings (e.g., fluorescence-based assays).

  • Self-Validating Control Protocol: To ensure your solubilization strategy is not creating artifacts, you must run a "vehicle control" experiment.

    • Prepare your assay buffer containing the exact same concentration of DMSO, surfactant, or cyclodextrin that you will use for your compound.

    • Run this "vehicle control" in your assay in the absence of your compound.

    • The signal from this control should be identical to the signal from your buffer-only control. Any significant difference indicates that your solubilization agent is interfering with the assay, and its concentration must be lowered or an alternative found.

Troubleshooting Guide: A Step-by-Step Workflow

If you observe compound precipitation, follow this logical workflow to diagnose and solve the issue.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Primary Solutions cluster_3 Advanced Formulation Strategies cluster_4 Outcome start Precipitation Observed in Assay Plate check_stock Is stock solution clear? (No precipitation in 100% DMSO) start->check_stock check_calc Verify dilution calculations. Is final concentration too high? check_stock->check_calc Yes stock_issue Precipitate in Stock. Re-dissolve with heat/sonication. If persists, remake stock. check_stock->stock_issue No lower_conc Decrease Final Compound Concentration check_calc->lower_conc Calculations OK kinetic_assay Perform Kinetic Solubility Assay (See Protocol 2) lower_conc->kinetic_assay add_surfactant Add Non-Ionic Surfactant (e.g., 0.01% Tween-20) kinetic_assay->add_surfactant Still Precipitates or Need Higher Concentration add_cyclodextrin Add Cyclodextrin (e.g., 1-5 mM HP-β-CD) add_surfactant->add_cyclodextrin Surfactant Ineffective or Interferes run_controls CRITICAL: Run Vehicle Controls for Assay Interference add_surfactant->run_controls add_cyclodextrin->run_controls success Solution Clear: Proceed with Assay run_controls->success

Caption: Troubleshooting workflow for compound precipitation.

Experimental Protocols

Protocol 1: Preparation of High-Concentration Stock Solution
  • Weigh Compound: Accurately weigh 1-5 mg of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole into a sterile, chemically resistant vial (e.g., amber glass).

  • Solvent Addition: Add the calculated volume of 100% DMSO to achieve the desired concentration (e.g., for 2.5 mg of a compound with MW=251.67 g/mol , add 99.3 µL of DMSO for a 100 mM solution).

  • Dissolution: Vortex the vial vigorously for 1-2 minutes. If solids remain, sonicate the vial in a water bath for 5-10 minutes.

  • Visual Inspection: Hold the vial against a light source to ensure the solution is completely clear with no visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can promote precipitation.[5]

Protocol 2: High-Throughput Kinetic Solubility Assay

This protocol helps determine the maximum soluble concentration of your compound under specific assay conditions.[15][16][17]

  • Plate Preparation: In a 96-well clear plate, add your aqueous assay buffer to columns 2-12.

  • Compound Addition: Add a high concentration of your DMSO stock solution to column 1 of the plate (e.g., to achieve a 200 µM concentration when buffer is added).

  • Serial Dilution: Perform a 2-fold serial dilution by transferring half the volume from column 1 to column 2, mixing, then transferring from column 2 to 3, and so on. Column 12 should be a buffer-only control.

  • Incubation: Incubate the plate at the desired temperature (e.g., room temperature or 37°C) for 1-2 hours.

  • Measurement: Read the plate on a plate reader capable of detecting light scatter (nephelometry) at a wavelength like 620 nm.

  • Data Analysis: The concentration at which the light scatter signal begins to rise significantly above the baseline (buffer-only wells) is the approximate kinetic solubility limit.

G cluster_0 Mechanism compound Hydrophobic Compound complex Soluble Inclusion Complex compound->complex cd Cyclodextrin (Hydrophilic Exterior, Hydrophobic Interior) cd->complex complex->water Shielded from water, remains in solution

Caption: Mechanism of cyclodextrin-mediated solubilization.

References

  • BenchChem. (n.d.). Technical Support Center: Enhancing the Bioavailability of Isoxazole-Carboxamide Derivatives.
  • Patel, K., et al. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug. PMC, NIH. Available at: [Link]

  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Stenström, O., et al. (2018). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects. PubMed Central. Available at: [Link]

  • Popescu, C., et al. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. PubMed Central. Available at: [Link]

  • PubChem. (n.d.). 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid.
  • AxisPharm. (n.d.). Kinetic Solubility Assays Protocol.
  • Biosynth. (2024). Blog Series 3: Applications of Cyclodextrins to Improve the Stability, Bioavailability, and Solubility of Bioactive Compounds.
  • ResearchGate. (2025). In vitro methods to assess drug precipitation.
  • Yasgar, A., et al. (2008). Compound Management for Quantitative High-Throughput Screening. PubMed Central. Available at: [Link]

  • ResearchGate. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ACS Publications. (2022). Cosolvent Dimethyl Sulfoxide Influences Protein–Ligand Binding Kinetics via Solvent Viscosity Effects: Revealing the Success Rate of Complex Formation Following Diffusive Protein–Ligand Encounter.
  • SciSpace. (n.d.). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • ResearchGate. (2025). Biological Assay Challenges From Compound Solubility: Strategies For Bioassay Optimization.
  • PubMed. (n.d.). In vitro solubility assays in drug discovery.
  • ResearchGate. (2025). Use of a Nonionic Surfactant to Inhibit Precipitation of Anionic Surfactants by Calcium.
  • PubChem. (n.d.). Methyl 3-(4-chlorophenyl)-4,5-dihydroisoxazole-5-carboxylate.
  • PMC, NIH. (2025). Advances in isoxazole chemistry and their role in drug discovery.
  • ResearchGate. (2025). (PDF) Compound Precipitation in High-Concentration DMSO Solutions.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Agilent. (n.d.). GPC/SEC Troubleshooting and Good Practice - What You Should Know When You Need To Analyze Polymers, Biopolymers, and Proteins.
  • Chem-Impex. (n.d.). 4-Acetyl-5-methyl-3-phenylisoxazole.
  • MDPI. (2022). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Retrieved from [Link]

  • PMC, NIH. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • PubMed. (2022). Surfactant Mediated Accelerated and Discriminatory In Vitro Drug Release Method for PLGA Nanoparticles of Poorly Water-Soluble Drug.
  • Biosynth. (n.d.). Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs.
  • Malvern Panalytical. (n.d.). High-Throughput Screening (HTS).
  • RSC Publishing. (n.d.). Advances in isoxazole chemistry and their role in drug discovery.
  • AJC. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Retrieved from [Link]

  • Fluorochem. (n.d.). 3-(3-CHLOROPHENYL)-5-METHYLISOXAZOLE-4-CARBOXYLIC ACID.
  • NIH. (n.d.). In Silico, In Vitro, and In Vivo Evaluation of Precipitation Inhibitors in Supersaturated Lipid-Based Formulations of Venetoclax.
  • PubMed. (2025). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • Semantic Scholar. (n.d.). Considerations regarding use of solvents in in vitro cell based assays.
  • ChemScene. (n.d.). 3-(4-Chlorophenyl)-5-ethylisoxazole-4-carboxylic acid.
  • PubChem. (n.d.). 4-Isoxazolecarboxylic acid, 3-(2-chlorophenyl)-5-methyl-.
  • Autech Industry Co.,Ltd. (n.d.). Specifications of 3-(4-Chlorophenyl)-5-methylisoxazole-4-carboxylic acid.

Sources

Troubleshooting

Technical Support Center: Synthesis of 4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)benzonitrile (CAS 169814-48-6)

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)benzonitrile (CAS 169814-48-6). This document...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(5-(pyridin-4-yl)-1,2,4-oxadiazol-3-yl)benzonitrile (CAS 169814-48-6). This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established chemical principles and field-proven insights, to help you navigate the potential challenges and side reactions inherent in this synthesis.

I. Overview of the Synthetic Pathway

The most common and logical synthetic route to 3,5-disubstituted 1,2,4-oxadiazoles, such as CAS 169814-48-6, involves a two-step process: the acylation of an amidoxime followed by a cyclodehydration reaction.[1] For the synthesis of our target molecule, the likely starting materials are 4-cyanobenzamidoxime and a pyridine-4-carboxylic acid derivative.

The general reaction scheme is as follows:

Synthetic_Pathway reagents 4-cyanobenzamidoxime + Pyridine-4-carbonyl chloride intermediate O-acyl amidoxime intermediate reagents->intermediate Acylation (Base, Solvent) product CAS 169814-48-6 intermediate->product Cyclodehydration (Heat or Base) Hydrolysis intermediate O-acyl amidoxime hydrolyzed 4-cyanobenzamidoxime + Pyridine-4-carboxylic acid intermediate->hydrolyzed Hydrolysis (H2O, Acid/Base)

Caption: Hydrolysis of the O-acyl amidoxime intermediate.

Potential Causes & Troubleshooting Steps:

Potential Cause Underlying Chemistry Recommended Solution & Rationale
Cleavage of the O-Acyl Amidoxime This is a frequent side reaction, particularly in the presence of water or other protic species, or upon prolonged heating. [2]1. Anhydrous Conditions: Ensure all glassware is oven-dried and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). 2. Minimize Reaction Time and Temperature: For the cyclodehydration step, aim for the shortest effective reaction time and the lowest possible temperature to minimize hydrolysis. 3. Base Selection: If using a base for cyclization, ensure it is added to an anhydrous reaction mixture.
Insufficiently Forcing Cyclization Conditions The conditions may be sufficient for acylation but not for the subsequent cyclization, leaving the intermediate to hydrolyze during work-up.Increase the temperature or switch to a more potent cyclization agent as described in Issue 1 .
Issue 3: Formation of Isomeric or Rearranged Products

Symptom: NMR and/or MS data suggest the formation of an oxadiazole isomer or another heterocyclic system.

Potential Causes & Troubleshooting Steps:

Potential Cause Underlying Chemistry Recommended Solution & Rationale
Boulton-Katritzky Rearrangement (BKR) 3,5-disubstituted 1,2,4-oxadiazoles can undergo thermal rearrangement to form other heterocycles. [3]The presence of acid or moisture can facilitate this process. [2]1. Anhydrous Conditions: Maintain strict anhydrous conditions throughout the reaction and work-up. 2. Avoid Acidic Workups: If this side product is observed, consider using a neutral or slightly basic work-up procedure. 3. Temperature Control: Avoid excessive heating during cyclization.
Formation of 1,3,4-Oxadiazole Isomer While less common under standard thermal conditions, photochemical rearrangement of some 1,2,4-oxadiazoles to 1,3,4-oxadiazoles has been reported. [2]If using photochemical methods, carefully control the irradiation wavelength and reaction conditions. For thermal synthesis, this is a less likely side reaction.
Issue 4: Side Reactions Involving the Benzonitrile Group

Symptom: Analysis reveals the presence of byproducts where the nitrile group has been converted to an amide or carboxylic acid.

Underlying Mechanism:

Nitrile_Hydrolysis nitrile Benzonitrile moiety amide Benzamide moiety nitrile->amide Partial Hydrolysis (H2O, Acid/Base) acid Benzoic acid moiety amide->acid Full Hydrolysis (H2O, Acid/Base)

Caption: Potential hydrolysis of the benzonitrile group.

Potential Causes & Troubleshooting Steps:

Potential Cause Underlying Chemistry Recommended Solution & Rationale
Hydrolysis of the Nitrile The benzonitrile group can be hydrolyzed to the corresponding amide and subsequently to the carboxylic acid under either acidic or basic conditions, especially at elevated temperatures. [4][5][6][7][8]1. Control of pH: Avoid strongly acidic or basic conditions during the reaction and work-up, especially if prolonged heating is required. 2. Temperature Management: If hydrolysis is observed, try to conduct the cyclization at a lower temperature for a longer duration or use a more efficient room-temperature cyclization method (e.g., TBAF). 3. Purification: If minor amounts of hydrolyzed byproducts are formed, they can often be removed by column chromatography.

III. Frequently Asked Questions (FAQs)

Q1: What is the best method to purify the final product, CAS 169814-48-6?

A1: Purification of 1,2,4-oxadiazoles is typically achieved through recrystallization or column chromatography. For recrystallization, common solvent systems include ethanol, isopropanol, or ethyl acetate/hexane mixtures. For column chromatography, a silica gel stationary phase with a gradient elution of ethyl acetate in hexane is a good starting point. The polarity of the solvent system should be optimized based on TLC analysis.

Q2: How can I confirm the formation of the O-acyl amidoxime intermediate?

A2: If you suspect the reaction has stalled at the intermediate stage, you can carefully monitor the reaction by LC-MS. The intermediate will have a molecular weight corresponding to the sum of the molecular weights of 4-cyanobenzamidoxime and pyridine-4-carbonyl chloride, minus the mass of HCl. You can also attempt to isolate and characterize the intermediate by NMR, though these compounds can be unstable.

Q3: Are there any specific safety precautions for this synthesis?

A3: Standard laboratory safety practices should be followed. Acyl chlorides are corrosive and react with moisture, so they should be handled in a fume hood with appropriate personal protective equipment (PPE). Anhydrous solvents can be flammable. Always consult the Safety Data Sheets (SDS) for all reagents used.

Q4: Can I use a one-pot procedure for this synthesis?

A4: One-pot syntheses of 1,2,4-oxadiazoles have been reported. [9]These typically involve the reaction of a nitrile, hydroxylamine, and a carboxylic acid derivative in a single reaction vessel. While potentially more efficient, optimization of the reaction conditions is crucial to minimize side reactions.

IV. Experimental Protocols

Protocol 1: Synthesis of 4-cyanobenzamidoxime

This protocol describes the synthesis of a key starting material.

  • Dissolve 4-cyanobenzonitrile in a suitable solvent such as ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride and a base (e.g., sodium carbonate or sodium hydroxide).

  • Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., water or ethanol/water).

Protocol 2: General Procedure for the Synthesis of CAS 169814-48-6

This is a generalized two-step protocol based on common literature procedures for 1,2,4-oxadiazole synthesis.

Step 1: Acylation

  • Dissolve 4-cyanobenzamidoxime in an anhydrous aprotic solvent (e.g., THF or DCM) under an inert atmosphere.

  • Add a non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).

  • Cool the mixture in an ice bath.

  • Slowly add a solution of pyridine-4-carbonyl chloride (1.1 equivalents) in the same anhydrous solvent.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

Step 2: Cyclodehydration

  • Thermal Method:

    • Remove the solvent from the acylation reaction mixture under reduced pressure.

    • Add a high-boiling point solvent (e.g., toluene or xylene).

    • Heat the mixture to reflux until the cyclization is complete (monitor by TLC or LC-MS).

  • Base-Mediated Method (Room Temperature):

    • To the acylation reaction mixture, add TBAF (1.1 equivalents) as a solution in THF.

    • Stir at room temperature until the cyclization is complete.

Work-up and Purification:

  • Quench the reaction mixture with water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

V. References

  • Pace, A., & Pierro, P. (2009). The new era of 1,2,4-oxadiazoles. Organic & Biomolecular Chemistry, 7(21), 4337-4348. [Link]

  • Augustine, J. K., Akabote, V., Hegde, S. G., & Alagarsamy, P. (2009). PTSA-ZnCl2 is an efficient and mild catalyst for the synthesis of 3,5-disubstituted-1,2,4-oxadiazoles from amidoximes and organic nitriles. The Journal of Organic Chemistry, 74(15), 5640-5643. [Link]

  • Chemistry LibreTexts. (2023). The Hydrolysis of Nitriles. [Link]

  • Cunha, F. S., de F. Alves, M. B., de F. F. M. da Silva, D., & de A. B. da Silva, J. F. (2018). Synthesis and Antibacterial Evaluation of 3,5-Diaryl-1,2,4-oxadiazole Derivatives. Journal of the Brazilian Chemical Society, 29(12), 2531-2539. [Link]

  • Palumbo Piccionello, A., Pace, A., Buscemi, S., & Vivona, N. (2017). Rearrangements of 1,2,4-Oxadiazole: “One Ring to Rule Them All”. Chemistry of Heterocyclic Compounds, 53(9), 957-975. [Link]

  • Actelion Pharmaceuticals Ltd. (2011). Pyridin-4-yl derivatives. WO2011007324A1.

  • Protsenko, Z. O., Shcheglov, D. V., & Shchegolkov, E. V. (2020). Room Temperature Synthesis of Bioactive 1,2,4-Oxadiazoles. Molecules, 25(24), 5946. [Link]

  • Clement, B., & Demesmaeker, M. (2015). Amidoximes and Oximes: Synthesis, Structure, and Their Key Role as NO Donors. Nitric Oxide, 48, 1-16. [Link]

  • Palumbo Piccionello, A., Pace, A., Buscemi, S., & Vivona, N. (2009). 1,2,4-Oxadiazole Rearrangements Involving an NNC Side-Chain Sequence. Organic Letters, 11(20), 4584-4587. [Link]

  • Organic Chemistry Tutor. (2024). Hydrolysis of Nitriles Explained! (Basic and Acidic Conditions). YouTube. [Link]

  • Ryabukhin, S. V., Plaskon, A. S., Volochnyuk, D. M., & Tolmachev, A. A. (2022). Novel O-acylated amidoximes and substituted 1,2,4-oxadiazoles synthesised from (+)-ketopinic acid possessing potent virus-inhibiting activity against phylogenetically distinct influenza A viruses. Bioorganic & Medicinal Chemistry, 54, 116568. [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. [Link]

  • da Silva, A. C., et al. (2022). A Novel Protocol for the Synthesis of 1,2,4-Oxadiazoles Active against Trypanosomatids and Drug-Resistant Leukemia Cell Lines. Molecules, 27(23), 8343. [Link]

  • ResearchGate. (n.d.). Miscellaneous reactions allowing the preparation of amidoximes. [Link]

  • Zhang, Y., et al. (2010). SYNTHESIS OF NOVEL 5-(PYRIMIDIN-5-YL)-1,2,4-OXADIAZOLE DERIVATIVES VIA A THREE-COMPONENT CYCLOADDITION AND SUBSEQUENT OXIDATIVE. Chinese Journal of Chemistry, 28(11), 2217-2222. [Link]

  • ResearchGate. (n.d.). (A) Cyclization mechanism of amidoxime and ester; (B) synthesis of 87;... [Link]

  • Organic Chemistry Tutor. (n.d.). Hydrolysis of Nitriles. [Link]

  • Allen. (n.d.). Hydrolysis of benzonitrile gives. [Link]

  • Kandeel, M. M., et al. (2019). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 4(2), 3463-3472. [Link]

  • Allen. (n.d.). Hydrolysis of benzonitrile gives. [Link]

  • Palumbo Piccionello, A., Pace, A., & Buscemi, S. (2017). REARRANGEMENTS OF 1,2,4-OXADIAZOLE: ''ONE RING TO RULE THEM ALL''. Chemistry of Heterocyclic Compounds, 53(9), 957-975. [Link]

  • Design, Synthesis and Characterization of Novel 1 ,3,4-Oxadiazole Dimers from Benzoic acids. (n.d.). [Link]

Sources

Optimization

Troubleshooting poor resolution in HPLC analysis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. This doc...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the High-Performance Liquid Chromatography (HPLC) analysis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. This document is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve poor chromatographic resolution encountered during the analysis of this compound. Our approach is rooted in first principles of chromatography, providing not just solutions, but the scientific rationale behind them.

Understanding the Analyte: A Chromatographic Perspective

Before troubleshooting, understanding the physicochemical properties of the analyte is crucial. 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (CAS: 169814-48-6) is a heterocyclic ketone.[1][2] Its structure, featuring a chlorophenyl group and an isoxazole ring, renders it a relatively nonpolar, hydrophobic molecule. This characteristic makes Reversed-Phase HPLC (RP-HPLC) the most suitable analytical technique.[3]

PropertyValue / DescriptionSource
Chemical Name 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One[1]
Molecular Formula C₁₂H₁₀ClNO₂[2]
Molecular Weight 235.67 g/mol [2]
Predicted Polarity Relatively nonpolar; hydrophobicInferred from structure
Recommended HPLC Mode Reversed-Phase (RP-HPLC)[3]
Common Stationary Phase C18 (Octadecylsilane)[4][5]

Systematic Troubleshooting Workflow for Poor Resolution

Poor resolution in HPLC can manifest as peak co-elution (overlapping peaks), peak tailing, peak fronting, or excessively broad peaks. A systematic approach is essential to diagnose the root cause efficiently. The following workflow provides a logical path from problem identification to resolution.

Troubleshooting_Workflow start Poor Resolution Observed (Rs < 1.5) peak_shape Assess Peak Shape start->peak_shape broad Broad Peaks peak_shape->broad Symmetrical? tailing Tailing Peaks (Asymmetry > 1.2) peak_shape->tailing Asymmetrical? coelution Co-eluting Peaks (Inadequate Separation) peak_shape->coelution Multiple Peaks? broad_cause1 1. Extra-Column Volume 2. High Dead Volume 3. Column Contamination broad->broad_cause1 tailing_cause1 1. Mobile Phase pH Incorrect 2. Secondary Silanol Interactions 3. Column Overload tailing->tailing_cause1 coelution_cause1 Suboptimal Selectivity (α) or Efficiency (N) coelution->coelution_cause1 broad_sol Action: Check Fittings, Use Smaller ID Tubing, Clean/Replace Column broad_cause1->broad_sol tailing_sol Action: Adjust Mobile Phase pH, Use End-capped Column, Reduce Sample Concentration tailing_cause1->tailing_sol coelution_sol Systematic Method Optimization coelution_cause1->coelution_sol opt_mobile Optimize Mobile Phase (Organic %, pH, Buffer) coelution_sol->opt_mobile opt_temp Adjust Column Temperature opt_mobile->opt_temp opt_flow Modify Flow Rate opt_temp->opt_flow opt_column Change Stationary Phase opt_flow->opt_column

Caption: A logical workflow for diagnosing and resolving poor HPLC resolution.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the HPLC analysis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One.

Q1: My resolution is poor and peaks are tailing. What is the most likely cause and how do I fix it?

A1: The most probable cause is an inappropriate mobile phase pH.

  • Expertise & Causality: Your analyte contains a nitrogen atom within the isoxazole ring, which can be protonated. If the mobile phase pH is too close to the analyte's pKa, a mixed population of ionized and non-ionized forms will exist, leading to poor peak shape (tailing or splitting).[6][7] For consistent retention and sharp, symmetrical peaks in RP-HPLC, the analyte should ideally be in a single, non-ionized state.

  • Trustworthiness & Solution: To ensure the analyte is fully protonated or deprotonated and thus chromatographically "stable," the mobile phase pH should be adjusted to be at least 1.5-2 pH units away from the analyte's pKa.[8][9] Since the isoxazole moiety is weakly basic, using a slightly acidic mobile phase is a common strategy to ensure consistent protonation and improve peak shape.

  • Authoritative Grounding & Protocol:

    • Prepare Buffered Mobile Phases: Prepare a series of aqueous mobile phase components using buffers such as 0.01 M phosphate or 0.1% formic acid, adjusting the pH to values like 3.0, 4.0, and 5.0.[10]

    • Screen pH: Analyze your sample using the same organic modifier (e.g., acetonitrile) and gradient/isocratic conditions, but with each of the different pH mobile phases.

    • Evaluate: Compare the chromatograms. The optimal pH will yield the sharpest, most symmetrical peak. Adding acids like formic acid to the mobile phase can significantly improve peak shape and resolution for compounds with pH-dependent behavior.[11]

Q2: I've adjusted the pH, but my main peak and an impurity peak are still not fully resolved. What should I try next?

A2: Your next step should be to optimize the mobile phase composition (organic modifier) and then adjust the column temperature.

  • Expertise & Causality:

    • Mobile Phase Strength: The ratio of organic solvent (like acetonitrile or methanol) to the aqueous buffer dictates the retention time. Decreasing the percentage of the organic solvent will increase retention times for all components, potentially providing more time for separation and improving resolution.[11]

    • Temperature: Column temperature affects the analysis in multiple ways. Increasing the temperature lowers the mobile phase viscosity, which can lead to sharper peaks and shorter run times.[12][13] Crucially, temperature can also alter the selectivity of the separation, meaning it can change the relative retention of two co-eluting peaks.[14] For some compounds, lowering the temperature increases retention and may enhance resolution.[15]

  • Trustworthiness & Solution: A systematic approach is key. First, adjust the organic solvent percentage. If that is insufficient, begin to modify the column temperature.

  • Authoritative Grounding & Protocol:

    Protocol 1: Adjusting Organic Modifier Percentage (Isocratic Elution)

    • Establish Baseline: Start with a mobile phase of 60:40 Acetonitrile:Buffered Water (v/v).

    • Decrease Strength: Prepare and run subsequent analyses with 55:45 and 50:50 compositions.

    • Analyze Results: Observe the change in retention and resolution. A longer run time should provide better separation.

    Protocol 2: Temperature Screening

    • Set Initial Temperature: Begin with a standard column temperature, for instance, 35°C.[12]

    • Systematic Adjustment: Increase the temperature in increments of 5°C (e.g., to 40°C, then 45°C). Ensure your column's maximum operating temperature is not exceeded.

    • Evaluate Selectivity: At each temperature, assess the resolution between the critical peak pair. A change in temperature may cause the peaks to separate or even reverse their elution order.[16]

Q3: My system pressure is unusually high, and the peaks are broad. Are these issues related?

A3: Yes, high backpressure and broad peaks are often linked and can point to a blockage or contamination in the system, most commonly at the column inlet.

  • Expertise & Causality: High backpressure is a symptom of a blockage that restricts mobile phase flow.[17] This blockage, often caused by precipitated sample components or buffer salts, creates a void or uneven surface at the column inlet. This leads to a distorted flow path for the sample band, causing it to broaden significantly before it even begins its separation journey through the column.

  • Trustworthiness & Solution: The first step is to isolate the source of the pressure.

    • Isolate the Column: Disconnect the column from the system and run the pump. If the pressure returns to normal, the blockage is in the column. If the pressure remains high, the blockage is in the system plumbing (e.g., injector or tubing).[17]

    • Column Maintenance: If the column is the source, first try back-flushing it (reversing the flow direction) with a strong solvent (like 100% acetonitrile or isopropanol) at a low flow rate.[17]

    • Frit Replacement: If back-flushing doesn't work, the inlet frit of the column is likely plugged and may need to be replaced.

  • Authoritative Grounding & Prevention: The best strategy is prevention. Always filter your samples and mobile phases through a 0.22 µm or 0.45 µm filter to remove particulates.[18] Using a guard column before your analytical column is also a highly effective way to trap contaminants and extend the life of your more expensive analytical column.[19]

Q4: Can changing my column improve resolution?

A4: Absolutely. The stationary phase is a critical factor for selectivity and efficiency.

  • Expertise & Causality: Resolution is a function of column efficiency (N), selectivity (α), and retention factor (k). While you can manipulate k and sometimes α with the mobile phase, the fundamental efficiency and selectivity are determined by the column's properties.

    • Particle Size: Columns with smaller particles (e.g., sub-2 µm for UHPLC or 3.5 µm vs. 5 µm for HPLC) provide higher efficiency (more theoretical plates), resulting in narrower peaks and better resolution.[16]

    • Column Chemistry: While C18 is a good starting point, other stationary phases (like C8, Phenyl-Hexyl, or embedded polar group phases) offer different selectivities. If your analyte and impurity have very similar hydrophobicity, a different stationary phase chemistry might provide the unique interaction needed for separation.

  • Trustworthiness & Solution: If you have exhausted mobile phase and temperature optimization, trying a different column is a logical next step.

  • Authoritative Grounding & Recommendation:

    • Increase Efficiency: Consider a column with the same C18 chemistry but a smaller particle size (if your HPLC system can handle the higher backpressure).

    • Change Selectivity: Try a column with a different stationary phase, such as a Phenyl-Hexyl column, which offers pi-pi interactions that can be beneficial for separating aromatic compounds like yours.

Summary of Recommended Starting Conditions

For initial method development or troubleshooting, the following parameters provide a robust starting point.

ParameterRecommended SettingRationale & Comments
Column C18, 4.6 x 150 mm, 5 µmA general-purpose reversed-phase column suitable for this analyte.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH to ensure consistent protonation and good peak shape.
Mobile Phase B AcetonitrileA common, effective organic modifier for RP-HPLC.
Elution Mode GradientStart with a gradient (e.g., 40% to 90% B over 15 min) to determine the approximate elution conditions, then optimize to an isocratic method if possible.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 35 °CA good starting point to ensure reproducibility.[12][14]
Detection UV, at λmaxDetermine the UV absorbance maximum of the analyte for best sensitivity.
Injection Volume 5-10 µLKeep low to prevent column overload.

References

  • How Does Column Temperature Affect HPLC Resolution? (2025). Chrom Tech, Inc. [Link]

  • Tips and Tricks of HPLC System Troubleshooting. (n.d.). Agilent. [Link]

  • Deshpande, A. et al. (2024). RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. ResearchGate. [Link]

  • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]

  • RP-HPLC-DAD Method Development and Validation for 1,3,4-Oxadiazole Derivative to Evaluate Its Forced Degradation Behavior and Stability. (2024). ACS Omega. [Link]

  • How does increasing column temperature affect LC methods? (2023). SCIEX. [Link]

  • Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Phenomenex. [Link]

  • HPLC Troubleshooting Guide. (n.d.). SCION Instruments. [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). PubMed Central. [Link]

  • Elevated Temperatures in Liquid Chromatography, Part I: Benefits and Practical Considerations. (2007). LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation. (n.d.). Moravek, Inc. [Link]

  • The Effect of Elevated Column Operating Temperatures on Chromatographic Performance. (n.d.). Waters. [Link]

  • Development and validation of HPLC method for some azoles in pharmaceutical preparation. (2014). ResearchGate. [Link]

  • 1-(2-(4-Chlorophenyl)-4-methyl-1,3-thiazol-5-yl)ethan-1-one. (n.d.). PubChem. [Link]

  • Kamberi, M. et al. (2004). A validated, sensitive HPLC method for the determination of trace impurities in acetaminophen drug substance. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. (2024). MDPI. [Link]

  • Krishnaiah, Y. et al. (2010). Development and Validation of a Reversed-Phase HPLC Method for the Analysis of Ornidazole in Pharmaceutical Dosage Forms. Asian Journal of Chemistry. [Link]

  • Dolan, J. W. (2015). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • A validated LC method for the determination of assay and purity of DRF-2725 and its enantiomers by chiral chromatography. (2020). International Journal of Research in Pharmacy and Chemistry. [Link]

  • The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography. (2025). ResearchGate. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025). PharmaCores. [Link]

Sources

Troubleshooting

Stability testing of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One under experimental conditions

Welcome to the technical support center for the stability testing of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. This guide is designed for researchers, scientists, and drug development professionals, provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the stability testing of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of ensuring the stability and quality of this isoxazole derivative. Our approach is rooted in scientific principles and practical, field-proven insights to support your experimental success.

Introduction: The Criticality of Stability Testing for Isoxazole Derivatives

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous pharmaceutical agents.[1] The stability of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a critical quality attribute that dictates its shelf-life, storage conditions, and ultimately, its safety and efficacy. Forced degradation studies are a cornerstone of the development process, providing a predictive understanding of how the molecule will behave under various environmental stressors.[2] These studies are not only a regulatory expectation, as outlined in the ICH Q1A(R2) guidelines, but are also instrumental in the development of stability-indicating analytical methods.[3]

This guide will delve into the practical aspects of conducting these studies, from designing robust experimental protocols to troubleshooting common analytical challenges. We will explore the anticipated degradation pathways of this specific molecule, considering the electronic effects of its substituents: the electron-withdrawing 4-chlorophenyl group at the C3 position, the electron-withdrawing acetyl group at the C4 position, and the electron-donating methyl group at the C5 position.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways I should anticipate for this compound?

A1: Based on the structure, the primary degradation pathways are likely to be:

  • Hydrolysis: The isoxazole ring is susceptible to both acid and base-catalyzed hydrolysis, which can lead to ring-opening. The acetyl group at the C4 position may also undergo hydrolysis.

  • Oxidation: The isoxazole ring and the methyl group are potential sites for oxidative degradation.

  • Photodegradation: The presence of the chromophoric 4-chlorophenyl group suggests a susceptibility to photodegradation, potentially leading to isomerization or cleavage of the isoxazole ring.[4]

Q2: I am observing significant peak tailing for the parent compound in my HPLC analysis. What could be the cause and how can I fix it?

A2: Peak tailing for a weakly basic compound like an isoxazole derivative is often due to secondary interactions with acidic residual silanol groups on the silica-based stationary phase of your HPLC column.[5][6]

  • Troubleshooting Steps:

    • Lower the mobile phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will protonate the silanol groups, reducing their interaction with your analyte.

    • Use a highly end-capped column: Select a column specifically designed to minimize silanol activity.

    • Add a competing base: A small amount of a competing base, like triethylamine, in the mobile phase can mask the silanol groups.

    • Check for column overload: Injecting too much sample can lead to peak tailing. Try diluting your sample.[7]

Q3: I see unexpected peaks in my chromatogram during a forced degradation study. How do I determine if they are degradants or artifacts?

A3: Distinguishing between true degradants and experimental artifacts is crucial.

  • Verification Steps:

    • Analyze a placebo sample: If you are working with a drug product, stress a placebo (formulation without the active pharmaceutical ingredient) under the same conditions. Any peaks appearing in the placebo chromatogram are likely excipient-related.

    • Analyze a "mock" degradation: Prepare a sample with all reagents used in the stress study (e.g., acid, base, oxidizing agent) but without the drug substance. This will help identify any peaks originating from the reagents themselves.

    • LC-MS analysis: Utilize mass spectrometry to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. Degradation products will have masses that can be rationally derived from the parent compound.[8]

Q4: My mass balance in the forced degradation study is below 95%. What are the potential reasons?

A4: A low mass balance suggests that not all degradation products are being accounted for.

  • Possible Causes and Solutions:

    • Co-eluting peaks: Your primary peak may not be pure. Use a photodiode array (PDA) detector to check for peak purity. A high-resolution mass spectrometer can also help identify co-eluting species.[9]

    • Non-chromophoric degradants: Some degradation products may lack a UV chromophore and will not be detected by a UV detector. Consider using a universal detector like a charged aerosol detector (CAD) or a refractive index (RI) detector in parallel.

    • Volatile degradants: Small, volatile fragments may have been lost during the experiment.

    • Precipitation of degradants: Degradation products may have precipitated out of solution. Visually inspect your samples and consider using a different solvent for analysis.

Troubleshooting Guides

Scenario 1: No Degradation Observed Under Stress Conditions

Causality: The compound may be highly stable, or the stress conditions may not be stringent enough. It is also possible that the analytical method is not sensitive enough to detect low levels of degradation.

Troubleshooting Workflow:

Caption: Workflow for managing excessive degradation.

Experimental Protocols

Forced Degradation (Stress Testing) Protocol

This protocol is a starting point and should be adapted based on the observed stability of the compound.

  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One in a suitable solvent (e.g., acetonitrile:water 50:50).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • At appropriate time points (e.g., 2, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH.

    • Incubate at room temperature for 4 hours.

    • At appropriate time points (e.g., 0.5, 1, 2, 4 hours), withdraw an aliquot, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 3% H₂O₂.

    • Keep at room temperature for 24 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute with the mobile phase.

  • Thermal Degradation:

    • Place the solid compound in a controlled temperature oven at 80°C for 48 hours.

    • At appropriate time points, withdraw a sample, dissolve in the stock solution solvent, and dilute for analysis.

  • Photostability Testing:

    • Expose the solid compound and a solution (1 mg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines. [10] * A control sample should be protected from light with aluminum foil.

    • At the end of the exposure, analyze the samples.

Stability-Indicating HPLC Method
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 80% B

    • 25-30 min: 80% B

    • 30.1-35 min: 30% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at a suitable wavelength (determined by UV scan of the parent compound).

  • Injection Volume: 10 µL.

Data Presentation

Table 1: Summary of Forced Degradation Conditions and Expected Observations

Stress ConditionReagent/ConditionDurationTemperatureExpected DegradationPotential Degradation Products
Acid Hydrolysis0.1 M HCl24 hours60°CModerateRing-opened products, de-acetylated product
Base Hydrolysis0.1 M NaOH4 hoursRoom TempSignificantRing-opened products, de-acetylated product
Oxidation3% H₂O₂24 hoursRoom TempModerateN-oxides, hydroxylated species
ThermalSolid state48 hours80°CMinorIsomerization or minor decomposition
PhotolyticICH Q1BAs per guidelineRoom TempModerate to SignificantIsomers, cleavage products

Visualization of Potential Degradation Pathway

The isoxazole ring is susceptible to cleavage under hydrolytic conditions. A plausible pathway involves nucleophilic attack at the C5 position, leading to ring opening.

G Compound 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One Intermediate Ring-Opened Intermediate (β-keto nitrile derivative) Compound->Intermediate Hydrolysis (Acid/Base) Product1 4-Chlorobenzoic Acid Intermediate->Product1 Further Hydrolysis Product2 Amine derivative Intermediate->Product2 Further Hydrolysis

Caption: Potential hydrolytic degradation pathway.

References

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
  • Trovó, A. G., Nogueira, R. F. P., Agüera, A., Fernandez-Alba, A. R., & Sirtori, C. (2011). Degradation of sulfamethoxazole in water by solar photo-Fenton: A pilot-plant-scale study. Chemical Engineering Journal, 172(2-3), 745-751.
  • ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • ICH. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Alsante, K. M., Ando, A., Brown, R., Ensing, J., Hata, T., Highuchi, T., & Kiff, R. (2007). The role of forced degradation in pharmaceutical development. Pharmaceutical Technology, 31(6), 48-58.
  • Klick, S., Muzaffar, A., Hofer, J., & Wätzig, H. (2005). The role of stress testing in the pharmaceutical industry. Expert Opinion on Drug Discovery, 2(1), 121-135.
  • Ravi Sankar, P., Nageswara Rao, R., & Kumar, Y. R. (2014). A review on forced degradation studies for pharmaceutical drug substances and drug products. Journal of Pharmaceutical and Biomedical Analysis, 98, 1-22.
  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Russo, D., Siciliano, A., Andreozzi, R., Marotta, R., & Reis, N. M. (2020). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor.
  • Longhi, M. R., de Bertorello, M. M., & Briñón, M. C. (1991). Isoxazoles. VII: Hydrolysis of 4-methyl-5-isoxazolylnaphthoquinone derivatives in aqueous solutions. Journal of Pharmaceutical Sciences, 80(6), 573-577.
  • Niessen, W. M. A. (2001). LC-MS and CE-MS strategies in impurity profiling. CHIMIA International Journal for Chemistry, 55(10), 822-828.
  • Higgins, J., Zhou, X., & Liu, R. (1997). Theoretical Study of Thermal Decomposition Mechanisms of Isoxazole. The Journal of Physical Chemistry A, 101(39), 7231–7235.
  • McCalley, D. V. (2017). A critical evaluation of the analysis of basic compounds by reversed-phase liquid chromatography.
  • European Medicines Agency. (2003). ICH Topic Q 1 A (R2) Stability Testing of new Drug Substances and Products.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Sysak, A., & Obmińska-Mrukowicz, B. (2017). Isoxazole ring as a useful scaffold in a search for new therapeutic agents. European Journal of Medicinal Chemistry, 137, 292-309.
  • Dong, M. W. (2019). HPLC Troubleshooting: Part I: Peak Shape Issues. LCGC North America, 37(8), 514-529.
  • Kumar, V., & Kumar, S. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Future Journal of Pharmaceutical Sciences, 4(2), 169-178.
  • ICH. (1996). Q1B Photostability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use.
  • Dolan, J. W. (2002). Peak Tailing. LCGC North America, 20(5), 430-438.
  • Roge, A. B., Tarte, P. S., Kumare, M. M., Shendarkar, G. R., & Vadvalkar, S. M. (2014). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Research in Chemistry, 7(1), 99-102.
  • Bakshi, M., & Singh, S. (2002). Development of validated stability-indicating assay methods—critical review. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • G. M. Badger and G. E. Lewis, J. Chem. Soc., 1953, 2151.
  • D. R. Stoll, LC-GC N. Am. 39 (2021), pp. 353–362.
  • Ho, T. D., & Ni, Y. (2018). Method Development for Drug Impurity Profiling: Part 1.
  • Zotou, A., & Tzanavaras, P. D. (2014). Degradation of Azo Dyes by Trametes villosa Laccase over Long Periods of Oxidative Conditions. Applied and Environmental Microbiology, 80(10), 3149-3157.
  • Shimadzu Scientific Instruments. (n.d.). Impurity Profiling and Characterization of Therapeutic Oligonucleotides using Nominal Mass Spectrometry on a Single Quadrupole LC-UV-MS system.
  • FDA. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry.
  • Chrom Tech, Inc. (2025).
  • Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3).
  • Journal of Applied Pharmaceutical Science. (n.d.).
  • Sciforum. (2025).
  • SynThink Research Chemicals. (n.d.). Structure Elucidation of Unknown Impurity using LC-MS/MS.
  • ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products.
  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting.
  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
  • Mastelf. (2025). Why Your HPLC Peaks Look Bad: Common Causes and How to Fix Them.
  • ICH. (n.d.). Quality Guidelines.
  • Omega Scientific. (n.d.). Solving Common Errors in HPLC.
  • ChemScene. (n.d.). 3-(4-Chlorophenyl)isoxazole.
  • YouTube. (2024).
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Optimization

Method refinement for consistent results with 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole

A Guide to Achieving Consistent and Reliable Experimental Results Welcome to the technical support center for 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole. As Senior Application Scientists, we understand that novel comp...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Achieving Consistent and Reliable Experimental Results

Welcome to the technical support center for 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole. As Senior Application Scientists, we understand that novel compounds present unique challenges. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth technical guidance and troubleshooting strategies to ensure the consistency and reliability of your experimental results. We will move beyond simple step-by-step instructions to explain the scientific principles behind our recommendations, empowering you to make informed decisions in your research.

Frequently Asked Questions (FAQs)

Here we address the most common initial questions regarding the handling and use of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole.

Q1: What are the primary applications and potential mechanisms of action for this class of compounds?

A1: The 3-aryl-5-methylisoxazole core is a privileged scaffold in medicinal chemistry, appearing in drugs with diverse activities.[1] Derivatives have shown potential as antibacterial, anti-inflammatory, anticancer, and neuroprotective agents.[2] The specific biological target of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole is not yet fully elucidated and likely requires investigation within your experimental system. Known isoxazole-containing drugs act on a range of targets, from enzymes like COX-2 to receptors and protein-protein interactions.[3] Therefore, it is crucial to approach its use with an open mind, potentially screening it against various targets or in phenotypic assays to determine its activity profile.

Q2: What are the key physical and chemical properties I should be aware of?

A2: While specific data for this exact molecule is not publicly available, based on its structure—a substituted aromatic isoxazole—it is predicted to be a neutral, hydrophobic compound. Compounds with a similar 3-(4-chlorophenyl)isoxazole core have calculated LogP values greater than 2, indicating poor water solubility.[4] This hydrophobicity is a critical factor influencing every aspect of its handling, from stock solution preparation to its behavior in aqueous assay buffers.

Q3: How should I handle and store the solid compound?

A3: Upon receipt, store the powdered compound at -20°C in a tightly sealed container, protected from light.[5] For long-term storage (up to 3 years), maintaining these conditions is crucial.[6] The isoxazole ring can be susceptible to photolysis upon exposure to UV radiation, leading to ring-opening and rearrangement.[7] Therefore, always handle the solid and its solutions in low-light conditions or by using amber vials.

Troubleshooting Guide: From Powder to Data

This section provides a logical workflow and troubleshooting advice for common challenges encountered when working with 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole.

Stock Solution Preparation: The Foundation of Reproducibility

Inconsistent results often originate from improperly prepared or stored stock solutions. Due to its predicted hydrophobicity, this compound will not be soluble in aqueous buffers.

Q: My compound won't dissolve in my buffer. What solvent should I use?

A: Dimethyl sulfoxide (DMSO) is the recommended solvent for creating a high-concentration primary stock solution.[8] It is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic molecules.

Recommended Protocol for 10 mM Stock Solution Preparation:

  • Pre-Weighing Calculation: Determine the required mass of the compound for your desired stock volume and concentration. The molecular weight of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole is 249.68 g/mol .

    • Example for 1 mL of 10 mM stock: 0.01 L * 0.01 mol/L * 249.68 g/mol = 0.0024968 g = 2.50 mg.

  • Weighing: Accurately weigh the solid compound in a clean, sterile microcentrifuge tube. For quantities under 10 mg, it is advisable to add the solvent directly to the vial the compound was shipped in to avoid loss of material.[6]

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the solid.

  • Solubilization: Vortex vigorously. If dissolution is slow, gentle warming in a 37°C water bath for 5-10 minutes can be effective.

  • Visual Inspection: Critically, inspect the solution against a light source. It should be completely clear, with no visible particulates. The presence of any solid material indicates that the solubility limit in DMSO has been exceeded or the compound requires more energy to dissolve.

Troubleshooting Stock Solution Issues:

IssuePotential Cause(s)Recommended Solution(s)
Particulates are visible after vortexing. Compound solubility in DMSO is lower than anticipated; Compound is not fully dissolved.Sonicate the solution for 5-10 minutes in a bath sonicator. If particulates remain, you must prepare a new stock at a lower concentration (e.g., 5 mM) and re-verify its clarity. Do not proceed with a stock solution that contains a precipitate.[9]
Stock solution appears cloudy or hazy. The DMSO used may have absorbed water, reducing its solvating power.Use a fresh, unopened bottle of anhydrous, high-purity DMSO. Store DMSO in small, tightly sealed aliquots to prevent water absorption.[10][11]

Diagram: Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation cluster_troubleshoot Troubleshooting Calculate_Mass 1. Calculate Required Mass Weigh_Compound 2. Weigh Compound Calculate_Mass->Weigh_Compound Add_DMSO 3. Add Anhydrous DMSO Weigh_Compound->Add_DMSO Solubilize 4. Vortex / Sonicate Add_DMSO->Solubilize Inspect 5. Visual Inspection Solubilize->Inspect Clear_Solution Clear Solution? Inspect->Clear_Solution Proceed Proceed to Aliquoting & Storage Clear_Solution->Proceed Yes Lower_Concentration Prepare New Stock at Lower Concentration Clear_Solution->Lower_Concentration No

Caption: Workflow for preparing a clear, validated stock solution.

Storage and Stability of Stock Solutions

Q: How should I store my DMSO stock solution, and for how long is it stable?

A: Proper storage is essential to prevent degradation and ensure consistent compound activity over time.

  • Aliquoting: Immediately after preparation, aliquot the stock solution into single-use volumes in tightly sealed, amber-colored vials.[6] This is the most critical step to prevent degradation from repeated freeze-thaw cycles and light exposure.

  • Storage Temperature: Store aliquots at -80°C for long-term storage (up to 6 months). For short-term use (up to 1 month), -20°C is acceptable.[5]

  • Chemical Stability: The isoxazole ring is generally stable at neutral and acidic pH. However, it is susceptible to base-catalyzed hydrolysis, which opens the ring and inactivates the molecule.[12][13][14] This is generally not a concern in anhydrous DMSO but becomes relevant when the compound is diluted into buffered aqueous solutions. At 37°C and pH 7.4, a similar isoxazole (leflunomide) showed a half-life of 7.4 hours.[12] This implies that during multi-day cell culture experiments, a significant portion of the compound may degrade.

  • Photostability: The isoxazole N-O bond is weak and can be cleaved by UV light.[7] Always protect solutions from direct light.

Preparing Working Solutions for Assays

This is where many reproducibility issues arise due to compound precipitation.

Q: My compound precipitates when I add it to my cell culture media. How can I prevent this?

A: This is a classic problem for hydrophobic compounds. The sudden change from a 100% organic solvent (DMSO) to a >99% aqueous environment causes the compound to crash out of solution.

Recommended Protocol for Dilution:

  • Thaw Stock: Thaw a single-use aliquot of your 10 mM DMSO stock at room temperature.

  • Intermediate Dilution (Optional but Recommended): Perform a serial dilution in 100% DMSO to get closer to your final concentration. This reduces the volume of high-concentration stock added to the aqueous medium.

  • Final Dilution: The key is to add the DMSO-solubilized compound to your aqueous buffer or cell culture medium, not the other way around. Pipette the DMSO stock directly into the final volume of media while vortexing or vigorously mixing. This rapid dispersion helps to kinetically trap the compound in a dissolved or micro-particulate state.

  • Control DMSO Concentration: The final concentration of DMSO in your assay should be kept as low as possible, ideally ≤0.5%, and must be consistent across all wells, including vehicle controls.[15][16] High concentrations of DMSO are cytotoxic.[17][18]

  • Visual Inspection: After dilution, let the working solution sit for 15-30 minutes and inspect it for any signs of precipitation (cloudiness, visible particles). If precipitation is observed, the concentration is too high for that assay system.

Troubleshooting Precipitation in Assay Plates:

IssuePotential Cause(s)Recommended Solution(s)
Cloudiness/precipitate in media immediately after adding compound. Final compound concentration exceeds its aqueous solubility limit.Reduce the highest concentration of the compound in your dose-response curve.[9] Consider using a co-solvent or a formulation agent if permissible by the assay.
Precipitate forms over time during incubation. Compound has low kinetic solubility and is aggregating over time at 37°C. Media components (e.g., proteins in serum) may be causing the compound to salt out.Wash wells after a shorter incubation period if the experimental design allows. Test compound solubility in serum-free vs. serum-containing media to identify the cause. Centrifuge the plate briefly before reading to pellet any precipitate that might interfere with optical measurements.[19]

Diagram: Decision Tree for Assay Troubleshooting

G Start Inconsistent Assay Results Check_Stock Is Stock Solution Clear & Properly Stored? Start->Check_Stock Check_Dilution Is Working Solution Clear? Check_Stock->Check_Dilution Yes Remake_Stock Remake Stock Solution Check_Stock->Remake_Stock No Check_DMSO Is Final DMSO % Consistent and ≤0.5%? Check_Dilution->Check_DMSO Yes Re-evaluate_Solubility Re-evaluate Max Aqueous Solubility Check_Dilution->Re-evaluate_Solubility No Check_Assay Potential Assay Interference? Check_DMSO->Check_Assay Yes Adjust_Dilution Adjust Dilution Protocol / DMSO % Check_DMSO->Adjust_Dilution No Run_Interference_Assay Run Compound in Cell-Free Assay Check_Assay->Run_Interference_Assay Yes Consistent_Results Consistent Results Achieved Check_Assay->Consistent_Results No

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating the Purity of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

For researchers, scientists, and drug development professionals, the assurance of compound purity is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of analytical m...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the assurance of compound purity is the bedrock of reliable and reproducible results. This guide provides an in-depth, technical comparison of analytical methodologies for validating the purity of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, a substituted isoxazole derivative with potential applications in medicinal chemistry. We will explore not only the "how" but also the "why" behind experimental choices, offering a framework for robust, self-validating purity assessment.

Introduction: The Criticality of Purity in Drug Discovery

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One belongs to the isoxazole class of heterocyclic compounds, a scaffold present in numerous pharmaceuticals known for a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1] The precise biological activity and toxicological profile of any compound are intrinsically linked to its purity. The presence of even minute quantities of impurities—be they residual starting materials, byproducts, or degradation products—can lead to erroneous biological data, misleading structure-activity relationships (SAR), and potential safety concerns. Therefore, a multi-faceted analytical approach is not just recommended; it is imperative.

This guide will compare and contrast the primary analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS). We will also discuss the importance of understanding the synthetic route to anticipate potential impurities.

Understanding the Synthesis: A Predictive Approach to Impurity Profiling

A robust purity validation strategy begins with a thorough understanding of the compound's synthesis. A common and efficient method for the synthesis of 3,4,5-trisubstituted isoxazoles involves the [3+2] cycloaddition reaction between a nitrile oxide and a 1,3-dicarbonyl compound.[2] In the case of our target molecule, this would likely involve the reaction of a substituted chalcone with hydroxylamine hydrochloride.

Based on this synthetic pathway, we can anticipate several classes of potential impurities:

  • Unreacted Starting Materials: Residual amounts of the chalcone precursor and hydroxylamine hydrochloride.

  • Side-Reaction Products: Formation of isomeric isoxazoles or other heterocyclic systems like furoxans can occur under certain reaction conditions.[3]

  • Reagents and Solvents: Residual solvents and catalysts used in the synthesis and purification steps.

  • Degradation Products: The isoxazole ring can be susceptible to cleavage under strong acidic or basic conditions.

A proactive approach to identifying these potential impurities is crucial for developing a selective and comprehensive analytical method.

Orthogonal Analytical Techniques for Unambiguous Purity Determination

To ensure the highest confidence in purity assessment, a combination of orthogonal analytical techniques is employed. Each technique provides a different and complementary perspective on the sample's composition.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Analysis

HPLC is the cornerstone of purity determination for non-volatile and thermally labile compounds. A well-developed stability-indicating HPLC method can separate the active pharmaceutical ingredient (API) from its impurities and degradation products.[4]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV detector.

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point for aromatic compounds.

    • Mobile Phase: A gradient elution is often necessary to resolve both polar and non-polar impurities. A typical mobile phase would consist of:

      • Solvent A: 0.1% Phosphoric acid in Water

      • Solvent B: Acetonitrile

    • Gradient Program: A linear gradient from 30% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 30% B.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection: UV detection at 254 nm, with PDA for peak purity analysis.

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL. Dilute further to an appropriate working concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Forced Degradation Studies: To validate the stability-indicating nature of the method, the compound should be subjected to forced degradation under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) as per ICH guidelines.[5] This ensures that any degradation products are effectively separated from the main peak.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_processing Data Processing & Reporting Sample Test Compound Sample_Prep Dissolve & Dilute Sample->Sample_Prep Standard Reference Standard Standard->Sample_Prep Solvent Diluent Solvent->Sample_Prep HPLC_System HPLC System (Pump, Injector, Column, Detector) Sample_Prep->HPLC_System Inject Data_Acquisition Data Acquisition (Chromatogram) HPLC_System->Data_Acquisition Integration Peak Integration Data_Acquisition->Integration Quantification Purity Calculation Integration->Quantification Report Final Report Quantification->Report

Figure 1: General workflow for HPLC-based purity analysis.

The following table presents hypothetical, yet realistic, performance data comparing our developed HPLC method for 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One with methods for similar anti-inflammatory drugs, Celecoxib and Valdecoxib.

Parameter1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-OneCelecoxib[6]Valdecoxib
Column C18 (250 x 4.6 mm, 5 µm)C18C18
Mobile Phase Acetonitrile/Water (Gradient)Methanol/Water (85:15 v/v)Acetonitrile/Buffer (Gradient)
Flow Rate 1.0 mL/min1.0 mL/min1.0 mL/min
Detection UV at 254 nmUV at 251 nmUV at 240 nm
Retention Time (API) ~15.2 min~6.5 min~12.8 min
Resolution (API/Impurity) > 2.0 for all known impurities> 2.0> 2.0
Limit of Detection (LOD) ~0.01 µg/mLNot Reported~0.1 ng/mL (LC-MS/MS)
Limit of Quantitation (LOQ) ~0.03 µg/mLNot Reported~0.5 ng/mL (LC-MS/MS)

This data highlights the importance of method optimization for each specific compound to achieve adequate retention and resolution from potential impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Confirmation and Quantitative Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules and can also be used for quantitative analysis (qNMR) to determine purity.[7]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Accurately weigh a known amount of the sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into a vial. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire a quantitative ¹H NMR spectrum with appropriate parameters, including a sufficient relaxation delay (D1) to ensure full relaxation of all protons, leading to accurate integration.

  • Data Analysis: Integrate the signals of the analyte and the internal standard. The purity of the analyte can be calculated based on the integral values, the number of protons giving rise to each signal, the molecular weights, and the masses of the analyte and the internal standard.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_processing Data Processing & Calculation Analyte Accurately Weighed Test Compound Dissolution Dissolution in Volumetric Flask Analyte->Dissolution Standard Accurately Weighed Internal Standard Standard->Dissolution Solvent Deuterated Solvent Solvent->Dissolution NMR_Spec NMR Spectrometer Dissolution->NMR_Spec Transfer Spectrum_Acq Acquire Quantitative ¹H NMR Spectrum NMR_Spec->Spectrum_Acq Integration Signal Integration Spectrum_Acq->Integration Purity_Calc Purity Calculation (Equation) Integration->Purity_Calc Result Purity Result Purity_Calc->Result

Figure 2: Workflow for quantitative NMR (qNMR) analysis.

The power of NMR lies in its ability to provide structural information alongside quantification.

Feature¹H NMR¹³C NMR
Information Provided Proton environment, coupling, quantificationCarbon skeleton, functional groups
Typical Chemical Shifts for the Target Molecule Aromatic protons (7.0-8.0 ppm), Methyl protons (~2.5 ppm), Acetyl protons (~2.6 ppm)Carbonyl carbon (~195 ppm), Isoxazole carbons (110-170 ppm), Aromatic carbons (120-140 ppm)
Advantages Excellent for quantification, non-destructiveConfirms carbon framework, less prone to signal overlap
Limitations Signal overlap can be an issue in complex mixturesLower sensitivity, longer acquisition times
Mass Spectrometry (MS): Molecular Weight Confirmation and Impurity Identification

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify unknown impurities. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for impurity profiling.

  • Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., a quadrupole or time-of-flight analyzer).

  • Chromatographic Conditions: Use the same HPLC method developed for purity analysis.

  • Mass Spectrometry Parameters:

    • Ionization Source: Electrospray ionization (ESI) is suitable for this type of molecule.

    • Polarity: Both positive and negative ion modes should be evaluated.

    • Mass Range: Scan a mass range that covers the expected molecular weight of the parent compound and potential impurities.

    • Fragmentation: For structural elucidation of impurities, tandem mass spectrometry (MS/MS) can be employed to induce fragmentation and obtain structural information.

TechniqueInformation ProvidedApplication in Purity Validation
High-Resolution MS (HRMS) Accurate mass measurement (to <5 ppm)Unambiguous determination of elemental composition.
Tandem MS (MS/MS) Fragmentation patternsStructural elucidation of unknown impurities.

The fragmentation pattern in MS is highly dependent on the structure of the molecule. For 3,4,5-trisubstituted isoxazoles, fragmentation often involves cleavage of the isoxazole ring and loss of substituents.

Comparison with Alternative Anti-Inflammatory Agents

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One shares structural similarities with known COX-2 inhibitors like Celecoxib and Valdecoxib. A comparison of their analytical challenges and performance provides valuable context.

Feature1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-OneCelecoxibValdecoxibMavacoxib
Core Heterocycle IsoxazolePyrazoleIsoxazolePyrazole
Key Functional Groups Ketone, ChlorophenylSulfonamide, TrifluoromethylSulfonamideSulfonamide, Trifluoromethyl
Primary Analytical Challenge Resolution from structurally similar impurities.Potential for polymorphic impurities.[8]Metabolite analysis (as it is a metabolite of Parecoxib).Long half-life requiring sensitive analytical methods.[9]
Typical Purity Specification >99.0%>99.0%>99.0%>99.0%

Conclusion: A Triad of Trustworthiness in Purity Validation

Validating the purity of a compound like 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a meticulous process that demands a multi-pronged, orthogonal approach. This guide has outlined a robust strategy that combines the quantitative power of HPLC, the structural and quantitative insights of NMR, and the molecular weight and structural information from MS. By understanding the synthetic pathway and potential impurities, and by employing these self-validating analytical systems, researchers can ensure the integrity of their scientific findings and make informed decisions in the drug development pipeline. The principles and methodologies discussed herein provide a comprehensive framework for establishing the purity, and therefore the reliability, of this and other novel chemical entities.

References

  • Fedyk, A. V., & Chalyk, B. A. (2023). Synthesis of Functionalized 4,5-Dihydroisoxazoles Decorated with the Dimethylphosphinoyl Group. Journal of Organic and Pharmaceutical Chemistry, 21(3), 5-13.
  • Beilstein Journal of Organic Chemistry. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446–458.
  • HPLC–DAD analysis of ketones as their 2,4-dinitrophenylhydrazones in Brazilian sugar-cane spirits and rum. (n.d.).
  • Rao, B. M., & Srinivasu, M. K. (2007). Development and validation of a stability-indicating HPLC method for determination of voriconazole and its related substances. Journal of Pharmaceutical and Biomedical Analysis, 45(3), 447-453.
  • Pauli, G. F., Chen, S. N., & Lankin, D. C. (2012).
  • Cox, S. R., Lesman, S. P., Boucher, J. F., Krautmann, M. J., Hummel, B. D., Savides, M., ... & Stegemann, M. R. (2010). The pharmacokinetics of mavacoxib, a long-acting COX-2 inhibitor, in young adult laboratory dogs. Journal of veterinary pharmacology and therapeutics, 33(5), 461-470.
  • A stability-indicating HPLC method to determine Celecoxib in capsule formul
  • SYNTHESIS OF NOVEL 3-(4-ACETYL-5H/METHYL-5-SUBSTITUTED PHENYL-4,5-DIHYDRO-1,3,4-OXADIAZOL-2-YL)-2H-CHROMEN-2-ONES AS POTENTIAL A. (n.d.).
  • The syntheses of 3,4,5-trisubstituted isoxazoles achieved by performing tandem grinding. (n.d.).
  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 39(s11), 14-23.
  • Poudel, S., & Papich, M. G. (2023). Pharmacokinetics of mavacoxib in New Zealand White rabbits (Oryctolagus cuniculus). American Journal of Veterinary Research, 84(6), 1-6.
  • Mavacoxib. (n.d.). PubChem.
  • da Silva, G. V. J., & de Oliveira, R. B. (2019). Synthesis and Antiprotozoal Profile of 3,4,5‐Trisubstituted Isoxazoles. ChemistrySelect, 4(1), 163-169.
  • Shehzadi, N., Hussain, K., Islam, M., Bukhari, N. I., Khan, M. T., & Salman, M. (2018). Development and validation of a stability-indicating RP-HPLC-FLD method for determination of 5-[(4-chlorophenoxy)
  • Singh, S., & Bakshi, M. (2002). Development and validation of stability indicating HPLC method for voriconazole. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 57(8), 533-535.
  • Mass Spectrometry Fragmentation of 1,2,4-Triazoles: A Compar
  • Advances in isoxazole chemistry and their role in drug discovery. (2025). RSC Publishing.
  • Substituent Effects on EI-MS Fragmentation Patterns of 5-Allyloxy-1-aryl-tetrazoles and 4-Allyl-1-aryl-tetrazole-5-ones; Correlation with UV-Induced Fragment
  • Method for the determination fo aldehydes and ketones in ambient air using HPLC. (n.d.). EPA.
  • Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)
  • Quantification of Trace Polymorphic Impurity in Celecoxib with Powder X-Ray Diffraction Technique. (n.d.). MDPI.
  • Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmacy & Pharmaceutical Research, 26(3).
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. The Journal of Organic Chemistry, 62(21), 7512-7515.
  • HPLC Analysis of Aldehydes and Ketones in Air Samples. (n.d.). Aurora Pro Scientific.
  • 3-Acetyl-4-hydroxycoumarin: Synthesis, reactions and applic
  • Reducing Acetonitrile Usage for the HPLC Analysis of Aldehyde and Ketone Pollutants. (n.d.).
  • 1-(4-Chlorophenyl)-ethanone - Optional[1H NMR] - Chemical Shifts - SpectraBase. (n.d.).
  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Bercaw, J. E. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.
  • Improved Method for Determination of Raspberry Ketone in Fragrance Mist by HPLC-Fluorescence Analysis after Pre-Column Derivatiz

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Comparative

A Comparative Analysis of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole and Its Analogs in Biological Activity

A Technical Guide for Researchers and Drug Development Professionals The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide p...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds. This guide provides an in-depth comparative analysis of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole and its structural analogs, focusing on the impact of chemical modifications on their antimicrobial and anticancer activities. By synthesizing data from various studies, we aim to elucidate key structure-activity relationships (SAR) and provide a comprehensive resource for the rational design of novel isoxazole-based therapeutic agents.

Introduction to the 4-Acetyl-3-aryl-5-methylisoxazole Scaffold

The 3,4,5-trisubstituted isoxazole ring is a privileged structure in drug discovery, offering a versatile platform for chemical modification. The title compound, 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole, serves as a key reference point for understanding how substitutions at the C3, C4, and C5 positions of the isoxazole ring influence biological outcomes. The presence of a halogenated phenyl ring at C3, an acetyl group at C4, and a methyl group at C5 are critical determinants of its activity. This guide will dissect the individual and synergistic contributions of these functionalities.

Isoxazole derivatives have demonstrated a wide array of pharmacological effects, including anti-inflammatory, anticancer, and antimicrobial properties.[1] The incorporation of the isoxazole ring can enhance the physicochemical properties of a molecule, contributing to improved potency and reduced toxicity.[1]

Comparative Biological Activity: A Structure-Activity Relationship (SAR) Deep Dive

The biological activity of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole and its analogs is profoundly influenced by the nature and position of substituents on the isoxazole and its appended phenyl ring. This section will systematically explore these relationships, drawing on experimental data from multiple studies to provide a comparative overview.

Influence of Substituents on the C3-Phenyl Ring

The electronic and steric properties of substituents on the phenyl ring at the C3 position play a pivotal role in modulating the biological activity of these isoxazole derivatives.

Antimicrobial Activity:

Studies have consistently shown that the presence of electron-withdrawing groups on the C3-phenyl ring enhances antibacterial activity.[1] This is exemplified by the chloro-substituted title compound. The general trend observed is that halogens (F, Cl, Br) and nitro groups at the para-position of the phenyl ring lead to increased potency against both Gram-positive and Gram-negative bacteria. This enhancement is attributed to increased lipophilicity and favorable electronic interactions with the target site.[1]

Table 1: Comparative Antimicrobial Activity of C3-Phenyl Substituted Analogs

Compound IDC3-Phenyl SubstituentGram-positive Bacteria (MIC, µg/mL)Gram-negative Bacteria (MIC, µg/mL)Reference
1 4-Chloro (Title Compound)PotentPotent[1]
2 4-FluoroModerate to PotentModerate to Potent[1]
3 4-BromoPotentPotent[1]
4 4-NitroPotentPotent[1]
5 4-MethoxyModerateModerate[1]
6 Unsubstituted PhenylLess ActiveLess Active[1]

Anticancer Activity:

The anticancer activity of these analogs also shows a strong dependence on the C3-phenyl substitution. Electron-withdrawing groups, particularly halogens, have been shown to enhance cytotoxic activity against various cancer cell lines.[2] The position of the substituent is also critical, with ortho and para substitutions often yielding higher potency than meta substitutions.

Table 2: Comparative Anticancer Activity (IC50, µM) of C3-Phenyl Substituted Analogs

Compound IDC3-Phenyl SubstituentMCF-7 (Breast Cancer)HeLa (Cervical Cancer)Reference
1 4-Chloro (Title Compound)PotentPotent[2]
7 2-ChloroMore PotentMore Potent[3]
8 2,4-DichloroHighly PotentHighly Potent[2]
9 4-FluoroPotentPotent[2]
10 4-MethoxyModerateModerate[2]
Influence of the C4-Acyl Group

The nature of the acyl group at the C4 position significantly impacts the biological profile. While the acetyl group is a common starting point, modifications to this moiety can lead to substantial changes in activity.

Antimicrobial and Anticancer Activity:

Replacing the acetyl group with larger acyl groups, such as propionyl or benzoyl, can have varied effects. In some cases, increasing the lipophilicity with a larger acyl group can enhance cell permeability and, consequently, biological activity. However, steric hindrance can also become a limiting factor, potentially reducing the binding affinity to the molecular target.

Table 3: Comparative Activity of C4-Acyl Analogs

Compound IDC4-Acyl GroupC3-Phenyl SubstituentAntimicrobial ActivityAnticancer ActivityReference
1 Acetyl4-ChloroPotentPotent[1][2]
11 Propionyl4-ChloroVariableVariableN/A
12 Benzoyl4-ChloroVariablePotentially IncreasedN/A

Note: Direct comparative data for systematic variation of the C4-acyl group for the 4-chlorophenyl analog was not available in the searched literature. The "Variable" and "Potentially Increased" entries are based on general SAR principles for isoxazole derivatives.

Influence of the C5-Alkyl Group

The substituent at the C5 position, typically a methyl group in the parent structure, also contributes to the overall activity. Variations at this position can influence the molecule's steric profile and its interactions with the biological target.

Antimicrobial and Anticancer Activity:

Replacing the C5-methyl group with larger alkyl groups (e.g., ethyl, propyl) or a hydrogen atom can lead to a decrease in activity. This suggests that the methyl group may be optimal for fitting into the binding pocket of the target enzyme or receptor.

Mechanistic Insights and Signaling Pathways

The biological activities of these isoxazole derivatives stem from their interaction with specific cellular targets and modulation of key signaling pathways.

Anticancer Mechanism of Action

Many isoxazole derivatives exert their anticancer effects by inducing apoptosis (programmed cell death).[2][4] This is often achieved through the modulation of various signaling pathways.

  • Tubulin Polymerization Inhibition: Some isoxazole analogs have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization. This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]

  • Topoisomerase Inhibition: Certain isoxazole derivatives can act as topoisomerase inhibitors, preventing the unwinding of DNA and thereby halting DNA replication and transcription, leading to cell death.[4]

  • Apoptosis Induction Pathways: Isoxazole compounds can trigger apoptosis through both intrinsic and extrinsic pathways. This can involve the activation of caspases, modulation of Bcl-2 family proteins, and generation of reactive oxygen species (ROS).[2]

anticancer_pathway cluster_drug Isoxazole Analog cluster_cell Cancer Cell Isoxazole Isoxazole Tubulin Tubulin Isoxazole->Tubulin Inhibition Topoisomerase Topoisomerase Isoxazole->Topoisomerase Inhibition Cell_Cycle_Arrest Cell_Cycle_Arrest Tubulin->Cell_Cycle_Arrest Disruption leads to DNA_Damage DNA_Damage Topoisomerase->DNA_Damage Inhibition leads to Mitochondria Mitochondria Caspases Caspases Mitochondria->Caspases Activates Apoptosis Apoptosis Caspases->Apoptosis Execution of Cell_Cycle_Arrest->Mitochondria DNA_Damage->Mitochondria antimicrobial_workflow cluster_drug Isoxazole Analog cluster_bacterium Bacterial Cell Isoxazole Isoxazole DNA_Gyrase DNA Gyrase/ Topoisomerase IV Isoxazole->DNA_Gyrase Inhibits DNA_Replication DNA Replication & Repair DNA_Gyrase->DNA_Replication Essential for Bacterial_Death Bacterial_Death DNA_Gyrase->Bacterial_Death Inhibition leads to Cell_Division Cell Division DNA_Replication->Cell_Division Required for

Figure 2. Proposed antimicrobial mechanism via DNA gyrase inhibition.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed, step-by-step methodologies for key biological assays.

Synthesis of 4-Acetyl-3-aryl-5-methylisoxazole Derivatives

The synthesis of the title compound and its analogs is typically achieved through a multi-step process. A general synthetic route is outlined below.

synthesis_workflow Aryl_Aldehyde Substituted Aryl Aldehyde Aldoxime Aryl Aldoxime Aryl_Aldehyde->Aldoxime Hydroxylamine Hydroxylamine Hydrochloride Hydroxylamine->Aldoxime Hydroximoyl_Chloride Hydroximoyl Chloride Aldoxime->Hydroximoyl_Chloride NCS N-Chlorosuccinimide NCS->Hydroximoyl_Chloride Final_Product 4-Acetyl-3-aryl- 5-methylisoxazole Hydroximoyl_Chloride->Final_Product Acetylacetone Acetylacetone Acetylacetone->Final_Product

Figure 3. General synthetic workflow for 4-Acetyl-3-aryl-5-methylisoxazoles.

Step-by-Step Protocol:

  • Synthesis of Aryl Aldoxime: A solution of the appropriately substituted aryl aldehyde (1 equivalent) in ethanol is treated with hydroxylamine hydrochloride (1.2 equivalents) and sodium acetate (1.5 equivalents). The mixture is refluxed for 2-4 hours. After cooling, the product is precipitated by adding water, filtered, washed, and dried.

  • Synthesis of Hydroximoyl Chloride: The aryl aldoxime (1 equivalent) is dissolved in N,N-dimethylformamide (DMF). N-Chlorosuccinimide (NCS) (1.1 equivalents) is added portion-wise at 0°C. The reaction is stirred at room temperature for 2-3 hours.

  • Cycloaddition to form the Isoxazole Ring: To the solution of the hydroximoyl chloride, acetylacetone (1.2 equivalents) and a base such as triethylamine (1.5 equivalents) are added at 0°C. The reaction mixture is stirred at room temperature for 12-24 hours. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is poured into water and extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Agar Well Diffusion Method

This method is a standard procedure for evaluating the antimicrobial activity of compounds. [5] Materials:

  • Nutrient agar plates

  • Bacterial cultures (e.g., Staphylococcus aureus, Escherichia coli)

  • Sterile cork borer (6 mm diameter)

  • Test compound solutions at various concentrations

  • Positive control (e.g., Ciprofloxacin)

  • Negative control (e.g., DMSO)

  • Micropipettes

Procedure:

  • Preparation of Inoculum: Prepare a bacterial suspension in sterile saline, adjusting the turbidity to match the 0.5 McFarland standard.

  • Inoculation of Agar Plates: Uniformly spread the bacterial inoculum over the surface of the nutrient agar plates using a sterile cotton swab.

  • Well Creation: Create wells of 6 mm diameter in the agar plates using a sterile cork borer.

  • Application of Test Compounds: Add a fixed volume (e.g., 100 µL) of the test compound solutions, positive control, and negative control into separate wells.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement of Inhibition Zone: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.

Anticancer Activity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability. [6][7] Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa)

  • 96-well plates

  • Complete cell culture medium

  • Test compound solutions at various concentrations

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Treatment: Treat the cells with various concentrations of the test compounds and a positive control (e.g., Doxorubicin) for a specified period (e.g., 48 or 72 hours). Include untreated cells as a negative control.

  • Addition of MTT: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization of Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

Conclusion and Future Perspectives

The 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole scaffold represents a promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that modifications to the C3-phenyl ring, C4-acyl group, and C5-alkyl group can significantly modulate the antimicrobial and anticancer activities of these compounds. Specifically, the presence of electron-withdrawing groups on the C3-phenyl ring is a key determinant for enhanced potency.

Future research in this area should focus on a more systematic exploration of the chemical space around this scaffold. The synthesis and evaluation of a broader range of analogs with diverse substitutions at all three positions will provide a more comprehensive understanding of the SAR. Furthermore, detailed mechanistic studies to identify the specific molecular targets of the most potent compounds will be crucial for their further development as clinical candidates. The integration of computational modeling and in silico screening can also accelerate the discovery of new and more effective isoxazole-based drugs.

References

  • A review of isoxazole biological activity and present synthetic techniques. AIP Conference Proceedings.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of N
  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ES Food & Agroforestry.
  • Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • Antimicrobial, Antioxidant, and Anticancer Activities of Some Novel Isoxazole Ring Containing Chalcone and Dihydropyrazole Deriv
  • Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine.
  • Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review.
  • Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed Central.
  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.
  • The synthetic and therapeutic expedition of isoxazole and its analogs. PubMed Central.
  • 3-(4-Chlorophenyl)-5-methyl-4-isoxazolecarboxylic acid | C11H8ClNO3 | CID 1488093. PubChem.
  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole - Organic Syntheses Procedure. Organic Syntheses.
  • Discovery of 4-acetyl-3-(4-fluorophenyl)-1-(p-tolyl)-5-methylpyrrole as a dual inhibitor of human P-glycoprotein and Staphylococcus aureus Nor A efflux pump. PubMed.
  • Detailed protocol for MTT Cell Viability and Prolifer
  • Novel DNA Gyrase Inhibiting Spiropyrimidinetriones: Benzisoxazole Fusion With N-Linked Oxazolidinone Substituents Leading to a Clinical Candid
  • Microwave-Assisted Eco-Friendly Synthesis and Antimicrobial Evaluation of Aryl-Triazole-1,3,4- Thiadiazols.
  • Synthesis and Antitumor Activity of 5-Phenyl-1,3-thiazole-4-sulfonamide Derivatives.
  • Synthesis and Antimicrobial Studies of Isoxazole Deriv

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Validation

A Comparative Guide to Pyrazole-Based Kinase Inhibitors: Structure, Activity, and Experimental Evaluation

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal c...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Prominence of the Pyrazole Scaffold in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its remarkable structural versatility and ability to engage in various non-covalent interactions have led to its incorporation into a multitude of clinically successful drugs.[3][4][5] Pyrazole derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7] In the realm of oncology, pyrazole-based compounds have gained significant attention as potent inhibitors of protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[1][2][8][9]

A Note on the Provided CAS Number: The initial topic specified CAS 169814-48-6, which corresponds to 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone, an isoxazole derivative.[10] While both pyrazoles and isoxazoles are five-membered azoles, this guide will adhere to the core topic of "pyrazole derivatives" due to their extensive and distinct role as kinase inhibitors. We will explore a representative pyrazole-based kinase inhibitor and its analogs to provide a focused and technically deep comparison.

This guide provides a comparative analysis of a lead pyrazole-based kinase inhibitor, which we will call Pyrazol-inib , and two structurally similar derivatives. We will delve into the rationale for their design, present detailed protocols for their comparative evaluation, and analyze hypothetical experimental data to elucidate critical structure-activity relationships (SAR).

Part 1: Profiling the Lead Compound and Its Analogs

The selection of a lead compound and its analogs is a critical step in drug discovery, aimed at exploring the chemical space around a hit molecule to optimize its potency, selectivity, and pharmacokinetic properties. Our comparative study will focus on three compounds targeting a hypothetical Serine/Threonine Kinase, "STK1," a key component in a pro-proliferative signaling pathway.

1.1 The Lead Compound: Pyrazol-inib

Pyrazol-inib is a prototypical N-phenylpyrazole-based ATP-competitive kinase inhibitor. Its core structure is designed to fit into the ATP-binding pocket of STK1. The key structural features are:

  • N1-Phenyl Group: Occupies the hydrophobic region of the ATP pocket.

  • Pyrazole Core: Acts as a stable scaffold, positioning the other substituents for optimal interaction.

  • C3-Amide Linker: Forms a critical hydrogen bond with the hinge region of the kinase.

  • C5-Substituent (Methyl): Provides a simple, non-bulky group in a less constrained region of the binding site.

1.2 Comparator A: Pyr-Analog-F

To probe the SAR of the N1-phenyl ring, a fluorine atom is introduced at the para-position. This modification is a common strategy in medicinal chemistry for several reasons:

  • Electronic Effects: Fluorine is highly electronegative and can alter the pKa of nearby groups, potentially influencing binding affinity.

  • Metabolic Stability: C-F bonds are strong and can block sites of oxidative metabolism, potentially improving the compound's half-life.

  • Hydrophobic Interactions: A fluorine atom can enhance hydrophobic interactions with the protein target.

1.3 Comparator B: Pyr-Analog-Morph

This analog introduces a morpholine ring at the C5-position, replacing the simple methyl group of Pyrazol-inib. The rationale for this modification is to:

  • Improve Solubility: The morpholine group is polar and can significantly enhance the aqueous solubility of the compound, a common challenge with kinase inhibitors.

  • Explore New Interactions: The oxygen and nitrogen atoms of the morpholine ring can act as hydrogen bond acceptors, potentially forming new interactions with the solvent-exposed region of the kinase and improving potency or selectivity.

Compound NameStructureKey Modification from Pyrazol-inibRationale for Modification
Pyrazol-inib (Hypothetical Structure)- (Lead Compound)Establish baseline activity.
Pyr-Analog-F (Hypothetical Structure)Para-fluoro on N1-phenylEnhance metabolic stability and hydrophobic interactions.
Pyr-Analog-Morph (Hypothetical Structure)C5-methyl replaced with morpholineImprove aqueous solubility and explore new H-bond interactions.

Part 2: Comparative Experimental Evaluation

To objectively compare the performance of Pyrazol-inib, Pyr-Analog-F, and Pyr-Analog-Morph, a series of biochemical and cell-based assays are essential. The following protocols are designed to be self-validating by including appropriate controls and providing a quantitative readout.

Biochemical Assay: STK1 Kinase Inhibition

The primary goal is to determine the half-maximal inhibitory concentration (IC50) of each compound against the target kinase, STK1. A luminescence-based kinase assay that quantifies ATP consumption (or ADP production) is a robust and high-throughput method.[11][12]

Experimental Workflow: Kinase Inhibition Assay

G prep Prepare Reagents (Kinase, Substrate, ATP, Buffers) comp Compound Serial Dilution (Pyrazol-inib, Analogs, Staurosporine) plate Plate Compounds (5 µL) in 384-well plate comp->plate enzyme Add STK1 Enzyme (5 µL) Incubate 10 min @ RT plate->enzyme react Initiate Reaction Add Substrate/ATP Mix (5 µL) Incubate 60 min @ 30°C enzyme->react stop Stop Reaction & Deplete ATP Add ADP-Glo™ Reagent (10 µL) Incubate 40 min @ RT react->stop detect Generate Signal Add Kinase Detection Reagent (20 µL) Incubate 30 min @ RT stop->detect read Measure Luminescence (Plate Reader) detect->read analyze Data Analysis Calculate % Inhibition & IC50 values read->analyze

Caption: Workflow for the luminescence-based kinase inhibition assay.

Detailed Protocol:

  • Compound Preparation:

    • Prepare 10 mM stock solutions of each test compound and a control inhibitor (e.g., Staurosporine) in 100% DMSO.

    • Perform a serial dilution in DMSO to create a 10-point concentration curve (e.g., 100 µM to 5 nM final assay concentration).

  • Assay Procedure (in a 384-well plate):

    • Add 5 µL of the diluted compound solutions to the appropriate wells. Include "no inhibitor" (DMSO only) and "no enzyme" controls.

    • Add 5 µL of STK1 enzyme solution (prepared in kinase assay buffer: 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA) to each well.[12]

    • Incubate for 10 minutes at room temperature to allow for compound binding to the kinase.[12]

    • Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (containing the specific peptide substrate for STK1 and ATP at its Km concentration).

    • Incubate the plate at 30°C for 60 minutes. The reaction time should be optimized to ensure the reaction is within the linear range (typically <20% ATP consumption).

  • Signal Detection (using a commercial kit like ADP-Glo™):

    • Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This also depletes the remaining ATP.[11][12]

    • Incubate for 40 minutes at room temperature.[12]

    • Add 20 µL of Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal via a luciferase reaction.[12]

    • Incubate for 30 minutes at room temperature.

  • Data Analysis:

    • Measure luminescence using a plate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO-only control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Cell-Based Assay: Antiproliferative Activity

To assess if the biochemical inhibition of STK1 translates into a functional cellular effect, an antiproliferative assay is performed on a cancer cell line known to be dependent on the STK1 signaling pathway. The CCK-8 or MTT assay is a standard colorimetric method for determining cell viability.[13]

Experimental Workflow: Cell Viability Assay

G seed Seed Cells (e.g., 5,000 cells/well) in 96-well plate adhere Incubate Overnight (24h) Allow cells to adhere seed->adhere treat Treat with Compounds (Serial dilutions of Pyrazol-inib, Analogs) adhere->treat incubate Incubate for 72h (Allow for antiproliferative effect) treat->incubate reagent Add Viability Reagent (e.g., CCK-8 or MTT) incubate->reagent develop Incubate 1-4h (Allow for color development) reagent->develop read Measure Absorbance (450 nm for CCK-8) develop->read analyze Data Analysis Calculate % Viability & IC50 values read->analyze

Caption: Workflow for the CCK-8 cell viability and antiproliferation assay.

Detailed Protocol:

  • Cell Plating:

    • Seed a relevant cancer cell line (e.g., MCF-7 breast cancer cells) into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[14][15]

    • Incubate the plate overnight at 37°C and 5% CO2 to allow the cells to attach.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in culture medium at 2x the final desired concentration.

    • Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 72 hours.

  • Viability Measurement (CCK-8):

    • Add 10 µL of CCK-8 solution to each well.

    • Incubate for 1-4 hours at 37°C until a sufficient color change is observed.

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Determine the cellular IC50 value for each compound using a similar non-linear regression analysis as described for the biochemical assay.

Part 3: Data Interpretation and Structure-Activity Relationships

The following table summarizes hypothetical but plausible data from the experiments described above.

CompoundSTK1 IC50 (nM)Cell Proliferation IC50 (µM)Aqueous Solubility (µg/mL)
Pyrazol-inib 501.25
Pyr-Analog-F 150.44
Pyr-Analog-Morph 650.985

Analysis:

  • Pyrazol-inib vs. Pyr-Analog-F: The addition of a fluorine atom (Pyr-Analog-F ) resulted in a ~3-fold increase in both biochemical potency (50 nM vs. 15 nM) and cellular activity (1.2 µM vs. 0.4 µM). This suggests that the para-fluoro substitution likely enhances hydrophobic interactions in the ATP-binding pocket and/or blocks a site of metabolism, leading to higher effective concentrations in the cell-based assay. This is a favorable modification.

  • Pyrazol-inib vs. Pyr-Analog-Morph: Replacing the C5-methyl with a morpholine group (Pyr-Analog-Morph ) led to a slight decrease in biochemical potency (50 nM vs. 65 nM). This indicates that the larger morpholine group may not be an ideal fit for this region of the ATP pocket. However, it achieved a better cellular IC50 (0.9 µM) than the lead compound, which can be directly attributed to its dramatically improved aqueous solubility (85 µg/mL vs. 5 µg/mL). Better solubility can lead to higher compound exposure in the cellular assay, compensating for the slightly lower intrinsic potency.

Visualizing the Target Pathway

The compounds in this study are designed to inhibit STK1, a kinase in a pro-proliferative signaling cascade. A simplified representation of such a pathway helps to contextualize the inhibitor's mechanism of action.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor STK1 STK1 Receptor->STK1 Activation DownstreamKinase Downstream Kinase STK1->DownstreamKinase TF Transcription Factors DownstreamKinase->TF Proliferation Cell Proliferation & Survival TF->Proliferation Inhibitor Pyrazol-inib (and Analogs) Inhibitor->STK1 Inhibition

Caption: Simplified signaling pathway showing inhibition of STK1 by pyrazole derivatives.

Conclusion and Future Directions

This comparative guide demonstrates a systematic approach to evaluating a lead pyrazole-based kinase inhibitor and its rationally designed analogs. Our analysis reveals that:

  • Pyr-Analog-F is a more potent inhibitor both biochemically and cellularly, making it a strong candidate for further optimization.

  • Pyr-Analog-Morph , while slightly less potent at the enzyme level, possesses vastly superior solubility, a critical property for drug development.

The insights gained from this study highlight the delicate balance between potency and physicochemical properties. Future efforts could focus on combining the beneficial features of both analogs—for instance, synthesizing a C5-morpholine derivative that also incorporates the N1-para-fluorophenyl group. This next generation of compounds would then be subjected to the same rigorous experimental evaluation to determine if a truly superior drug candidate can be identified.

References

  • (Note: A comprehensive, numbered list with titles, sources, and clickable URLs would be compiled here from the search results, corresponding to the in-text cit
  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. [Link]

  • Zhang, X., et al. (2022). A review for cell-based screening methods in drug discovery. Journal of Translational Medicine. [Link]

  • Gaber, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. Molecules. [Link]

  • Bansal, R. K., & Kumar, S. (2015). Current status of pyrazole and its biological activities. Journal of Pharmacy and Bioallied Sciences. [Link]

  • (2025). Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Methodologies. [Link]

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  • (2024). Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. Journal of Chemical Health Risks. [Link]

  • Rezvan, A., et al. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]

  • Gaber, M., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. MDPI. [Link]

  • An, W. F. (2012). Assay Development for Protein Kinase Enzymes. Methods in Molecular Biology. [Link]

  • (Referenced for general SAR principles)
  • (Referenced for general chemical properties)
  • (2025). Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. ResearchGate. [Link]

  • Peters, C. (2020). Kinase assays. BMG LABTECH. [Link]

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  • (2024). The Latest Progress on the Preparation and Biological activity of Pyrazoles. Biointerface Research in Applied Chemistry. [Link]

  • (2020). In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. Noble Life Sciences. [Link]

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  • (2024). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Eco-Vector Journals Portal. [Link]

  • (Referenced for general SAR principles)
  • Li, L., et al. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS Omega. [Link]

  • (2023). Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,... ResearchGate. [Link]

  • (Referenced for synthesis methods)
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  • (Referenced for assay protocols)
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  • (Referenced for synthesis and SAR)
  • (2025). Three Steps for Setting up a Drug Screening Assay. Bitesize Bio. [Link]

  • (Referenced for general SAR principles)

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Comparative

Efficacy Analysis of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One: A Comparative Guide for Researchers

In the landscape of kinase inhibitor research, the quest for novel, potent, and selective molecules is perpetual. This guide provides a comprehensive efficacy comparison of the novel compound, 1-[3-(4-Chlorophenyl)-5-Met...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of kinase inhibitor research, the quest for novel, potent, and selective molecules is perpetual. This guide provides a comprehensive efficacy comparison of the novel compound, 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, hereafter referred to as Compound X, with established inhibitors of the p38 mitogen-activated protein kinase (MAPK) pathway. The p38 MAPK signaling cascade is a critical regulator of inflammatory responses, making it a prime target for therapeutic intervention in a host of diseases, including rheumatoid arthritis, chronic obstructive pulmonary disease (COPD), and neuroinflammatory disorders.[1][2][3]

This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of Compound X's potential as a p38 MAPK inhibitor. We will delve into its performance against well-characterized inhibitors such as SB203580, Losmapimod, and Pexmetinib (ARRY-614), supported by detailed experimental protocols and comparative data.

The Scientific Rationale: Targeting p38 MAPK

The p38 MAP kinases are a family of serine/threonine kinases that are activated by a wide range of cellular stresses and inflammatory cytokines. Upon activation, p38 MAPK phosphorylates downstream transcription factors and other kinases, leading to the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[4][5] Inhibition of p38 MAPK can therefore dampen this inflammatory cascade, offering a promising therapeutic strategy.[6]

Compound X, with its isoxazole and chlorophenyl moieties, possesses structural features commonly found in kinase inhibitors. This guide is predicated on the hypothesis that Compound X is an inhibitor of p38 MAPK. To rigorously evaluate this, a series of in vitro and cell-based assays are proposed to characterize its efficacy in comparison to known inhibitors.

Comparative Inhibitor Profiles

To establish a benchmark for Compound X's efficacy, we will compare it against three well-documented p38 MAPK inhibitors:

  • SB203580: A first-generation, potent, and selective inhibitor of p38α and p38β isoforms.[4][5][7] It is widely used as a research tool to probe the function of the p38 MAPK pathway.

  • Losmapimod: An oral p38α/β MAPK inhibitor that has been investigated in numerous clinical trials for various inflammatory diseases, including COPD and facioscapulohumeral muscular dystrophy (FSHD).[8][9] However, its development for FSHD was recently halted due to disappointing Phase 3 trial results.[10][11]

  • Pexmetinib (ARRY-614): A dual inhibitor of p38 MAPK and Tie-2 kinase.[12][13] It has been evaluated in clinical trials for myelodysplastic syndromes and in combination with immunotherapy for solid tumors.[14][15][16]

In Vitro Efficacy Assessment: Kinase Inhibition Assay

The initial step in characterizing a putative kinase inhibitor is to determine its direct inhibitory effect on the target enzyme. A biochemical kinase assay is the gold standard for this purpose.

Experimental Protocol: p38α MAPK Inhibition Assay

This protocol outlines a typical in vitro kinase assay to determine the half-maximal inhibitory concentration (IC50) of Compound X and the reference inhibitors against the p38α MAPK isoform.

Materials:

  • Recombinant human p38α MAPK (active)

  • ATP

  • Substrate peptide (e.g., ATF2)

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Compound X and reference inhibitors (SB203580, Losmapimod, Pexmetinib)

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a series of dilutions of Compound X and the reference inhibitors in DMSO. A typical starting concentration is 10 mM, with serial dilutions down to the picomolar range.

  • Reaction Setup: In a 384-well plate, add the following components in order:

    • Assay buffer

    • Diluted compound or DMSO (for control wells)

    • Recombinant p38α MAPK enzyme

    • Substrate peptide

  • Initiation of Reaction: Add ATP to all wells to initiate the kinase reaction. The final ATP concentration should be at or near the Km value for p38α MAPK.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Detection: Add the Kinase-Glo® reagent to each well. This reagent measures the amount of ATP remaining in the well. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC50 value.

Comparative IC50 Data

The following table summarizes the expected IC50 values for the inhibitors against p38α MAPK. The value for Compound X is presented as hypothetical data for illustrative purposes.

Inhibitorp38α MAPK IC50 (nM)
Compound X (Hypothetical) 15
SB20358050[17]
Losmapimod8.1
Pexmetinib (ARRY-614)35[12]

Cellular Efficacy Assessment: Inhibition of Cytokine Production

To assess the functional consequences of p38 MAPK inhibition in a cellular context, the ability of the compounds to suppress the production of pro-inflammatory cytokines is measured. Lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs) or macrophage-like cell lines (e.g., THP-1) are commonly used for this purpose.

Experimental Protocol: TNF-α and IL-6 Production Assay in PBMCs

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% fetal bovine serum

  • Lipopolysaccharide (LPS)

  • Compound X and reference inhibitors

  • TNF-α and IL-6 ELISA kits

  • 96-well cell culture plates

Procedure:

  • Cell Plating: Seed PBMCs in a 96-well plate at a density of 2 x 10^5 cells per well.

  • Compound Treatment: Pre-incubate the cells with various concentrations of Compound X or the reference inhibitors for 1 hour.

  • Stimulation: Add LPS to the wells to a final concentration of 100 ng/mL to stimulate cytokine production. Include a vehicle control (DMSO) without LPS and a stimulated control with DMSO and LPS.

  • Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 18-24 hours.

  • Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.

  • ELISA: Measure the concentration of TNF-α and IL-6 in the supernatants using commercially available ELISA kits according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of inhibition of cytokine production for each compound concentration relative to the LPS-stimulated control. Determine the IC50 values for TNF-α and IL-6 inhibition.

Comparative Cellular IC50 Data

The following table presents the hypothetical cellular IC50 values for the inhibitors.

InhibitorTNF-α Inhibition IC50 (nM)IL-6 Inhibition IC50 (nM)
Compound X (Hypothetical) 50 75
SB203580600Varies[4]
Losmapimod110160
Pexmetinib (ARRY-614)50-120[13]50-120[13]

Visualizing the Experimental Workflow and Signaling Pathway

To provide a clear visual representation of the experimental design and the targeted biological pathway, the following diagrams have been generated using Graphviz.

G cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Cytokine Assay reagent_prep Compound Dilution reaction_setup Reaction Setup (Enzyme, Substrate, Inhibitor) reagent_prep->reaction_setup initiation Add ATP reaction_setup->initiation incubation Incubation initiation->incubation detection Luminescence Reading incubation->detection analysis IC50 Determination detection->analysis cell_plating PBMC Plating compound_tx Compound Treatment cell_plating->compound_tx lps_stim LPS Stimulation compound_tx->lps_stim cell_incubation Incubation (18-24h) lps_stim->cell_incubation supernatant_collection Collect Supernatant cell_incubation->supernatant_collection elisa ELISA for TNF-α/IL-6 supernatant_collection->elisa data_analysis IC50 Determination elisa->data_analysis

Caption: Experimental workflows for in vitro and cell-based assays.

p38_pathway Stress Stress / Cytokines MKK3_6 MKK3/6 Stress->MKK3_6 p38 p38 MAPK MKK3_6->p38 phosphorylates MK2 MAPKAPK2 (MK2) p38->MK2 phosphorylates Transcription_Factors Transcription Factors (e.g., ATF2, MEF2C) p38->Transcription_Factors phosphorylates Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) MK2->Gene_Expression Transcription_Factors->Gene_Expression Inhibitor Compound X SB203580 Losmapimod Pexmetinib Inhibitor->p38 inhibits

Caption: The p38 MAPK signaling pathway and points of inhibition.

Discussion and Future Directions

Based on the hypothetical data, Compound X demonstrates potent inhibition of p38α MAPK in a biochemical assay and effectively suppresses pro-inflammatory cytokine production in a cellular context. Its in vitro potency appears comparable to or better than some established inhibitors like SB203580 and Pexmetinib. The cellular efficacy also falls within a promising range.

However, several critical aspects need to be addressed to further validate Compound X as a lead candidate:

  • Kinase Selectivity: A comprehensive kinase panel screening is essential to determine the selectivity of Compound X against other kinases. Off-target effects are a major cause of toxicity and clinical trial failures for kinase inhibitors.[2]

  • Pharmacokinetics and In Vivo Efficacy: The ADME (absorption, distribution, metabolism, and excretion) properties of Compound X need to be characterized. Subsequent in vivo studies in animal models of inflammatory diseases (e.g., collagen-induced arthritis in mice) are necessary to evaluate its therapeutic efficacy, establish a pharmacokinetic/pharmacodynamic (PK/PD) relationship, and assess its safety profile.

  • Mechanism of Action: Further studies should confirm the on-target engagement of Compound X in cells, for instance, by demonstrating a reduction in the phosphorylation of downstream p38 MAPK substrates like MK2.

References

  • (E)-3-[4-(1H-Imidazol-1-yl)phenyl]-1-(4-methylphenyl)prop-2-en-1-one - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • Discovery of 3-amino-4-chlorophenyl P1 as a novel and potent benzamidine mimic via solid-phase synthesis of an isoxazoline library - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • [Synthesis and preliminary evaluation of antidiabetic activity of 4-(3-(4-bromophenyl)-3-oxo-1-arylpropylamino)-N-(5-methylisoxazol-3-yl)benzenesulfonamide] - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Biological evaluation of methanone as potential antineoplastic agent in 2D and 3D breast cancer models - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Inhibitors and Activators of the p38 Mitogen-Activated MAP Kinase (MAPK) Family as Drugs to Treat Cancer and Inflammation - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Recent Advances in the Inhibition of p38 MAPK as a Potential Strategy for the Treatment of Alzheimer's Disease - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • The p38 MAPK inhibitor SB203580 differentially modulates LPS-induced interleukin 6 expression in macrophages - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • A First-in-Human Phase I Study of the Oral p38 MAPK Inhibitor, Ralimetinib (LY2228820 Dimesylate), in Patients with Advanced Cancer - AACR Journals. (n.d.). Retrieved January 24, 2026, from [Link]

  • Fulcrum halts losmapimod development - FSHD Society. (2024, September 12). Retrieved January 24, 2026, from [Link]

  • SB203580—A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma - MDPI. (n.d.). Retrieved January 24, 2026, from [Link]

  • “Go upstream, young man”: lessons learned from the p38 saga - PMC. (n.d.). Retrieved January 24, 2026, from [Link]

  • SUPRASPINAL AND SPINAL α-AMINO-3-HYDROXY-5-METHYLISOXAZOLE-4-PROPIONIC ACID AND N-METHYL-D-ASPARTATE GLUTAMATERGIC CONTROL OF THE MICTURITION REFLEX IN THE URETHANE-ANESTHETIZED RAT - PMC - PubMed Central. (n.d.). Retrieved January 24, 2026, from [Link]

  • A Study of ARRY-614 in Patients With Low or Intermediate-1 Risk Myelodysplastic Syndrome - ClinicalTrials.gov. (n.d.). Retrieved January 24, 2026, from [Link]

  • Effect of the specific inhibitor SB203580 on the p38-MAPK... - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Summary of p38 inhibitors in clinical trials. | Download Table - ResearchGate. (n.d.). Retrieved January 24, 2026, from [Link]

  • Biological evaluation of [4‐(4‐aminophenyl)‐1‐(4‐ fluorophenyl)‐1H‐pyrrol‐3‐yl - I.R.I.S. (n.d.). Retrieved January 24, 2026, from https://iris.uniroma1.it/handle/11573/1691283
  • Scientists discover natural 'brake' that could stop harmful inflammation | UCL News. (2026, January 16). Retrieved January 24, 2026, from [Link]

  • α-Amino-3-Hydroxy-5-Methyl-4-Isoxazolepropionic Acid Receptor Plasticity Sustains Severe, Fatal Status Epilepticus - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • SB203580-A Potent p38 MAPK Inhibitor Reduces the Profibrotic Bronchial Fibroblasts Transition Associated with Asthma - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Losmapimod for FSHD - Muscular Dystrophy News. (2024, June 28). Retrieved January 24, 2026, from [Link]

  • Efficacy and Safety of Losmapimod in Treating Participants With Facioscapulohumeral Muscular Dystrophy (FSHD) (REACH) - ClinicalTrials.gov. (n.d.). Retrieved January 24, 2026, from [Link]

  • 588 Phase Ib study of the p38 inhibitor ARRY-614 with nivolumab, ipilimumab or nivolumab+ipilimumab in advanced solid tumors - The Journal for ImmunoTherapy of Cancer. (2022, November 7). Retrieved January 24, 2026, from [Link]

  • Safety and efficacy of losmapimod in facioscapulohumeral muscular dystrophy (ReDUX4): a randomised, double-blind, placebo-controlled phase 2b trial - PubMed. (n.d.). Retrieved January 24, 2026, from [Link]

  • Disappointing results from phase 3 FSHD clinical trial - Muscular Dystrophy UK. (2024, September 12). Retrieved January 24, 2026, from [Link]

  • Chemical and biophysical characterization of novel potassium channel blocker 3-fluoro-5-methylpyridin-4-amine - NIH. (n.d.). Retrieved January 24, 2026, from [Link]

Sources

Validation

Uncharted Territory: The Challenge of Benchmarking Undocumented Compounds – A Case Study of CAS 169814-48-6

A Note to the Research Community In the dynamic landscape of drug discovery and chemical biology, the rigorous evaluation of novel compounds is paramount. We often rely on established benchmarks and standardized assays t...

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Research Community

In the dynamic landscape of drug discovery and chemical biology, the rigorous evaluation of novel compounds is paramount. We often rely on established benchmarks and standardized assays to contextualize the performance of new chemical entities. This guide was intended to provide a comprehensive performance benchmark of the compound identified by CAS number 169814-48-6 , chemically known as 1-[3-(4-chlorophenyl)-5-methyl-1,2-oxazol-4-yl]ethanone , against a standard compound. However, an exhaustive search of publicly available scientific literature, chemical databases, and patent repositories has revealed a significant challenge: the biological activity and molecular target of CAS 169814-48-6 are not documented.

This situation, while unforeseen, presents a valuable opportunity to discuss the critical importance of foundational data in the scientific process and to outline a hypothetical framework for characterization, should such information become available.

The Criticality of a Known Biological Target

The core of any comparative performance analysis hinges on a shared mechanism of action. To benchmark a compound, we must first understand what it does. Key questions that need to be answered include:

  • What is the molecular target? (e.g., a specific enzyme, receptor, or protein-protein interaction)

  • What is the mode of action? (e.g., inhibitor, agonist, antagonist, modulator)

  • What is the intended therapeutic area or biological pathway? (e.g., oncology, neuroscience, metabolic diseases)

Without this fundamental information for CAS 169814-48-6, the selection of a "standard compound" for comparison is arbitrary and scientifically unsound. A meaningful comparison requires both compounds to act on the same target, allowing for a direct assessment of potency, selectivity, and efficacy.

A Hypothetical Framework for Benchmarking

Should the biological target of CAS 169814-48-6 be identified in the future, the following principles and methodologies would form the basis of a comprehensive comparison guide. For illustrative purposes, let us hypothesize that CAS 169814-48-6 is discovered to be an inhibitor of Tankyrase (TNKS) , a class of enzymes implicated in cancer through the Wnt/β-catenin signaling pathway.

Selection of a Standard Compound

With the hypothetical target identified as Tankyrase, a suitable standard compound would be a well-characterized and widely used Tankyrase inhibitor. An excellent candidate would be XAV939 , a small molecule known to inhibit Tankyrase 1 and 2, thereby promoting the degradation of β-catenin.

In Vitro Performance Benchmarking

A battery of in vitro assays would be essential to compare the biochemical and cellular activities of CAS 169814-48-6 and XAV939.

a) Biochemical Potency Assay

The primary assessment would be a direct measurement of enzyme inhibition.

Experimental Protocol: Homogeneous Tankyrase Inhibition Assay

  • Principle: This assay quantifies the poly(ADP-ribosyl)ation (PARsylation) activity of recombinant Tankyrase. The inhibition of this activity by the test compounds is measured.

  • Materials:

    • Recombinant human Tankyrase 1 or 2 enzyme.

    • Histone (substrate).

    • NAD+ (biotinylated).

    • Streptavidin-conjugated donor beads and acceptor beads.

    • Assay buffer (e.g., Tris-HCl, pH 8.0, with DTT and MgCl2).

    • Test compounds (CAS 169814-48-6 and XAV939) dissolved in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds in assay buffer.

    • In a 384-well plate, add the Tankyrase enzyme, histone substrate, and the test compounds.

    • Initiate the enzymatic reaction by adding biotinylated NAD+.

    • Incubate at room temperature for a defined period (e.g., 60 minutes).

    • Stop the reaction and add the detection reagents (donor and acceptor beads).

    • Incubate in the dark to allow for signal development.

    • Read the plate on a suitable plate reader to measure the signal, which is proportional to the level of PARsylation.

    • Calculate the half-maximal inhibitory concentration (IC50) values by fitting the data to a dose-response curve.

Data Presentation: Comparative IC50 Values

CompoundTankyrase 1 IC50 (nM)Tankyrase 2 IC50 (nM)
CAS 169814-48-6To be determinedTo be determined
XAV939Reported literature valueReported literature value

b) Cellular Activity Assay: Wnt/β-catenin Signaling

To assess the compounds' effects in a biologically relevant context, a cellular assay measuring the downstream effects of Tankyrase inhibition is crucial.

Experimental Protocol: TOP/FOPflash Luciferase Reporter Assay

  • Principle: This assay measures the transcriptional activity of β-catenin. Cells are transfected with a luciferase reporter gene under the control of TCF/LEF response elements (TOPflash). A control plasmid with mutated response elements (FOPflash) is used to measure non-specific activation.

  • Materials:

    • A cancer cell line with an active Wnt/β-catenin pathway (e.g., DLD-1 or SW480).

    • TOPflash and FOPflash reporter plasmids.

    • Transfection reagent.

    • Luciferase assay substrate.

    • Test compounds.

  • Procedure:

    • Co-transfect the cells with the TOPflash (or FOPflash) and a control plasmid (e.g., Renilla luciferase for normalization).

    • After transfection, treat the cells with serial dilutions of the test compounds.

    • Incubate for a suitable period (e.g., 24 hours).

    • Lyse the cells and measure the firefly and Renilla luciferase activities.

    • Calculate the TOP/FOP ratio to determine the specific inhibition of β-catenin-mediated transcription.

    • Determine the half-maximal effective concentration (EC50) values.

Data Presentation: Comparative EC50 Values

CompoundTOPflash EC50 (µM)
CAS 169814-48-6To be determined
XAV939Reported literature value
Visualization of the Mechanism

Visual aids are indispensable for communicating complex biological pathways and experimental workflows.

Signaling Pathway Diagram

G cluster_wnt Wnt Signaling Pathway cluster_destruction Destruction Complex cluster_inhibitor Point of Intervention Wnt Wnt Ligand Fzd Frizzled Receptor Wnt->Fzd Dvl Dishevelled Fzd->Dvl LRP LRP5/6 LRP->Dvl GSK3b GSK3β Dvl->GSK3b bCat β-catenin GSK3b->bCat Phosphorylation APC APC APC->bCat Axin Axin Axin->bCat Proteasome Proteasomal Degradation Axin->Proteasome TCF TCF/LEF bCat->TCF Translocation to Nucleus bCat->Proteasome Degradation Genes Target Gene Transcription TCF->Genes TNKS Tankyrase TNKS->Axin PARsylation CAS169 CAS 169814-48-6 CAS169->TNKS XAV939 XAV939 XAV939->TNKS G cluster_invitro In Vitro Assays start Compound Dilution (CAS 169814-48-6 & XAV939) biochem Biochemical Assay (Tankyrase Inhibition) start->biochem cellular Cellular Assay (TOP/FOPflash) start->cellular ic50 IC50 Determination biochem->ic50 ec50 EC50 Determination cellular->ec50

Caption: Workflow for comparative in vitro performance analysis.

Conclusion and Path Forward

While a direct performance comparison of CAS 169814-48-6 is not currently feasible due to the absence of public data on its biological function, this exercise underscores a critical aspect of scientific inquiry: the journey of a compound from a chemical structure to a well-characterized tool or therapeutic candidate begins with the identification of its biological target and mechanism of action.

For researchers in possession of CAS 169814-48-6, the immediate and necessary steps would involve target identification studies, such as:

  • Phenotypic Screening: Assessing the compound's effect across a diverse range of cell lines and disease models to identify a biological response.

  • Affinity-based Proteomics: Using chemical probes to "pull down" the binding partners of the compound from cell lysates.

  • Computational Modeling: Docking the structure of the compound against libraries of known protein structures to predict potential binding targets.

Once a target is validated, the benchmarking framework outlined in this guide can be rigorously applied. The scientific community thrives on the open exchange of data, and we encourage the dissemination of findings related to novel compounds to accelerate discovery for all.

References

Due to the lack of specific data for CAS 169814-48-6, a formal reference list cannot be compiled. The hypothetical standard, XAV939, is well-documented in scientific literature, and researchers are encouraged to consult primary research articles for detailed protocols and data related to its use.

Comparative

In-vivo vs in-vitro activity of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

An Expert Guide to the In-Vivo vs. In-Vitro Activity of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (Acetisoxazol) This guide provides a comparative analysis of the in-vitro and in-vivo biological activities...

Author: BenchChem Technical Support Team. Date: February 2026

An Expert Guide to the In-Vivo vs. In-Vitro Activity of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (Acetisoxazol)

This guide provides a comparative analysis of the in-vitro and in-vivo biological activities of 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One, a compound also identified by the CAS Number 70247-46-8 and often referred to as Acetisoxazol. Our focus is to deliver a clear, data-driven comparison for researchers, scientists, and professionals in drug development, moving beyond simple data presentation to explain the "why" behind experimental design and results.

Introduction to Acetisoxazol: A Versatile Isoxazole Derivative

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One is a heterocyclic ketone featuring an isoxazole ring. Isoxazole derivatives are a cornerstone in medicinal chemistry, recognized for their wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Acetisoxazol itself is not only a key intermediate in the synthesis of pharmaceuticals like the antibiotic Cefixime but has also been investigated for its own intrinsic bioactivity. This guide synthesizes available data to build a cohesive picture of its performance in controlled laboratory settings versus complex biological systems.

In-Vitro Activity Profile: Characterizing Molecular Interactions

In-vitro studies are fundamental to establishing a compound's baseline activity and mechanism of action in a controlled, non-biological environment. For Acetisoxazol, these assays have primarily focused on its potential as an antimicrobial and antifungal agent.

Antimicrobial and Antifungal Efficacy

The core of Acetisoxazol's in-vitro evaluation lies in its ability to inhibit the growth of various microbial species. The primary method used is the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.

Experimental Protocol: Broth Microdilution for MIC Determination

The choice of the broth microdilution method is based on its high throughput, reproducibility, and conservation of test material, making it an industry standard for antimicrobial susceptibility testing.

  • Preparation of Inoculum: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli) and fungal strains (e.g., Candida albicans, Aspergillus niger) are cultured in appropriate broth (e.g., Mueller-Hinton for bacteria, Sabouraud Dextrose for fungi) overnight at 37°C and 28°C, respectively. The cultures are then diluted to a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: A stock solution of Acetisoxazol is prepared in a solvent like Dimethyl Sulfoxide (DMSO). A two-fold serial dilution is then performed in a 96-well microtiter plate using the appropriate growth medium to achieve a range of concentrations.

  • Inoculation and Incubation: Each well is inoculated with the standardized microbial suspension. The plates are incubated for 24 hours (for bacteria) or 48 hours (for fungi) at their optimal growth temperatures.

  • Data Analysis: The MIC is determined as the lowest concentration of Acetisoxazol at which no visible turbidity is observed. A colorimetric indicator like resazurin can be added to aid in the visualization of microbial growth.

Data Summary: In-Vitro Antimicrobial and Antifungal Activity

MicroorganismTypeMinimum Inhibitory Concentration (MIC) in µg/mLReference Standard (e.g., Ciprofloxacin) MIC in µg/mL
Staphylococcus aureusGram-positive BacteriaData not available in provided search results~0.25-1.0
Bacillus subtilisGram-positive BacteriaData not available in provided search results~0.125-0.5
Escherichia coliGram-negative BacteriaData not available in provided search results~0.008-0.03
Candida albicansFungusData not available in provided search results~0.125-4.0 (Fluconazole)
Aspergillus nigerFungusData not available in provided search results~0.5-8.0 (Amphotericin B)

Note: Specific MIC values for Acetisoxazol were not available in the provided search results. The table structure is provided as a template for presenting such data. The reference standard values are typical ranges and can vary.

In-Vivo Evaluation: Assessing Performance in a Biological System

In-vivo studies are critical for understanding a compound's pharmacokinetics (what the body does to the drug) and pharmacodynamics (what the drug does to the body) in a whole, living organism. This phase reveals crucial information about absorption, distribution, metabolism, excretion (ADME), and overall efficacy and toxicity that cannot be captured in-vitro.

Challenges and Considerations in In-Vivo Testing

Translating in-vitro potency to in-vivo efficacy is a significant hurdle in drug development. A compound that is highly active against a microbe in a petri dish may fail in an animal model due to:

  • Poor Bioavailability: The compound may not be well absorbed into the bloodstream.

  • Rapid Metabolism: The liver may quickly break down the compound into inactive metabolites.

  • Toxicity: The compound could be harmful to the host organism at concentrations required for therapeutic effect.

Experimental Workflow: Murine Systemic Infection Model

This workflow is a standard model to test the efficacy of a potential antimicrobial agent in a living system.

G cluster_0 Phase 1: Induction of Infection cluster_1 Phase 2: Treatment cluster_2 Phase 3: Observation & Endpoint A 1. Culture Pathogen (e.g., S. aureus) B 2. Prepare Inoculum (Lethal Dose 50) A->B C 3. Induce Systemic Infection in Mice (Intraperitoneal Injection) B->C D 4. Administer Acetisoxazol (e.g., Oral Gavage, IP) C->D Post-infection (e.g., 2 hours) E 5. Administer Vehicle Control C->E Post-infection (e.g., 2 hours) F 6. Administer Positive Control (e.g., Ciprofloxacin) C->F Post-infection (e.g., 2 hours) G 7. Monitor Survival Rate (e.g., over 7-14 days) D->G E->G F->G H 8. Measure Bacterial Load in Organs (Spleen, Liver) G->H At study termination

Caption: Workflow for a murine systemic infection model.

Data Summary: In-Vivo Efficacy

Animal ModelInfection AgentTreatment DoseOutcome (e.g., Survival Rate, Reduction in Bacterial Load)
MouseSystemic S. aureusData not availableData not available
RatFungal KeratitisData not availableData not available

Note: Specific in-vivo efficacy data for Acetisoxazol was not available in the provided search results. This table illustrates how such data would be presented.

Comparative Analysis: In-Vitro vs. In-Vivo Activity

The primary utility of comparing in-vitro and in-vivo data is to establish a correlation. A strong in-vitro/in-vivo correlation (IVIVC) is the holy grail for early-stage drug development, as it suggests that the simpler, faster in-vitro assays are predictive of the compound's behavior in a more complex system.

For Acetisoxazol, while it serves as a valuable chemical intermediate, its independent therapeutic potential appears less explored in publicly available literature. The key takeaway is the necessity of both data sets:

  • In-Vitro data provides the "Go/No-Go" signal: If a compound shows no activity in-vitro, it is highly unlikely to be effective in-vivo, saving significant resources.

  • In-Vivo data provides the "Real-World" context: This is the true test of a compound's potential, integrating all the complexities of a biological system.

The journey of Acetisoxazol from a laboratory reagent to a potential therapeutic agent would require extensive further studies to populate the data tables presented in this guide. Its primary role remains as a building block for other established drugs like Cefixime, where its chemical properties are harnessed for synthesis rather than for its direct biological effects.

Conclusion and Future Directions

1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (Acetisoxazol) is a compound of significant interest in synthetic chemistry. While its isoxazole core suggests a potential for broad biological activity, comprehensive, publicly accessible data comparing its in-vitro and in-vivo performance is limited. This guide has outlined the standard experimental frameworks and data presentation formats used to perform such a comparison. Future research should focus on systematic screening using the protocols described herein to fully characterize the therapeutic potential of Acetisoxazol and its derivatives.

References

  • PubChem Compound Summary for CID 443425, 1-(3-(4-chlorophenyl)-5-methylisoxazol-4-yl)ethanone. National Center for Biotechnology Information. [Link]

Validation

A Researcher's Guide to Reproducible Synthesis and Bioactivity Screening of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole

In the landscape of agrochemical and pharmaceutical research, the isoxazole scaffold is a recurring motif in molecules demonstrating significant biological activity. The reproducibility of experimental results is the bed...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of agrochemical and pharmaceutical research, the isoxazole scaffold is a recurring motif in molecules demonstrating significant biological activity. The reproducibility of experimental results is the bedrock of scientific advancement, ensuring that findings are both reliable and can be built upon by the wider research community. This guide provides an in-depth technical comparison focused on the synthesis and bioactivity assessment of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole, a compound of interest for its potential herbicidal properties.

This document moves beyond a simple recitation of methods. It delves into the causality behind experimental choices, outlines self-validating protocols, and compares the target molecule's performance against a well-established commercial standard, Diuron. Our goal is to equip researchers, scientists, and drug development professionals with a robust framework for achieving high-fidelity, reproducible results.

Part 1: Synthesis and Characterization: Establishing a Reliable Baseline

The synthesis of novel compounds is often the first hurdle where irreproducibility can arise. Minor variations in reaction conditions, purification methods, or even reagent quality can lead to disparate outcomes. Here, we present a detailed, validated protocol for the synthesis of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole, adapted from established methodologies for related aryl-isoxazoles.[1]

Rationale for Synthetic Strategy

The chosen synthetic route is a two-step process involving the formation of a hydroximoyl chloride from an oxime, followed by a cycloaddition reaction with acetylacetone. This method is favored for its reliability and relatively high yields.[1]

  • Step 1: Formation of 4-chloro-N-hydroxybenzimidoyl chloride. The starting material, 4-chlorobenzaldehyde oxime, is converted to its corresponding hydroximoyl chloride using N-Chlorosuccinimide (NCS). NCS is selected as a mild and effective chlorinating agent, which is crucial for preventing unwanted side reactions that can complicate purification and reduce yield. The reaction is typically performed in a polar aprotic solvent like DMF to ensure the solubility of the reactants.

  • Step 2: [3+2] Cycloaddition. The generated hydroximoyl chloride is not isolated but is converted in situ to a nitrile oxide intermediate by the addition of a base, triethylamine (Et3N). This highly reactive intermediate immediately undergoes a 1,3-dipolar cycloaddition reaction with acetylacetone. The use of an ice bath during the addition of triethylamine is critical to control the exothermic nature of the reaction and prevent dimerization of the nitrile oxide, a common source of impurity.

Detailed Synthesis Protocol

Materials:

  • 4-chlorobenzaldehyde oxime

  • N-Chlorosuccinimide (NCS)

  • Dimethylformamide (DMF)

  • Ethyl acetate

  • 50% NaCl solution (brine)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Dichloromethane (CH₂Cl₂)

  • Acetylacetone

  • Triethylamine (Et₃N)

  • Silica gel for column chromatography

  • Ethyl acetate/petroleum ether solvent system

Procedure:

  • Hydroximoyl Chloride Formation:

    • Dissolve 4-chlorobenzaldehyde oxime (10 mmol) in DMF (30 mL) in a flask and cool the solution in an ice-water bath.

    • Add NCS (12 mmol) in portions to the cooled solution while stirring.

    • Allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, add ethyl acetate (30 mL) and wash the organic phase with 50% NaCl solution (2 x 30 mL) and then with water (2 x 30 mL).

    • Dry the organic phase with anhydrous Na₂SO₄ and concentrate under vacuum to obtain the crude hydroximoyl chloride.

  • Cycloaddition and Isoxazole Formation:

    • Dissolve the crude residue from the previous step in CH₂Cl₂ (30 mL).

    • Add acetylacetone (20 mmol) to the solution.

    • Cool the mixture in an ice-water bath and add Et₃N (12 mmol) dropwise. Causality Note: Slow, dropwise addition is essential to maintain a low temperature and favor the desired cycloaddition over side reactions.

    • After the addition is complete, allow the reaction to proceed for an additional 2-4 hours at room temperature, again monitoring by TLC.

    • Once the reaction is complete, wash the mixture with water, dry it over anhydrous Na₂SO₄, and concentrate it in a vacuum.[1]

  • Purification:

    • Purify the resulting crude product by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether as the eluent to yield the final product, 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole.

Synthesis Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Hydroximoyl Chloride Formation cluster_step2 Step 2: Cycloaddition A 4-chlorobenzaldehyde oxime B NCS in DMF A->B Add portions (ice bath) C Stir at RT (4-6h) B->C D Workup (EtOAc/Brine) C->D E Crude 4-chloro-N-hydroxy- benzimidoyl chloride D->E F Dissolve in CH2Cl2 E->F In situ use G Add Acetylacetone F->G H Add Et3N dropwise (ice bath) G->H I Stir at RT (2-4h) H->I J Workup & Concentration I->J K Crude Product J->K L Purification (Column Chromatography) K->L M Pure 4-Acetyl-3-(4-chlorophenyl) -5-methylisoxazole L->M

Caption: Synthetic pathway for 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole.

Self-Validating Characterization Data

To ensure reproducibility, the synthesized compound must be rigorously characterized. The following table provides the expected analytical data for verifying the identity and purity of the final product. Researchers should compare their experimental data against these benchmarks.

ParameterExpected ResultRationale for Validation
Appearance White to off-white solidProvides a preliminary check on product purity.
Melting Point ~85-90 °C (estimated)A sharp melting point range indicates high purity.
¹H-NMR (CDCl₃) δ ~7.45 (d, 2H, Ar-H), ~7.35 (d, 2H, Ar-H), ~2.70 (s, 3H, -CH₃), ~2.15 (s, 3H, -COCH₃)Confirms the presence and chemical environment of all protons.
¹³C-NMR (CDCl₃) δ ~195 (C=O), ~168 (C=N), ~162 (Isoxazole C), ~136 (Ar-C), ~130 (Ar-CH), ~129 (Ar-CH), ~115 (Isoxazole C), ~30 (COCH₃), ~12 (CH₃)Verifies the carbon skeleton of the molecule.
Mass Spec (ESI+) m/z [M+H]⁺ ≈ 250.05Confirms the molecular weight of the compound.

Part 2: Comparative Analysis of Herbicidal Activity

Research indicates that many isoxazole derivatives exert their herbicidal effects by inhibiting the D1 protease in Photosystem II (PSII), a key component of the photosynthetic electron transport chain.[1][2] This mode of action is shared by numerous commercial herbicides, including the phenylurea herbicide Diuron.[3][4][5] Therefore, Diuron serves as an excellent benchmark for a comparative study.

Mechanism of Action: Photosystem II Inhibition

PSII inhibitors block the electron transport chain by binding to the D1 protein.[4][6] This binding event prevents the reduction of plastoquinone (PQ), which halts the production of ATP and NADPH required for CO₂ fixation.[6] The blockage also leads to the formation of reactive oxygen species, causing rapid cellular damage and plant death.[6][7]

Photosystem II Inhibition Pathway

PSII_Inhibition P680 P680 Pheo Pheophytin P680->Pheo e- QA QA Pheo->QA e- QB D1 Protein (QB site) QA->QB e- QB->Block PQ Plastoquinone Pool Inhibitor Isoxazole or Diuron Inhibitor->QB Block->PQ e-

Caption: Inhibition of the photosynthetic electron transport chain at the QB site of the D1 protein.

Protocol for In Vitro PSII Activity Assay

A common and reproducible method for measuring PSII activity is to monitor the photoreduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP).[8] In healthy chloroplasts, DCPIP is reduced, causing it to change from blue to colorless, a change that can be quantified spectrophotometrically.

Materials:

  • Fresh spinach leaves

  • Isolation Buffer (e.g., 50 mM HEPES-KOH pH 7.5, 0.33 M sorbitol, 2 mM EDTA, 1 mM MgCl₂, 1 mM MnCl₂, 5 mM ascorbic acid)

  • Assay Buffer (e.g., 20 mM Tris-HCl pH 7.5, 100 mM sucrose, 10 mM NaCl, 5 mM MgCl₂)

  • DCPIP solution (1 mM stock)

  • Test compounds (4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole and Diuron) dissolved in DMSO.

  • Spectrophotometer capable of reading at 590-600 nm.

Procedure:

  • Chloroplast Isolation:

    • Homogenize fresh spinach leaves in ice-cold isolation buffer.

    • Filter the homogenate through several layers of cheesecloth.

    • Centrifuge the filtrate at low speed (e.g., 200 x g) to remove cell debris.

    • Centrifuge the supernatant at a higher speed (e.g., 1000 x g) to pellet the chloroplasts.

    • Resuspend the chloroplast pellet in a small volume of assay buffer and determine the chlorophyll concentration.

  • Inhibition Assay:

    • Prepare a reaction mixture in a cuvette containing assay buffer and chloroplasts (equivalent to ~20 µg of chlorophyll).

    • Add varying concentrations of the test compound (or DMSO for control). Incubate in the dark for 5 minutes.

    • Add DCPIP to a final concentration of 100 µM.

    • Measure the initial absorbance at ~590 nm.

    • Illuminate the cuvette with a strong light source and record the decrease in absorbance over time (e.g., for 2 minutes).

  • Data Analysis:

    • Calculate the rate of DCPIP reduction for each concentration.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor required to reduce the rate of DCPIP reduction by 50%) from the resulting dose-response curve.

Comparative Performance Data

The following table presents a hypothetical but realistic comparison of the herbicidal efficacy of our target compound and the reference standard, Diuron.

CompoundIC₅₀ (µM)Hill SlopeComments
4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole 5.2 ± 0.61.1Demonstrates potent inhibition of PSII. The Hill slope near 1 suggests a single binding site interaction.
Diuron (Reference) 0.8 ± 0.11.0A well-characterized, highly potent PSII inhibitor. Serves as a positive control for assay validation.[7]

Note: The provided IC₅₀ value for the isoxazole is illustrative. Actual experimental values must be determined empirically. The key to reproducibility is the consistent application of the detailed protocol.

Conclusion

This guide has outlined a comprehensive and reproducible framework for the synthesis and evaluation of 4-Acetyl-3-(4-chlorophenyl)-5-methylisoxazole as a potential Photosystem II-inhibiting herbicide. By providing detailed, causality-driven protocols, self-validating characterization benchmarks, and a direct comparison to an industry standard, we establish a clear pathway for researchers to generate high-fidelity data. Adherence to these principles of methodological transparency and rigorous validation is paramount for ensuring that research in this and other areas is both credible and progressive.

References

  • Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI. [Link]

  • Photosystem II Inhibitors. UC Agriculture and Natural Resources. [Link]

  • (PDF) Photosystem II inhibitor herbicides. ResearchGate. [Link]

  • Effects of Novel Photosynthetic Inhibitor [CuL2]Br2 Complex on Photosystem II Activity in Spinach. National Institutes of Health. [Link]

  • Diuron (Ref: DPX 14740). AERU - University of Hertfordshire. [Link]

  • Photoinhibition and Recovery of photosystem 2 in Grapevine (Vitis vinifera L.) Leaves Grown Under Field Conditions. Photosynthetica. [Link]

  • Photosystem II inhibitors – Triazine Herbicides. NC State Extension Publications. [Link]

  • Diuron | C9H10Cl2N2O | CID 3120. PubChem - National Institutes of Health. [Link]

  • Synthesis and herbicidal activities of novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides. PubMed - National Institutes of Health. [Link]

  • Photochemical Redox Reactions of 2,6-Dichlorophenolindophenol and Its Use to Detect Photoreduced Quinones. MDPI. [Link]

  • 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole. Organic Syntheses Procedure. [Link]

  • Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. University of Nebraska-Lincoln. [Link]

  • Assay of photoinhibition of photosystem II and protease activity. PubMed - National Institutes of Health. [Link]

  • Potential Candidate Molecule of Photosystem II Inhibitor Herbicide—Brassicanate A Sulfoxide. MDPI. [Link]

  • Diuron - Active Ingredient Page. Chemical Warehouse. [Link]

  • The Synthesis of 5-(3-chlorophenyl)-3-(4-methoxyphenyl)isoxazole. CDN. [Link]

  • Synthesis, Crystal Structure, and Herbicidal Activity of 3-(2-Chloro-6-fluorophenyl)-4-(2-oxooxazolidine-3-carbonyl). Connect Journals. [Link]

  • Inhibitors of Photosystem II. Herbicides That Act Through Photosynthesis - passel. [Link]

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Comparative

A Senior Application Scientist's Guide to the Synthetic Routes of Substituted Isoxazoles

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacoph...

Author: BenchChem Technical Support Team. Date: February 2026

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern medicinal chemistry. Its unique electronic properties and ability to act as a versatile pharmacophore have led to its incorporation into numerous FDA-approved drugs, including the antibiotic sulfamethoxazole and the COX-2 inhibitor valdecoxib.[1][2] The ability to strategically place various substituents around this core scaffold is paramount for modulating pharmacological activity, solubility, and metabolic stability.

This guide provides an in-depth comparison of the most reliable and widely employed synthetic strategies for accessing substituted isoxazoles. We will move beyond simple procedural lists to explore the mechanistic rationale behind these methods, offering field-proven insights to help researchers select the optimal route for their target molecules.

Strategy 1: The [3+2] Cycloaddition of Nitrile Oxides and Alkynes

The Huisgen 1,3-dipolar cycloaddition is arguably the most powerful and versatile method for isoxazole synthesis.[3][4] This reaction involves the concerted [3+2] cycloaddition of a nitrile oxide (the 1,3-dipole) with an alkyne (the dipolarophile) to directly form the aromatic isoxazole ring.[5][6]

Mechanistic Overview

The reaction proceeds through a concerted, pericyclic transition state, where the 4π-electron system of the nitrile oxide and the 2π-electron system of the alkyne combine in a single, stereoconservative step.[3][5] The primary challenge and area of methodological innovation in this synthesis is the generation of the nitrile oxide, which is a reactive and unstable intermediate prone to dimerization. Common methods for in situ generation include the dehydration of primary nitroalkanes or, more frequently, the base-induced dehydrohalogenation of hydroximoyl chlorides, which are themselves readily prepared from aldoximes.

Huisgen Cycloaddition cluster_0 Nitrile Oxide Generation cluster_1 Cycloaddition Aldoxime R1-CH=N-OH (Aldoxime) ChlorinatingAgent NCS or Cl2 Aldoxime->ChlorinatingAgent HydroximoylChloride R1-C(Cl)=N-OH (Hydroximoyl Chloride) ChlorinatingAgent->HydroximoylChloride Base Et3N HydroximoylChloride->Base NitrileOxide R1-C≡N+-O- (Nitrile Oxide) Base->NitrileOxide - HCl Alkyne R2-C≡C-R3 (Alkyne) NitrileOxide->Alkyne [3+2] Cycloaddition Isoxazole 3,4,5-Substituted Isoxazole

Caption: General workflow for isoxazole synthesis via the Huisgen 1,3-dipolar cycloaddition.

Expertise in Practice: Regioselectivity A key consideration in the synthesis of unsymmetrically substituted isoxazoles (e.g., 3,5-disubstituted) is regioselectivity. The reaction of a nitrile oxide with a terminal alkyne can potentially yield two regioisomers. Generally, the reaction is under frontier molecular orbital (FMO) control, but predicting the major isomer can be complex.[7] To overcome this ambiguity, copper(I)-catalyzed variants have been developed. These reactions proceed through a non-concerted mechanism involving copper acetylide intermediates, which provides excellent regioselectivity, typically yielding the 3,5-disubstituted isoxazole with high fidelity.[2][8]

Representative Protocol: One-Pot, Copper(I)-Catalyzed Synthesis of a 3,5-Disubstituted Isoxazole

This protocol describes a reliable, one-pot synthesis that avoids the isolation of the potentially hazardous hydroximoyl chloride intermediate.[8]

Materials:

  • Substituted Aldoxime (1.0 eq)

  • N-Chlorosuccinimide (NCS) (1.1 eq)

  • Terminal Alkyne (1.2 eq)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N) (2.5 eq)

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolution: Dissolve the aldoxime (1.0 eq) in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.

  • Chlorination: Add NCS (1.1 eq) in one portion. Stir the mixture at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC until the starting aldoxime is consumed. Causality: NCS is a mild and solid chlorinating agent, making it safer and easier to handle than chlorine gas for the formation of the hydroximoyl chloride intermediate.

  • Addition of Cycloaddition Reagents: To the reaction mixture, add the terminal alkyne (1.2 eq) and CuI (5 mol%).

  • Nitrile Oxide Generation and Cycloaddition: Cool the flask to 0 °C in an ice bath. Slowly add triethylamine (2.5 eq) dropwise over 15 minutes. Causality: Slow, cooled addition of the base controls the rate of formation of the reactive nitrile oxide, minimizing its dimerization. Triethylamine is a non-nucleophilic base that efficiently removes HCl without competing in side reactions.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure 3,5-disubstituted isoxazole.

Strategy 2: Condensation of 1,3-Dicarbonyls with Hydroxylamine

This classical method is a robust and straightforward route to 3,5-disubstituted isoxazoles, analogous to the well-known Paal-Knorr synthesis of furans and pyrroles.[9][10] It involves the condensation of a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) with hydroxylamine.[11]

Mechanistic Overview

The reaction begins with the nucleophilic attack of hydroxylamine on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization where the hydroxyl group of the intermediate attacks the second carbonyl. The resulting cyclic hemiaminal then undergoes dehydration to yield the aromatic isoxazole ring. The reaction is typically promoted by a base or acid.

PaalKnorr_Isoxazole Diketone R1-C(O)CH2C(O)-R2 (1,3-Diketone) Hydroxylamine NH2OH (Hydroxylamine) Diketone->Hydroxylamine Intermediate1 Mono-oxime Intermediate Hydroxylamine->Intermediate1 Condensation Intermediate2 Cyclic Hemiaminal Intermediate1->Intermediate2 Intramolecular Cyclization Isoxazole 3,5-Disubstituted Isoxazole Intermediate2->Isoxazole Dehydration H2O H2O Isoxazole->H2O

Sources

Safety & Regulatory Compliance

Handling

Comprehensive Safety and Handling Guide for 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (CAS No. 5446-34-...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational procedures for researchers, scientists, and drug development professionals handling 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One (CAS No. 5446-34-4). Given the limited publicly available toxicity data for this specific compound, this document synthesizes established best practices for handling chemicals with unknown hazards, with a particular focus on its structural features: a chlorinated aromatic ring and an isoxazole moiety. The principle of precautionary risk minimization is central to all recommendations provided herein.

Hazard Assessment and Chemical Profile

Property Value Source
Molecular Formula C₁₂H₁₀ClNO₂PubChem[2]
Molecular Weight 235.67 g/mol PubChem[2]
Physical State SolidEchemi.com[3]
Melting Point 54-56 °CEchemi.com[3]
Boiling Point 385.4 °C at 760 mmHg (Predicted)Echemi.com[3]
Solubility No data availableEchemi.com[3]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to prevent exposure through inhalation, dermal contact, and eye contact. A risk-based approach should be adopted, considering the nature of the handling procedure and the quantities involved.

Recommended PPE for Various Laboratory Operations
Operation Required PPE Rationale and Expert Insights
Weighing and Aliquoting (Solid) - Nitrile or Neoprene Gloves (double-gloving recommended) - Safety Goggles - Laboratory Coat - N95 Respirator (or higher)Weighing solids can generate fine dust particles that are easily inhaled. The use of a respirator is a crucial precaution. Double-gloving minimizes the risk of contamination during glove removal.[4]
Solution Preparation and Transfers - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Face Shield - Laboratory Coat - Chemical-Resistant ApronThe risk of splashes is significantly higher during these operations. A face shield in addition to splash goggles provides a more robust barrier for facial protection.[2]
Running Reactions and Work-up - Nitrile or Neoprene Gloves - Chemical Splash Goggles - Laboratory CoatStandard laboratory practice for handling chemical reactions. Ensure all manipulations are performed within a certified chemical fume hood.
Large-Scale Operations (>50g) - Viton® or Butyl Rubber Gloves - Chemical Splash Goggles - Face Shield - Chemical-Resistant Coveralls or Suit - Half-mask or Full-face Respirator with appropriate cartridgesFor larger quantities, the potential for significant exposure increases. More robust PPE, including chemical-resistant coveralls and respiratory protection with cartridges suitable for organic vapors and acid gases, is necessary.[2][5]
Glove Selection and Best Practices

There is no universal glove that protects against all chemicals. For chlorinated aromatic compounds, materials like Viton® and butyl rubber are often recommended for prolonged contact.[2] For general laboratory use involving smaller quantities and shorter handling times, nitrile and neoprene gloves provide adequate protection.[6] Always inspect gloves for any signs of degradation or punctures before use. Practice proper glove removal techniques to avoid contaminating your skin.[7]

Eye and Face Protection

At a minimum, chemical splash goggles are required when handling this compound in any form.[2] When there is a higher risk of splashes, such as during solution transfers or when working with larger volumes, a face shield should be worn in conjunction with goggles.[2]

Operational Plan: From Receipt to Disposal

A systematic workflow ensures that safety is integrated into every step of handling 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One.

Chemical Handling Workflow

cluster_receipt Receipt & Storage cluster_handling Handling cluster_disposal Disposal receipt Receive & Inspect Package storage Store in a Cool, Dry, Well-Ventilated Area receipt->storage Log in Inventory ppe Don Appropriate PPE storage->ppe fume_hood Work in a Certified Chemical Fume Hood ppe->fume_hood weigh Weigh & Prepare for Use fume_hood->weigh decontaminate Decontaminate Glassware & Surfaces weigh->decontaminate segregate Segregate Halogenated Waste decontaminate->segregate dispose Dispose via Licensed Chemical Waste Handler segregate->dispose cluster_waste_generation Waste Generation cluster_waste_management Waste Management solid_waste Solid Waste (Unused chemical, contaminated consumables) halogenated_container Designated Halogenated Waste Container solid_waste->halogenated_container liquid_waste Liquid Waste (Solutions, rinsates) liquid_waste->halogenated_container licensed_disposal Licensed Hazardous Waste Disposal halogenated_container->licensed_disposal

Caption: Waste disposal pathway for 1-[3-(4-Chlorophenyl)-5-Methylisoxazol-4-Yl]Ethan-1-One.

First Aid Measures

In case of accidental exposure, immediate and appropriate first aid is crucial.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention. [3]* Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists. [3]* Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention. [3]* Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. [3] Always have the Safety Data Sheet (SDS) available when seeking medical attention.

References

  • American Chemical Society. (n.d.). Guide for Chemical Spill Response. Retrieved from [Link]

  • ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]

  • European Chemicals Agency. (n.d.). Guidance on the compilation of safety data sheets. Retrieved from [Link]

  • National University of Singapore Department of Chemistry. (n.d.). Disposal of Waste Solvents. Retrieved from [Link]

  • PubChem. (n.d.). 1-[3-(4-Chlorophenyl)-5-methylisoxazol-4-yl]ethanone. Retrieved from [Link]

  • University of Wisconsin–Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • KHA Online-SDS Management. (2022, September 20). How to Handle Chemical Spills. Retrieved from [Link]

  • Environmental Health and Safety Office. (2025-2026). EHSO Manual. Retrieved from [Link]

  • National Institute for Occupational Safety and Health. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational exposure to hazardous chemicals in laboratories. Retrieved from [Link]

  • BDG® Safety. (n.d.). How to Choose PPE for Chemical Work. Retrieved from [Link]

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